Product packaging for Batabulin(Cat. No.:CAS No. 195533-53-0)

Batabulin

Número de catálogo: B1667759
Número CAS: 195533-53-0
Peso molecular: 371.26 g/mol
Clave InChI: ROZCIVXTLACYNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Batabulin is under investigation in clinical trial NCT00057382 (T138067 Versus Doxorubicin in Chemotherapy-naive, Unresectable, Hepatocellular Carcinoma Patients).
This compound is a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity. This compound covalently binds to beta tubulin, resulting in a disruption of microtubule polymerization, collapse of the cytoskeleton, cell cycle arrest, and tumor cell apoptosis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
disrupts microtubule polymerization by binding certain beta-tubulin isotypes;  effective against some multidrug-resistant tumors;  structure in first source
See also: this compound Sodium (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7F6NO3S B1667759 Batabulin CAS No. 195533-53-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6NO3S/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZCIVXTLACYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173230
Record name Batabulin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195533-53-0
Record name Batabulin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195533530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16103
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Batabulin
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URL https://comptox.epa.gov/dashboard/DTXSID70173230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4NP8G3K6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Batabulin in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Batabulin (formerly T138067) is a potent anti-tumor agent that exhibits a unique mechanism of action centered on the covalent and selective inhibition of specific β-tubulin isotypes. This targeted disruption of microtubule polymerization triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. Furthermore, this compound has demonstrated significant efficacy as a vascular disrupting agent (VDA), selectively targeting the tumor vasculature and leading to a rapid shutdown of blood flow within the tumor microenvironment. This dual-action mechanism, coupled with its activity against multidrug-resistant (MDR) cancer cells, positions this compound as a compound of significant interest in oncology research and drug development. This guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning this compound's anti-tumor activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Molecular Mechanism: Covalent Modification of β-Tubulin

The primary molecular target of this compound is the tubulin heterodimer, a fundamental component of microtubules. Unlike many other tubulin-targeting agents that bind reversibly, this compound forms a covalent bond with its target.

1.1. Selective Binding to β-Tubulin Isotypes

This compound selectively targets a subset of β-tubulin isotypes, specifically β1, β2, and β4.[1][2] This selectivity is attributed to the presence of a conserved cysteine residue at position 239 (Cys-239) in these isotypes. The β3-tubulin isotype, which has a serine residue at this position, is not a target for this compound. This isotype-selective binding may contribute to this compound's efficacy against certain tumor types and its ability to overcome some forms of drug resistance.

1.2. Covalent Adduct Formation at Cys-239

The mechanism of covalent modification involves a nucleophilic attack from the thiol group of Cys-239 on the pentafluorophenyl ring of this compound, leading to the displacement of a fluorine atom and the formation of a stable thioether linkage.[2] This irreversible binding event occurs near the colchicine-binding site on β-tubulin, sterically hindering the conformational changes required for tubulin polymerization.

Cellular Consequences of Microtubule Disruption

The covalent modification of β-tubulin by this compound leads to a profound disruption of microtubule dynamics, resulting in a series of observable cellular effects.

2.1. Inhibition of Microtubule Polymerization and Cytoskeletal Collapse

By binding to tubulin dimers, this compound prevents their incorporation into growing microtubules, leading to a net depolymerization and a collapse of the microtubule network.[1][2] This is visibly manifested as a change in cell morphology, with cells losing their defined shape and appearing rounded.[1][2]

2.2. G2/M Cell Cycle Arrest

The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation, activates the spindle assembly checkpoint. This leads to a halt in the cell cycle at the G2/M transition, preventing cells from proceeding into mitosis.[1][2]

2.3. Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway. The disruption of microtubule dynamics is a potent cellular stress signal that leads to the activation of pro-apoptotic signaling cascades.

Data Presentation: In Vitro Effects of this compound on MCF-7 Breast Cancer Cells
ParameterConcentrationExposure TimeResult
Cell Cycle Arrest 30-300 nM24 hours~25-30% of cells with 4n DNA content (G2/M arrest)[1][2]
Apoptosis 30-300 nM24-48 hours~25-30% apoptotic cells[1][2]
Apoptosis 100 nM48 hours~50-80% apoptotic cells[2]

Signaling Pathways to Apoptosis

The disruption of microtubule dynamics by this compound initiates a complex signaling cascade that converges on the activation of the apoptotic machinery. While the precise pathway for this compound is still under investigation, the general mechanisms for microtubule-disrupting agents involve the modulation of key signaling molecules.

3.1. JNK and Bcl-2 Family Proteins

A central mediator of stress-induced apoptosis is the c-Jun N-terminal kinase (JNK) signaling pathway. Disruption of the microtubule network can lead to the activation of JNK, which in turn can phosphorylate and inactivate anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL). This relieves the inhibition of pro-apoptotic Bax and Bak, leading to their oligomerization at the mitochondrial outer membrane, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c.

3.2. Caspase Activation

The release of cytochrome c into the cytosol triggers the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Batabulin_Apoptosis_Pathway This compound This compound betaTubulin β-Tubulin (β1, β2, β4) Cys-239 This compound->betaTubulin Covalent Binding MicrotubuleDisruption Microtubule Polymerization Disruption betaTubulin->MicrotubuleDisruption SpindleDisruption Mitotic Spindle Disruption MicrotubuleDisruption->SpindleDisruption G2MArrest G2/M Cell Cycle Arrest SpindleDisruption->G2MArrest JNK_Activation JNK Activation G2MArrest->JNK_Activation Bcl2_Inactivation Bcl-2/Bcl-xL Inactivation JNK_Activation->Bcl2_Inactivation Bax_Bak_Activation Bax/Bak Activation Bcl2_Inactivation->Bax_Bak_Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway from this compound-induced microtubule disruption to apoptosis.

Vascular Disrupting Activity

In addition to its direct cytotoxic effects on tumor cells, this compound also functions as a potent vascular disrupting agent (VDA), selectively targeting the immature and poorly organized blood vessels within the tumor microenvironment.

4.1. Mechanism of Vascular Disruption

The vascular disrupting effects of tubulin-binding agents are primarily mediated by their impact on endothelial cells. Disruption of the microtubule cytoskeleton in endothelial cells leads to changes in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor vasculature. This process is thought to involve the activation of the RhoA/Rho-kinase signaling pathway.

4.2. The RhoA/Rho-Kinase Pathway

Microtubule depolymerization leads to the release and activation of GEF-H1, a guanine nucleotide exchange factor for the small GTPase RhoA. Activated RhoA, in turn, activates Rho-kinase (ROCK), which phosphorylates and inhibits myosin light chain phosphatase (MLCP). This results in increased phosphorylation of the myosin light chain, leading to actin-myosin-driven contraction, endothelial cell rounding, and disruption of cell-cell junctions. This cascade of events culminates in increased vascular permeability and a shutdown of blood flow within the tumor.

Batabulin_VDA_Pathway This compound This compound EndothelialTubulin Endothelial Cell β-Tubulin This compound->EndothelialTubulin MT_Depolymerization Microtubule Depolymerization EndothelialTubulin->MT_Depolymerization GEFH1_Activation GEF-H1 Activation MT_Depolymerization->GEFH1_Activation RhoA_Activation RhoA Activation GEFH1_Activation->RhoA_Activation ROCK_Activation ROCK Activation RhoA_Activation->ROCK_Activation MLCP_Inhibition MLCP Inhibition ROCK_Activation->MLCP_Inhibition MLC_Phosphorylation Myosin Light Chain Phosphorylation MLCP_Inhibition->MLC_Phosphorylation Actomyosin_Contraction Actomyosin Contraction & Endothelial Cell Rounding MLC_Phosphorylation->Actomyosin_Contraction Vascular_Permeability Increased Vascular Permeability Actomyosin_Contraction->Vascular_Permeability Blood_Flow_Shutdown Tumor Blood Flow Shutdown Vascular_Permeability->Blood_Flow_Shutdown Tumor_Necrosis Tumor Necrosis Blood_Flow_Shutdown->Tumor_Necrosis

Caption: this compound's vascular disrupting mechanism via the RhoA/ROCK pathway.

In Vivo Anti-Tumor Efficacy

The dual mechanism of action of this compound translates to significant anti-tumor activity in preclinical in vivo models.

Data Presentation: In Vivo Efficacy of this compound in a CCRF-CEM Xenograft Model
Animal ModelTumor TypeTreatmentDosing ScheduleResult
Male athymic nude miceDrug-sensitive CCRF-CEM (human acute lymphoblastic leukemia)This compound (40 mg/kg, intraperitoneal injection)Once per week on days 5, 12, and 19Impaired tumor growth[1][2]

Potential Mechanisms of Resistance

While this compound has shown efficacy against some MDR cell lines, the development of resistance remains a potential challenge. Mechanisms of resistance to tubulin-binding agents are multifaceted and can include:

  • Alterations in Tubulin Isotype Expression: Upregulation of the β3-tubulin isotype, which is not targeted by this compound, could confer resistance.

  • Mutations in Tubulin Genes: Although less likely for a covalent inhibitor, mutations at or near the Cys-239 binding site could prevent this compound binding.

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump drugs out of the cell, although this compound has shown efficacy in some P-glycoprotein overexpressing cell lines.

  • Alterations in Apoptotic Pathways: Defects in the apoptotic signaling cascade downstream of microtubule disruption could lead to resistance.

Experimental Protocols

7.1. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Cell_Cycle_Workflow start Seed MCF-7 cells and treat with this compound harvest Harvest cells (trypsinization) start->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in cold 70% ethanol wash_pbs->fix wash_fix Wash with PBS fix->wash_fix rnase Resuspend in PBS containing RNase A wash_fix->rnase pi_stain Add Propidium Iodide (PI) rnase->pi_stain incubate Incubate in the dark pi_stain->incubate flow Analyze by Flow Cytometry incubate->flow analysis Quantify cell cycle distribution flow->analysis

Caption: Workflow for cell cycle analysis using propidium iodide staining.

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 30-300 nM) or vehicle control for 24 hours.

  • Cell Harvest: Detach the cells using trypsin-EDTA and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS) and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. PI fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

7.2. Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow start Seed MCF-7 cells and treat with this compound harvest Harvest cells (including supernatant) start->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in Annexin V Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate flow Analyze by Flow Cytometry incubate->flow analysis Quantify apoptotic cell populations flow->analysis

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

  • Cell Culture and Treatment: Seed MCF-7 cells and treat with this compound (e.g., 30-300 nM) for the desired duration (e.g., 24-48 hours).

  • Cell Harvest: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry, detecting the fluorescence of both the Annexin V conjugate and PI.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

7.3. In Vivo Xenograft Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Cell Culture: Culture CCRF-CEM cells under standard conditions.

  • Animal Model: Use male athymic nude mice.

  • Tumor Implantation: Subcutaneously inject a suspension of CCRF-CEM cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size. Measure tumor dimensions with calipers regularly to calculate tumor volume.

  • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., 40 mg/kg) or vehicle control via intraperitoneal injection according to the specified dosing schedule (e.g., once weekly).

  • Efficacy Evaluation: Continue to monitor tumor growth throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This compound represents a promising anti-tumor agent with a well-defined and unique mechanism of action. Its ability to covalently modify specific β-tubulin isotypes, leading to microtubule disruption, cell cycle arrest, and apoptosis, provides a strong rationale for its development. Furthermore, its activity as a vascular disrupting agent offers a complementary strategy for targeting the tumor microenvironment. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound and the development of next-generation tubulin-targeting cancer therapies.

References

Batabulin: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batabulin, also known as T138067, is a synthetic small molecule that has demonstrated significant potential as an anticancer agent. Its unique mechanism of action, involving the covalent modification of β-tubulin, distinguishes it from many other tubulin inhibitors and contributes to its efficacy against multidrug-resistant (MDR) tumors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, with a focus on the experimental data and protocols relevant to researchers in the field of drug development.

Discovery and Rationale

This compound was identified as 2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene (T138067) through a cell-based high-throughput screening program. The initial observations of cellular morphological changes, including cell rounding and detachment from culture plates, suggested a potential interaction with the cytoskeleton. This led to further investigation into its effects on microtubule dynamics. A key feature of this compound is its ability to overcome multidrug resistance, a major challenge in cancer chemotherapy. This is attributed to its covalent binding mechanism, which may circumvent the efflux pump mechanisms that confer resistance to many other anticancer drugs.[1][2]

Synthesis

While a detailed, step-by-step synthesis protocol for this compound has not been extensively published in peer-reviewed literature, the structure of the molecule, 2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene, suggests a plausible synthetic route involving the sulfonylation of a substituted aniline.

A potential synthetic pathway can be conceptualized as follows:

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 4-Amino-3-fluoroanisole C Sulfonylation A->C B Pentafluorobenzenesulfonyl chloride B->C D This compound (2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene) C->D

Figure 1. Plausible synthetic scheme for this compound.

This proposed synthesis would involve the reaction of 4-amino-3-fluoroanisole with pentafluorobenzenesulfonyl chloride in the presence of a suitable base to facilitate the sulfonamide bond formation. Purification would likely be achieved through standard chromatographic techniques.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting microtubule polymerization. It selectively and covalently binds to a subset of β-tubulin isotypes, specifically β1, β2, and β4.[1] The covalent modification occurs at a conserved cysteine residue, Cys-239.[1] This irreversible binding prevents the proper assembly of α- and β-tubulin heterodimers into microtubules, leading to a collapse of the cytoskeleton.

The disruption of microtubule dynamics has profound effects on cellular processes, leading to:

  • Cell Cycle Arrest: Cells treated with this compound exhibit an arrest at the G2/M phase of the cell cycle.[3]

  • Apoptosis: The sustained cell cycle arrest ultimately triggers programmed cell death, or apoptosis.[2][3]

The signaling pathway from microtubule disruption to apoptosis is a complex cascade of events. A simplified representation is provided below:

This compound This compound betaTubulin β-Tubulin (Cys-239) This compound->betaTubulin Covalent Binding Microtubule Microtubule Polymerization betaTubulin->Microtubule Disruption Disruption of Microtubule Dynamics Microtubule->Disruption G2M G2/M Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 2. This compound's mechanism of action pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTypeIC50 (nM)Reference
MCF7Breast Cancer (drug-sensitive)30 - 300[3]
MCF7/ADRBreast Cancer (MDR)Not specified, but effective[1]
CCRF-CEMT-cell Leukemia (drug-sensitive)Not specified, but effective[3]
CCRF-CEM/VBL100T-cell Leukemia (MDR)Not specified, but equally effective as sensitive line[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatmentDosing ScheduleOutcomeReference
CCRF-CEM (drug-sensitive)40 mg/kg this compound (i.p.)Once per week on days 5, 12, and 19Impaired tumor growth[3]
CCRF-CEM/VBL100 (MDR)40 mg/kg this compound (i.p.)Once per weekEqually efficacious in inhibiting tumor growth as in the sensitive model[1]

Experimental Protocols

Tubulin Polymerization Assay

This assay is crucial for determining the direct effect of a compound on microtubule formation.

Start Prepare reaction mix: - Purified tubulin - GTP - Polymerization buffer Add Add this compound or control Start->Add Incubate Incubate at 37°C Add->Incubate Measure Measure absorbance at 340 nm over time (kinetic read) Incubate->Measure Analyze Analyze polymerization curves to determine IC50 Measure->Analyze

Figure 3. Workflow for in vitro tubulin polymerization assay.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from bovine brain), GTP, and a polymerization buffer (e.g., BRB80) is prepared on ice.

  • Compound Addition: this compound, or a control compound (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer), is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in light scattering at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate and extent of polymerization are analyzed to determine the inhibitory concentration (IC50) of this compound.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

Protocol:

  • Cell Treatment: Cancer cells (e.g., MCF7) are treated with varying concentrations of this compound (e.g., 30-300 nM) for a specified duration (e.g., 24 hours).[3]

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the induction of apoptosis following this compound treatment.

Protocol:

  • Cell Treatment: Cells are treated with this compound (e.g., 30-300 nM) for a defined period (e.g., 24-48 hours).[3]

  • Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye (e.g., propidium iodide).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells is quantified.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

  • Tumor Implantation: Human tumor cells (e.g., CCRF-CEM) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[1]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound (e.g., 40 mg/kg, i.p.) or a vehicle control according to a specific dosing schedule (e.g., once weekly).[1][3]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The tumor growth in the this compound-treated group is compared to the control group to determine the extent of tumor growth inhibition.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study specifically for a series of this compound analogues has not been prominently published. However, the unique chemical features of this compound—the pentafluorophenylsulfonamide moiety and the fluoro- and methoxy-substituted phenyl ring—are critical for its covalent interaction with Cys-239 of β-tubulin and its overall biological activity. Future SAR studies would be invaluable in optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds.

Conclusion

This compound is a promising antitumor agent with a distinct mechanism of action that allows it to overcome multidrug resistance. Its ability to covalently bind to and inhibit the polymerization of β-tubulin leads to G2/M cell cycle arrest and apoptosis in cancer cells. The preclinical data demonstrate its potential for the treatment of various cancers, particularly those that have developed resistance to conventional chemotherapies. Further research into its synthesis, formulation, and clinical efficacy is warranted to fully realize its therapeutic potential.

References

Batabulin's Binding Affinity for β-Tubulin Isotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batabulin (formerly known as T138067) is a potent antitumor agent that disrupts microtubule dynamics, a critical process for cell division. Its mechanism of action involves the selective, covalent binding to specific β-tubulin isotypes. This technical guide provides an in-depth overview of this compound's interaction with β-tubulin, focusing on its binding characteristics and the experimental methodologies relevant to its study. While direct quantitative binding affinity data for this covalent inhibitor is not extensively available in the public domain, this guide synthesizes the current understanding of its mechanism and outlines key experimental protocols for its characterization.

Introduction: The Mechanism of Action of this compound

This compound is a small molecule that exhibits its antimitotic effects by covalently modifying a specific cysteine residue on β-tubulin subunits. This irreversible binding disrupts the normal process of microtubule polymerization, leading to a collapse of the cytoskeleton, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death)[1].

A key feature of this compound is its selectivity for a subset of β-tubulin isotypes. The human genome encodes for several β-tubulin isotypes, which exhibit tissue-specific expression patterns and can influence microtubule properties. This compound selectively targets isotypes that possess a cysteine residue at position 239 (Cys-239).

Isotype Selectivity of this compound

This compound's covalent modification occurs at a conserved Cys-239 residue shared by the βI, βII, and βIV tubulin isotypes. The βIII-tubulin isotype, which contains a serine residue at position 239, is notably resistant to modification by this compound. This selectivity provides a potential avenue for targeted cancer therapy, as the expression levels of different β-tubulin isotypes can vary between normal and cancerous tissues, and are often implicated in drug resistance.

Quantitative Analysis of this compound's Binding

Due to the covalent nature of this compound's interaction with β-tubulin, traditional equilibrium-based binding affinity constants such as the dissociation constant (Kd) or inhibition constant (Ki) are not typically reported. The binding is essentially irreversible, making the concept of a dissociation equilibrium less relevant.

Table 1: Summary of this compound's Interaction with β-Tubulin Isotypes

β-Tubulin IsotypeCys-239 ResidueThis compound BindingQuantitative Data (IC50 for Polymerization)
βIPresentCovalent ModificationNot Available
βIIPresentCovalent ModificationNot Available
βIIIAbsent (Serine)No ModificationNot Applicable
βIVPresentCovalent ModificationNot Available

Experimental Protocols

While specific, detailed protocols for quantifying this compound's binding affinity are not published, the following methodologies are standard in the field of tubulin-targeting agents and can be adapted for studying covalent inhibitors like this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the rate and extent of microtubule formation from purified tubulin.

Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm as microtubules form. Inhibitors of polymerization will reduce the rate and/or the maximum extent of this increase.

Detailed Methodology:

  • Tubulin Preparation: Purified, assembly-competent tubulin (ideally, isotypically pure βI, βII, or βIV tubulin) is required. Tubulin is typically stored at -80°C and should be thawed on ice immediately before use.

  • Reaction Mixture Preparation: A polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA) is prepared and kept on ice. A stock solution of GTP (a necessary cofactor for polymerization) is added to the buffer to a final concentration of 1 mM.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the polymerization buffer.

  • Assay Setup:

    • In a pre-chilled 96-well plate, add the desired concentrations of this compound or vehicle control.

    • Add the purified tubulin to each well. The final tubulin concentration is typically in the range of 1-3 mg/mL.

    • The plate is then transferred to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: The absorbance at 340 nm is measured every 30-60 seconds for a period of 30-60 minutes.

  • Data Analysis: The rate of polymerization and the maximum polymer mass are calculated from the kinetic curves. IC50 values can be determined by plotting the inhibition of polymerization against the concentration of this compound.

Mass Spectrometry for Covalent Adduct Identification

This technique is crucial for confirming the covalent binding of this compound to Cys-239 of specific β-tubulin isotypes.

Principle: Mass spectrometry can identify the precise mass of a protein or its peptide fragments. A covalent modification by this compound will result in a predictable mass shift in the tubulin protein or the peptide containing Cys-239.

Detailed Methodology:

  • Incubation: Purified β-tubulin isotypes (I, II, III, and IV) are incubated with an excess of this compound for a sufficient time to allow for covalent modification. A control sample without this compound is also prepared.

  • Protein Digestion: The tubulin samples are denatured, reduced, and alkylated, followed by digestion with a protease such as trypsin. Trypsin cleaves the protein into smaller peptides.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The resulting peptide mixtures are separated by reverse-phase liquid chromatography.

    • The separated peptides are then introduced into a mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition mode, where it first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation and analysis of the fragment ions (MS2 scan).

  • Data Analysis:

    • The MS data is analyzed using specialized software to identify the peptide sequences.

    • The mass spectra of the peptide containing Cys-239 from the this compound-treated samples are compared to the control samples.

    • A mass shift corresponding to the molecular weight of this compound on the Cys-239-containing peptide confirms the covalent modification.

    • By comparing the results from the different β-tubulin isotypes, the selectivity of this compound can be confirmed.

Visualizations

Signaling Pathway and Mechanism of Action

Batabulin_Mechanism This compound This compound Cys239 Cys-239 This compound->Cys239 Covalent Binding Tubulin_Isotypes β-Tubulin Isotypes (βI, βII, βIV) Tubulin_Isotypes->Cys239 Covalent_Adduct This compound-Tubulin Covalent Adduct Cys239->Covalent_Adduct Polymerization_Inhibition Inhibition of Microtubule Polymerization Covalent_Adduct->Polymerization_Inhibition Cytoskeleton_Collapse Cytoskeleton Collapse Polymerization_Inhibition->Cytoskeleton_Collapse Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Cytoskeleton_Collapse->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for Covalent Adduct Identification

Covalent_Adduct_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tubulin_Isotypes Purified β-Tubulin Isotypes (I, II, III, IV) Incubation Incubation with this compound Tubulin_Isotypes->Incubation Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Adduct_Identification Identification of Covalent Adduct on Cys-239 Peptide Data_Analysis->Adduct_Identification

Caption: Workflow for identifying this compound's covalent adduct on β-tubulin.

Conclusion

This compound represents a promising class of anticancer agents with a distinct mechanism of action involving the selective covalent inhibition of specific β-tubulin isotypes. While the covalent nature of its binding makes traditional affinity measurements challenging, its potent and selective disruption of microtubule dynamics is well-documented. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other covalent tubulin inhibitors. Future research focusing on the kinetics of covalent modification and the development of isotype-specific cellular models will be crucial for fully elucidating the therapeutic potential of this compound.

References

In-Vitro Studies of Batabulin-Induced Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batabulin, also known as T138067, is a synthetic small molecule that has demonstrated potent antitumor activity in various preclinical in-vitro and in-vivo models. As a tubulin-binding agent, this compound disrupts the dynamic instability of microtubules, a critical component of the cellular cytoskeleton. This interference with microtubule function leads to a cascade of cellular events, culminating in cell cycle arrest and programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the in-vitro studies on this compound-induced apoptosis, focusing on its mechanism of action, key signaling pathways, quantitative data from various cancer cell lines, and detailed experimental protocols.

Mechanism of Action

This compound's primary mechanism of action involves its selective and covalent binding to a cysteine residue (Cys-239) on β-tubulin subunits. This binding event disrupts the polymerization of tubulin into microtubules, which are essential for various cellular processes, including the formation of the mitotic spindle during cell division.[1] The disruption of microtubule dynamics leads to a prolonged arrest of the cell cycle at the G2/M phase, a critical checkpoint for ensuring proper chromosome segregation. Unable to proceed through mitosis, the cancer cells are ultimately driven into the apoptotic pathway.

Quantitative Data on this compound's In-Vitro Efficacy

The cytotoxic and apoptotic effects of this compound have been quantified across various human cancer cell lines. The following tables summarize key findings from in-vitro studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayIncubation Time (hrs)
HBL-100Breast Cancer0.2Alamar Blue70

Note: Data on IC50 values for a wider range of cancer cell lines for this compound is limited in the public domain. The provided data is based on available information.

Table 2: Apoptosis Induction by this compound in MCF7 Breast Cancer Cells

This compound Concentration (nM)Incubation Time (hrs)Percentage of Apoptotic Cells (%)
30-30024-4825-30
1004850-80

Table 3: Cell Cycle Arrest Induced by this compound in MCF7 Breast Cancer Cells

This compound Concentration (nM)Incubation Time (hrs)Percentage of Cells in G2/M Phase (%)
30-30024~25-30 (tetraploid DNA content)

Signaling Pathways in this compound-Induced Apoptosis

The induction of apoptosis by this compound is a multi-step process involving a complex network of signaling molecules. The primary trigger is the sustained G2/M arrest due to microtubule disruption. This mitotic arrest is known to activate the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins and subsequent activation of caspases.

While specific studies detailing the complete this compound-induced apoptotic signaling cascade are not extensively available, the general pathway for microtubule-targeting agents can be inferred. The prolonged mitotic arrest leads to the activation of the spindle assembly checkpoint (SAC), which in turn can trigger the mitochondrial apoptotic pathway. This involves an imbalance in the pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP). The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome and the activation of initiator caspase-9, which then activates effector caspases like caspase-3, leading to the execution of apoptosis.

Batabulin_Apoptosis_Pathway This compound This compound Tubulin β-Tubulin (Cys-239) This compound->Tubulin Covalent Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) G2M->Bcl2 Triggers Mito Mitochondrial Pathway Bcl2->Mito Modulates Casp9 Caspase-9 Activation Mito->Casp9 Initiates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to study this compound-induced apoptosis.

In-Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the in-vitro assembly of microtubules from purified tubulin.

Materials:

  • Purified tubulin protein (>99%)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

  • 96-well, half-area, clear bottom plates.

Procedure:

  • Prepare a tubulin solution at a final concentration of 3-5 mg/mL in ice-cold polymerization buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • On ice, add various concentrations of this compound or vehicle control (DMSO) to the tubulin-GTP mixture.

  • Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.

  • Immediately place the plate in the microplate spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.

  • The increase in absorbance corresponds to the extent of tubulin polymerization. Plot absorbance versus time to generate polymerization curves.

Tubulin_Polymerization_Workflow cluster_prep Preparation (on ice) cluster_assay Assay Tubulin Tubulin Solution (3-5 mg/mL) GTP Add GTP (1 mM final) Tubulin->GTP This compound Add this compound (various conc.) GTP->this compound Plate Transfer to 37°C 96-well plate This compound->Plate Read Measure Absorbance (340 nm, 37°C) Plate->Read Data Analysis Data Analysis Read->Data Analysis Cell_Cycle_Analysis_Workflow start Cell Seeding & Treatment with this compound harvest Harvest Cells (Trypsinization) start->harvest wash1 Wash with PBS harvest->wash1 fix Fix in 70% Cold Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with Propidium Iodide (containing RNase A) wash2->stain analyze Flow Cytometry Analysis stain->analyze end Data Interpretation (% of cells in G0/G1, S, G2/M) analyze->end

References

Batabulin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batabulin (formerly T138067) is a synthetic, small-molecule, anti-cancer agent that acts as a potent inhibitor of tubulin polymerization. By covalently binding to a specific cysteine residue on β-tubulin, this compound disrupts the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to support further research and development of this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic pentafluorophenylsulfonamide derivative. Its chemical and physical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name 2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide[1]
CAS Number 195533-53-0[1]
Molecular Formula C₁₃H₇F₆NO₃S[1]
SMILES O=S(C1=C(F)C(F)=C(F)C(F)=C1F)(NC2=CC=C(OC)C(F)=C2)=O[2]
Physicochemical Data
PropertyValueSource
Molecular Weight 371.26 g/mol [1]
Appearance Crystalline solid[2]
Solubility DMSO: 100 mg/mL (269.35 mM)[3]
DMF: 30 mg/mL[2]
Ethanol: 30 mg/mL[2]
Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL[2]

Pharmacological Properties

This compound exhibits potent anti-proliferative activity against a range of cancer cell lines, including those with multidrug resistance. Its primary pharmacological effect is the disruption of microtubule dynamics.

In Vitro Anti-proliferative Activity (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (nM)Source
MCF-7 Breast CancerNot specified, but cytotoxic effects observed at 30-300 nM[3]
Various drug-sensitive and -resistant cancer cell lines -11-165 nM[2]
In Vitro Tubulin Polymerization Inhibition
Assay SystemIC₅₀ (µM)Source
Bovine brain tubulin 2 µM[2]
Pharmacokinetics

Detailed in vivo pharmacokinetic data for this compound, such as half-life, clearance, and bioavailability, are not extensively reported in the publicly available literature. Clinical trials have been conducted, but specific quantitative pharmacokinetic parameters from these studies are not detailed in the search results.[4] For other orally administered tubulin inhibitors, terminal elimination half-lives can be prolonged, for instance, ranging from 18 to 73.5 hours for one such agent.[5] Another novel oral tubulin inhibitor, PTC596, exhibited a terminal half-life of 12 to 15 hours at most doses tested.[4] Preclinical studies in mice with other tubulin antagonists have shown oral bioavailability ranging from 21% to 50%.[6]

Mechanism of Action

This compound exerts its anti-cancer effects by covalently modifying β-tubulin, leading to the disruption of microtubule dynamics, which in turn induces cell cycle arrest and apoptosis.

Covalent Binding to β-Tubulin

This compound selectively and covalently binds to Cysteine 239 (Cys-239) of β-tubulin isotypes β1, β2, and β4. This modification is thought to occur via a nucleophilic aromatic substitution reaction where the thiol group of Cys-239 displaces the para-fluorine atom of the pentafluorophenyl ring of this compound. This covalent adduction physically obstructs the polymerization of tubulin dimers into microtubules.

Disruption of Microtubule Dynamics

The covalent modification of β-tubulin by this compound inhibits its ability to polymerize, leading to a collapse of the microtubule cytoskeleton. This disruption of the dynamic microtubule network is a critical event that triggers downstream cellular responses.

Cell Cycle Arrest

The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation, leads to the activation of the spindle assembly checkpoint. This results in the arrest of the cell cycle at the G2/M transition phase. In MCF-7 breast cancer cells, treatment with 30-300 nM this compound for 24 hours resulted in approximately 25-30% of cells having a tetraploid (4n) DNA content, indicative of G2/M arrest.[3] This arrest is primarily mediated by the cyclin B1/CDK1 complex, a key regulator of the G2/M transition.

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately leads to the activation of the intrinsic apoptotic pathway. This is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases. While the precise effects of this compound on the expression of all Bcl-2 family members have not been fully elucidated, it is known that the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins is crucial. In response to anti-tubulin agents, a decline in the levels of the anti-apoptotic protein Mcl-1 has been observed, which potentiates cell death.[7] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade, with caspase-3 being a key executioner caspase.[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Batabulin_Mechanism_of_Action This compound's Molecular Mechanism of Action This compound This compound Tubulin β-Tubulin (Cys-239) This compound->Tubulin Covalent Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M G2/M Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest CyclinB1_CDK1 Cyclin B1/CDK1 Activation G2M->CyclinB1_CDK1 Mcl1 Mcl-1 Degradation Apoptosis->Mcl1 Caspase Caspase Activation Mcl1->Caspase Caspase->Apoptosis

Caption: this compound's mechanism of action.

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Tubulin_Assay Tubulin Polymerization Assay Cell_Culture Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/Caspase) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot (Cyclin B1, Bcl-2 family, Caspases) Cell_Culture->Western_Blot Xenograft Tumor Xenograft Model PK_Studies Pharmacokinetic Analysis Xenograft->PK_Studies Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Caption: Workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and similar tubulin-inhibiting agents.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules from purified tubulin.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

  • Materials:

    • Purified tubulin (>99% pure, bovine or porcine brain)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • This compound stock solution (in DMSO)

    • 96-well, half-area, clear bottom plates

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare a tubulin polymerization reaction mixture containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[1] Keep the mixture on ice.

    • Add various concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.

    • Initiate the polymerization reaction by adding the tubulin mixture to the wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.[2]

    • The rate of polymerization and the maximum polymer mass are determined from the kinetic curves. The IC₅₀ value is calculated by plotting the inhibition of polymerization against the concentration of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7)

    • Complete cell culture medium

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis induced by this compound.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Cell Cycle and Apoptotic Proteins

This technique is used to measure the changes in the expression levels of specific proteins involved in the cell cycle and apoptosis following this compound treatment.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Cyclin B1, Mcl-1, cleaved Caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized by chemiluminescence.

  • Materials:

    • Treated and untreated cell lysates

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Cyclin B1, anti-Mcl-1, anti-cleaved Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare cell lysates from this compound-treated and control cells.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the image of the blot and perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.[9][10]

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting tubulin polymerization. Its ability to covalently modify β-tubulin leads to potent disruption of microtubule dynamics, resulting in G2/M cell cycle arrest and apoptosis. The detailed chemical, pharmacological, and mechanistic data, along with the provided experimental protocols, offer a solid foundation for researchers and drug development professionals to further investigate and potentially advance this compound or similar compounds in the pursuit of novel cancer therapies. Further studies are warranted to fully elucidate its in vivo pharmacokinetic profile and to identify predictive biomarkers for its efficacy.

References

Batabulin's Role in Cell Cycle Arrest at the G2/M Phase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batabulin (formerly T138067) is a potent anti-tumor agent that has demonstrated efficacy in preclinical models, including those resistant to conventional chemotherapeutics. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides an in-depth examination of this compound's core function in inducing cell cycle arrest at the G2/M phase. It details the molecular interactions, signaling pathways, and key experimental methodologies used to elucidate its mechanism. Quantitative data from various studies are summarized to provide a comprehensive overview of its potency and effects across different cancer cell lines. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. The G2/M checkpoint, in particular, is a critical control point that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of this checkpoint is a hallmark of cancer, making it an attractive target for therapeutic intervention. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, which orchestrates chromosome alignment and separation. Agents that interfere with microtubule dynamics can activate the spindle assembly checkpoint (SAC), leading to a halt in the cell cycle at the G2/M transition and subsequent induction of apoptosis in cancer cells.

This compound is a small molecule that covalently and selectively binds to a subset of β-tubulin isotypes.[1] This irreversible binding disrupts the normal process of microtubule polymerization, leading to a cascade of events that culminate in G2/M phase cell cycle arrest and programmed cell death.[1] This guide will explore the intricate details of this process.

Mechanism of Action: Microtubule Disruption

This compound's primary molecular target is β-tubulin. It selectively forms a covalent bond with a conserved cysteine residue (Cys-239) present in the β1, β2, and β4 tubulin isotypes.[1] This covalent modification physically obstructs the assembly of tubulin heterodimers into microtubules, effectively leading to microtubule depolymerization.[1] The collapse of the microtubule cytoskeleton disrupts numerous cellular functions, most critically the formation and function of the mitotic spindle.

Signaling Pathway to G2/M Arrest

The disruption of microtubule dynamics by this compound activates the Spindle Assembly Checkpoint (SAC), a complex signaling network that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. The key steps in this pathway are:

  • Microtubule Depolymerization: this compound's binding to β-tubulin inhibits microtubule polymerization, leading to a net depolymerization of the microtubule network.

  • Unattached Kinetochores: The absence of stable microtubule attachments to the kinetochores of chromosomes serves as a "wait" signal.

  • SAC Activation: Unattached kinetochores recruit and activate a cascade of SAC proteins, including Mad2 and BubR1.

  • APC/C Inhibition: The activated SAC proteins form a complex that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase.

  • Cyclin B1 Accumulation: The APC/C is responsible for targeting Cyclin B1 for proteasomal degradation. Its inhibition by the SAC leads to the accumulation of Cyclin B1.

  • Sustained CDK1 Activity: Cyclin B1 is the regulatory subunit of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitosis. The high levels of Cyclin B1 maintain CDK1 in an active state.

  • G2/M Arrest: Sustained CDK1 activity prevents the cell from exiting mitosis, resulting in a prolonged arrest at the G2/M phase of the cell cycle.

  • Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to cancer cell death.

Batabulin_Signaling_Pathway This compound This compound betaTubulin β-Tubulin (Cys-239) This compound->betaTubulin Covalent Binding Microtubule Microtubule Depolymerization betaTubulin->Microtubule Kinetochores Unattached Kinetochores Microtubule->Kinetochores SAC Spindle Assembly Checkpoint (SAC) (Mad2, BubR1) Kinetochores->SAC Activation APC APC/C Inhibition SAC->APC Inhibition CyclinB1 Cyclin B1 Accumulation APC->CyclinB1 Prevents Degradation CDK1 Sustained CDK1 Activity CyclinB1->CDK1 Activation G2M_Arrest G2/M Phase Arrest CDK1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

This compound-induced G2/M arrest signaling pathway.

Quantitative Data on G2/M Arrest

The efficacy of this compound in inducing G2/M arrest has been quantified in various cancer cell lines. The following table summarizes the key findings.

Cell LineCancer TypeThis compound ConcentrationTreatment Duration% of Cells in G2/MReference
MCF7Breast Cancer30-300 nM24 hours~25-30% (4n DNA content)[1]

Note: This table will be expanded as more quantitative data from diverse cancer cell lines becomes available.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound's effect on the cell cycle and microtubule polymerization.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Harvesting: Harvest cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite PI with a 488 nm laser and detect emission at ~610 nm. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow start Start cell_culture Cell Culture & this compound Treatment start->cell_culture harvest Harvest Cells (Trypsinization) cell_culture->harvest wash1 Wash with PBS harvest->wash1 fix Fix with 70% Ethanol wash1->fix stain Stain with Propidium Iodide fix->stain flow_cytometry Flow Cytometry Analysis stain->flow_cytometry data_analysis Data Analysis & Quantification flow_cytometry->data_analysis end End data_analysis->end

Experimental workflow for cell cycle analysis.
In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound at various concentrations

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation: On ice, prepare a tubulin solution in polymerization buffer.

  • Reaction Mixture: In a 96-well plate, add the tubulin solution, GTP (final concentration 1 mM), and either this compound at the desired concentration or vehicle control.

  • Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.

  • Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the control to determine the inhibitory effect on tubulin polymerization.

CDK1 Kinase Activity Assay by Western Blot

This assay measures the activity of CDK1, a key driver of the G2/M transition, in cell lysates.

Materials:

  • Cell lysis buffer

  • Protein concentration assay kit (e.g., BCA)

  • Recombinant Histone H1 (substrate for CDK1)

  • Kinase reaction buffer

  • ATP

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibody against phospho-Histone H1

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysate Preparation: Treat cells with this compound, harvest, and lyse in a suitable buffer. Determine the protein concentration of the lysates.

  • Kinase Reaction: In a microcentrifuge tube, combine a standardized amount of cell lysate, recombinant Histone H1, kinase reaction buffer, and ATP. Incubate at 30°C for 30 minutes.

  • SDS-PAGE and Western Blotting: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for phosphorylated Histone H1. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using a chemiluminescence detection system. The intensity of the phospho-Histone H1 band is proportional to the CDK1 activity in the cell lysate.

Conclusion

This compound represents a promising class of anti-cancer agents that effectively induce G2/M cell cycle arrest and apoptosis by targeting microtubule polymerization. Its unique covalent binding mechanism offers potential advantages in overcoming certain forms of drug resistance. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other microtubule-targeting agents. Future studies should focus on expanding the quantitative analysis of this compound's effects across a broader range of cancer types and exploring its potential in combination therapies.

References

An In-Depth Technical Guide to the Covalent Binding of Batabulin to Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Batabulin, an antitumor agent that covalently binds to tubulin. This compound's selective interaction with specific β-tubulin isotypes disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This document details the experimental protocols to investigate this covalent binding and its cellular consequences, presents quantitative data from relevant studies, and visualizes the key pathways and workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their critical role in mitosis makes them a key target for anticancer drug development.[3] this compound (formerly T138067) is a potent antitumor agent that disrupts microtubule polymerization.[4][5] A key feature of this compound's mechanism is its ability to form a covalent bond with tubulin, leading to irreversible inhibition.[4] This guide delves into the specifics of this covalent interaction and provides the technical information required to study it.

Mechanism of Covalent Binding

This compound selectively targets a subset of β-tubulin isotypes.[4][5] The covalent modification occurs at a conserved cysteine residue, Cys-239, which is present in the βI, βII, and βIV tubulin isotypes.[5] This irreversible binding disrupts the normal process of microtubule polymerization, leading to a collapse of the cytoskeleton.[4]

Signaling Pathway of this compound Action

The covalent binding of this compound to β-tubulin initiates a cascade of events culminating in apoptotic cell death.

Batabulin_Pathway This compound This compound Tubulin β-Tubulin (β1, β2, β4 isotypes) Cys-239 This compound->Tubulin Covalent Binding Covalent_Adduct This compound-Tubulin Covalent Adduct Tubulin->Covalent_Adduct Microtubule_Disruption Disruption of Microtubule Polymerization Covalent_Adduct->Microtubule_Disruption Cytoskeleton_Collapse Cytoskeleton Collapse Microtubule_Disruption->Cytoskeleton_Collapse G2_M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2_M_Arrest Apoptosis Apoptosis Cytoskeleton_Collapse->Apoptosis G2_M_Arrest->Apoptosis

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Data

The following tables summarize the quantitative data regarding the effects of this compound on cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Assay IC50 Incubation Time Reference
LNCaP MTT Assay ~10 nM 48 hours [6]
HCT-116 MTT Assay 2.89 µM Not Specified [7]
HepG-2 MTT Assay Not Specified Not Specified [7]

| MCF-7 | MTT Assay | Not Specified | Not Specified |[7] |

Table 2: Cellular Effects of this compound on MCF7 Cells

Concentration Incubation Time Effect Observation Reference
30-300 nM 24 hours Cell Cycle Arrest ~25-30% of cells with 4n DNA content (G2/M arrest) [4][5][8]
30-300 nM 24-48 hours Apoptosis 25-30% apoptotic cells [4][5]

| 100 nM | 48 hours | Apoptosis | ~50-80% of cell population undergoing apoptosis |[4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the covalent binding of this compound to tubulin and its cellular consequences.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of microtubules from purified tubulin.

Principle: Tubulin polymerization is monitored by the increase in turbidity (light scattering) at 340 nm as microtubules form.[9]

Materials:

  • Purified tubulin protein (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 15% glycerol)[10]

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for polymerization promotion)

  • Nocodazole (positive control for polymerization inhibition)

  • Pre-warmed 96-well plates

  • Temperature-controlled spectrophotometer/plate reader

Procedure:

  • Resuspend purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.[9]

  • Add this compound (or control compounds) at desired concentrations to the tubulin solution on ice. For vehicle control, add an equivalent volume of DMSO.

  • Transfer 100 µL of the reaction mixture into the wells of a pre-warmed 96-well plate at 37°C.[9]

  • Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes at 37°C in a plate reader.[9][10]

  • Plot absorbance versus time to generate polymerization curves.

Identification of Covalent Adduct Formation

Principle: This method visualizes the covalent binding of radiolabeled this compound to tubulin.

Materials:

  • [³H]-Batabulin

  • Cell culture (e.g., MCF7 cells)

  • Lysis buffer

  • SDS-PAGE apparatus and reagents

  • PVDF membrane

  • X-ray film or phosphorimager

Procedure:

  • Treat cells with [³H]-Batabulin for a specified time.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysate (10-25 µg) by SDS-PAGE.[11][12]

  • Transfer the separated proteins to a PVDF membrane.

  • Expose the membrane to X-ray film or a phosphorimager to detect the radiolabeled this compound-tubulin adduct.

Principle: To confirm the identity of the protein bound to this compound as β-tubulin.

Materials:

  • PVDF membrane from the autoradiography experiment

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-β-tubulin antibody[13]

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • After autoradiography, block the PVDF membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-β-tubulin antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescence reagent.

Principle: To confirm the covalent modification and identify the specific amino acid residue (Cys-239) on β-tubulin that is modified by this compound.[3][14]

Materials:

  • Purified tubulin

  • This compound

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Incubate purified tubulin with this compound.

  • Separate the this compound-tubulin complex from unbound this compound.

  • Digest the complex with trypsin to generate peptides.

  • Analyze the peptide mixture by LC-MS/MS.[15]

  • Search the MS/MS data for a peptide containing Cys-239 with a mass shift corresponding to the addition of this compound.

Cell-Based Assays

Principle: To quantify the cell cycle arrest induced by this compound using flow cytometry.[16]

Materials:

  • Cancer cell line (e.g., MCF7)

  • This compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase[16][17][18]

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[18]

  • Wash the cells with PBS to remove ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[17]

  • Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[16]

Principle: To detect and quantify apoptosis induced by this compound. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19][20][21]

Materials:

  • Cancer cell line (e.g., MCF7)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[19][20][22]

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.[20]

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[20][21]

  • Incubate for 15 minutes at room temperature in the dark.[20]

  • Analyze the cells by flow cytometry.[21] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.[20]

Visualized Workflows

Workflow for Investigating this compound's Covalent Binding to Tubulin

Covalent_Binding_Workflow cluster_invitro In Vitro Analysis cluster_incell In Cellulo Analysis Purified_Tubulin Purified Tubulin Incubation Incubation Purified_Tubulin->Incubation This compound This compound This compound->Incubation Polymerization_Assay Tubulin Polymerization Assay Incubation->Polymerization_Assay MS_Analysis Mass Spectrometry Incubation->MS_Analysis Cells Cancer Cells Cell_Treatment Cell Treatment Cells->Cell_Treatment Radiolabeled_this compound [³H]-Batabulin Radiolabeled_this compound->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Immunoblotting Immunoblotting (anti-β-tubulin) Autoradiography->Immunoblotting

Figure 2: Experimental workflow to study this compound-tubulin binding.
Workflow for Analyzing Cellular Effects of this compound

Cellular_Effects_Workflow cluster_cellcycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay Cells Cancer Cells Batabulin_Treatment Treat with this compound (various concentrations and times) Cells->Batabulin_Treatment Harvest Harvest Cells Batabulin_Treatment->Harvest Fixation Ethanol Fixation Harvest->Fixation AnnexinV_PI_Staining Annexin V-FITC/PI Staining Harvest->AnnexinV_PI_Staining PI_Staining Propidium Iodide Staining Fixation->PI_Staining Flow_Cytometry_CC Flow Cytometry PI_Staining->Flow_Cytometry_CC Flow_Cytometry_Apo Flow Cytometry AnnexinV_PI_Staining->Flow_Cytometry_Apo

Figure 3: Workflow for cell-based assays of this compound's effects.

Conclusion

This compound represents a significant class of antitumor agents that function through the covalent modification of tubulin. The methodologies and data presented in this guide provide a robust framework for researchers to investigate its mechanism of action further. Understanding the intricacies of the this compound-tubulin interaction is crucial for the development of novel and more effective cancer therapeutics that can overcome mechanisms of drug resistance.

References

The Rise and Fall of Batabulin: A Microtubule-Targeting Antitumor Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Developmental History, Mechanism of Action, and Clinical Evaluation of Batabulin (T138067)

Introduction

This compound (formerly known as T138067) is a synthetic, small-molecule antitumor agent that garnered significant interest in the late 1990s and early 2000s for its novel mechanism of action targeting tumor vasculature and cell division. Developed by Tularik Inc., this compound showed promise in preclinical studies, leading to its advancement into clinical trials for various cancers. This in-depth technical guide provides a comprehensive overview of the history of this compound's development, its molecular mechanism, preclinical and clinical findings, and the experimental protocols utilized in its evaluation.

History and Development

The development of this compound emerged from the broader scientific effort to identify novel cancer therapeutics that could overcome the limitations of existing chemotherapies, particularly drug resistance. Tularik Inc., a biotechnology company founded in 1991, focused on the discovery of drugs that regulate gene expression. Their research led to the identification of this compound as a potent inhibitor of microtubule polymerization.

A key milestone in this compound's development was the elucidation of its unique covalent binding mechanism to β-tubulin. Preclinical studies demonstrating its efficacy in multidrug-resistant tumor models further fueled optimism for its clinical potential. Tularik advanced this compound into a series of clinical trials to evaluate its safety and efficacy in various solid tumors. In 2004, Tularik was acquired by Amgen, a global biotechnology company, for $1.3 billion.[1] Despite the initial promise, the clinical development of this compound was ultimately discontinued.

Mechanism of Action

This compound exerts its antitumor effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Covalent Binding to β-Tubulin

The primary mechanism of action of this compound involves its covalent and selective binding to a subset of β-tubulin isotypes. Specifically, it modifies the cysteine residue at position 239 (Cys-239) of β1, β2, and β4 tubulin isotypes. This irreversible binding prevents the polymerization of tubulin heterodimers into microtubules.

Disruption of Microtubule Polymerization and Cell Cycle Arrest

By inhibiting microtubule formation, this compound leads to the collapse of the microtubule network within the cell. This disruption has profound consequences for rapidly dividing cancer cells, as it prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle.

Induction of Apoptosis

Prolonged arrest at the G2/M phase triggers the intrinsic pathway of apoptosis, or programmed cell death. The sustained mitotic block activates a cascade of signaling events, leading to the activation of caspases, a family of proteases that execute the apoptotic program. This process involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization. The disruption of microtubule dynamics by this compound is thought to alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspases-3 and -7.[2][3][4]

Batabulin_Mechanism_of_Action This compound This compound (T138067) betaTubulin β-Tubulin (Cys-239) This compound->betaTubulin Covalent Binding Microtubule Microtubule Polymerization betaTubulin->Microtubule Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Bcl2 Bcl-2 Family Modulation (↑Bax/Bak, ↓Bcl-2) G2M_Arrest->Bcl2 Triggers Caspase9 Caspase-9 Activation Bcl2->Caspase9 Leads to Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Activates Caspase37->Apoptosis Executes

Figure 1: Signaling pathway of this compound's antitumor activity.

Preclinical Studies

A substantial body of preclinical research in vitro and in vivo established the antitumor activity of this compound and provided the rationale for its clinical development.

In Vitro Studies
  • Antiproliferative Activity: this compound demonstrated potent cytotoxicity against a wide range of human cancer cell lines, including those exhibiting multidrug resistance.

  • Cell Cycle Analysis: Treatment of cancer cells with this compound led to a significant accumulation of cells in the G2/M phase of the cell cycle. For instance, in MCF7 breast cancer cells, treatment with 30-300 nM this compound for 24 hours resulted in approximately 25-30% of cells arresting in the G2/M phase.

  • Apoptosis Induction: this compound was shown to be a potent inducer of apoptosis. In MCF7 cells, a 24-48 hour exposure to 30-300 nM this compound resulted in 25-30% of the cell population undergoing apoptosis.

Cell Line Concentration Duration Endpoint Result Reference
MCF730-300 nM24 hoursCell Cycle Arrest~25-30% in G2/MNot specified
MCF730-300 nM24-48 hoursApoptosis~25-30% apoptoticNot specified
In Vivo Studies
  • Xenograft Models: this compound demonstrated significant antitumor efficacy in various human tumor xenograft models in immunocompromised mice. A notable finding was its equal efficacy against both drug-sensitive and multidrug-resistant tumors.

Tumor Model Animal Model Dosing Regimen Outcome Reference
Drug-sensitive and Multidrug-resistant human tumorsAthymic nude miceNot specifiedEqual efficacy in inhibiting tumor growthNot specified

Clinical Development

This compound underwent several clinical trials to assess its safety, tolerability, pharmacokinetics, and antitumor activity in cancer patients.

Phase I Trials

A Phase I dose-escalation study (NCT00003359) was conducted to evaluate the safety of this compound in patients with advanced refractory cancer. This trial was completed, but detailed results are not publicly available.[5]

Phase II and III Trials
  • Non-Small Cell Lung Cancer (NSCLC): A Phase II, open-label study (NCT00022243) was initiated to evaluate this compound in a second-line setting for patients with locally advanced or metastatic NSCLC who had failed first-line therapy with a taxane. The status of this trial is unknown.[5]

  • Hepatocellular Carcinoma (HCC): A large, international, multicenter, randomized Phase II/III study (NCT00057382) was designed to compare intravenous this compound with intravenous doxorubicin in chemotherapy-naive patients with unresectable hepatocellular carcinoma.[6][7] A total of 750 subjects were planned to be enrolled. This trial was ultimately terminated.[5]

The discontinuation of this compound's clinical development, despite its promising preclinical profile, highlights the challenges of translating preclinical efficacy into clinical benefit. The reasons for the termination of the clinical trials have not been publicly detailed but could be related to a lack of sufficient efficacy, unacceptable toxicity, or strategic decisions by the developing company.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of this compound, based on standard methodologies in the field.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.

Methodology:

  • Purified tubulin is incubated in a polymerization buffer (e.g., containing GTP and glutamate) at 37°C.

  • This compound or a vehicle control is added to the reaction mixture.

  • The increase in turbidity (optical density) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.

  • Inhibition of polymerization is calculated by comparing the rate and extent of polymerization in the presence of this compound to the control.

Tubulin_Polymerization_Assay PurifiedTubulin Purified Tubulin + GTP + Buffer Incubation Incubate at 37°C PurifiedTubulin->Incubation AddCompound Add this compound or Vehicle Incubation->AddCompound MeasureOD Monitor OD at 340 nm AddCompound->MeasureOD Analysis Calculate Inhibition MeasureOD->Analysis

Figure 2: Workflow for a typical tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cancer cells are seeded and treated with various concentrations of this compound or a vehicle control for a specified duration.

  • Cells are harvested, washed, and fixed in cold ethanol.

  • Fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

  • The DNA content of individual cells is measured using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the fluorescence intensity histograms.

Apoptosis Assay by Annexin V Staining

This assay detects one of the early events in apoptosis, the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

Methodology:

  • Cancer cells are treated with this compound or a vehicle control.

  • Cells are harvested and washed with a binding buffer.

  • Cells are incubated with fluorescein isothiocyanate (FITC)-conjugated Annexin V and a viability dye such as propidium iodide (PI).

  • The fluorescence of the cells is analyzed by flow cytometry.

  • Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Apoptosis_Assay_Workflow TreatCells Treat Cells with This compound or Vehicle HarvestWash Harvest and Wash Cells TreatCells->HarvestWash Stain Stain with Annexin V-FITC and Propidium Iodide HarvestWash->Stain FlowCytometry Analyze by Flow Cytometry Stain->FlowCytometry Quantify Quantify Apoptotic Cell Populations FlowCytometry->Quantify

Figure 3: Experimental workflow for an Annexin V apoptosis assay.

Conclusion

This compound represented a promising therapeutic candidate with a well-defined and novel mechanism of action. Its ability to covalently modify β-tubulin and overcome multidrug resistance in preclinical models made it a compelling drug for clinical investigation. However, the ultimate discontinuation of its clinical development underscores the significant attrition rate in oncology drug development and the difficulty in translating preclinical success into clinical efficacy and safety. The story of this compound serves as a valuable case study for researchers and drug development professionals, highlighting the intricate path from laboratory discovery to potential clinical application and the many hurdles that must be overcome. Further analysis of the unpublished clinical trial data, if it were to become available, would provide even greater insights into the specific challenges that led to the cessation of this once-promising antitumor agent's journey.

References

Methodological & Application

Application Notes and Protocols for Batabulin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Batabulin (also known as T138067), a potent anti-tumor agent, in cell culture experiments. This document details the compound's mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for key cellular assays.

Introduction to this compound

This compound is an anti-tumor agent that selectively targets β-tubulin isotypes, disrupting microtubule polymerization.[1][2][3] This disruption leads to a cascade of cellular events, including morphological changes, cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis.[1][2][3] A key feature of this compound is its covalent binding to a conserved cysteine residue (Cys-239) on β1, β2, and β4 tubulin isotypes.[1][4] This mechanism of action makes it an effective compound for studying microtubule dynamics and for evaluating novel anti-cancer therapies, particularly against multidrug-resistant (MDR) tumors.[2][4]

Mechanism of Action

This compound's primary mechanism of action involves the covalent modification of β-tubulin, a critical component of microtubules. This binding event disrupts the dynamic process of microtubule assembly and disassembly, which is essential for various cellular functions, most notably mitotic spindle formation during cell division. The collapse of the cytoskeleton triggers a cellular stress response, leading to the activation of pathways that halt the cell cycle and initiate programmed cell death.

Batabulin_Mechanism_of_Action This compound This compound betaTubulin β-Tubulin (β1, β2, β4 isotypes) Cys-239 This compound->betaTubulin Covalent Binding Microtubule Microtubule Polymerization This compound->Microtubule Inhibition Disruption Disruption of Microtubule Dynamics Microtubule->Disruption G2M G2/M Phase Cell Cycle Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various in vitro studies.

Table 1: Effective Concentrations of this compound in Cell Lines

Cell LineAssayConcentration RangeIncubation TimeObserved Effect
MCF7Cell Cycle Analysis30-300 nM24 hours~25-30% of cells with 4n DNA content (G2/M arrest)[1]
MCF7Apoptosis Assay30-300 nM24-48 hours25-30% apoptosis[1]
MCF7Apoptosis Assay100 nM48 hours50-80% of the cell population undergoing apoptosis[1]
HBL-100Cytotoxicity (Alamar Blue)IC50: 0.2 µM70 hoursReduction in cell viability[1]

Experimental Protocols

General Guidelines for this compound Preparation and Storage
  • Reconstitution: this compound is typically provided as a solid. Reconstitute it in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3] Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions of this compound in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT/XTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (24 hours) Seed->Adhere Treat Treat with this compound (various concentrations) Adhere->Treat Incubate Incubate (e.g., 24-72 hours) Treat->Incubate MTT Add MTT/XTT Reagent Incubate->MTT Incubate2 Incubate (1-4 hours) MTT->Incubate2 Solubilize Add Solubilization Buffer Incubate2->Solubilize Read Read Absorbance (e.g., 570 nm) Solubilize->Read

Caption: Workflow for a cell viability assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (e.g., DMSO or a specialized buffer)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment.

  • Adhesion: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Solubilization: If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry.

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat Incubate Incubate Treat->Incubate Harvest Harvest Cells (including supernatant) Incubate->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate2 Incubate in Dark Stain->Incubate2 Analyze Analyze by Flow Cytometry Incubate2->Analyze

Caption: Workflow for an apoptosis assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as described in the cell viability protocol.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[5] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes cell cycle analysis using PI staining and flow cytometry.

Cell_Cycle_Workflow cluster_prep Preparation & Treatment cluster_fix Fixation cluster_stain Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat Incubate Incubate Treat->Incubate Harvest Harvest Cells Incubate->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in Cold 70% Ethanol Wash->Fix Wash2 Wash with PBS Fix->Wash2 Resuspend Resuspend in PI/RNase Staining Buffer Wash2->Resuspend Incubate2 Incubate in Dark Resuspend->Incubate2 Analyze Analyze by Flow Cytometry Incubate2->Analyze

Caption: Workflow for cell cycle analysis.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with this compound as previously described.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol by dropwise addition while vortexing gently. Fix the cells overnight at 4°C or for at least 2 hours on ice.[6][7]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in PI/RNase staining buffer and incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The G2/M population will have twice the DNA content of the G1 population.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measure Measurement Prepare Prepare Tubulin, GTP, and this compound on Ice Mix Mix Components in Pre-chilled Plate Prepare->Mix Incubate Transfer to 37°C Spectrophotometer Mix->Incubate Measure Measure Absorbance at 340 nm over Time Incubate->Measure

Caption: Workflow for a tubulin polymerization assay.

Materials:

  • Purified tubulin protein (e.g., from bovine brain)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[8][9]

  • This compound stock solution

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Protocol:

  • Preparation: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and purified tubulin.

  • Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., nocodazole) or stabilization (e.g., paclitaxel).

  • Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.

  • Measurement: Immediately place the plate in a spectrophotometer set to 37°C and measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).[8][10] An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. This compound is expected to inhibit the rate and extent of tubulin polymerization.

Troubleshooting

  • Low Cell Viability in Controls: Ensure the final solvent concentration is not toxic to the cells. Check for contamination in the cell culture.

  • High Variability Between Replicates: Ensure uniform cell seeding and proper mixing of reagents.

  • No Effect of this compound: Verify the concentration and activity of the this compound stock solution. Optimize the incubation time and concentration for your specific cell line.

  • Inconsistent Flow Cytometry Data: Ensure proper cell fixation and staining. Check the settings and calibration of the flow cytometer.

By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate its anti-tumor properties and its effects on microtubule dynamics in a variety of cell culture models.

References

Batabulin: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Batabulin (formerly T138067) is a synthetic small molecule that acts as an anti-tumor agent by disrupting microtubule polymerization.[1][2][3] It covalently binds to a conserved cysteine residue (Cys-239) on a subset of β-tubulin isotypes (β1, β2, and β4), leading to a collapse of the cytoskeleton, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1] Notably, this compound has demonstrated efficacy against multidrug-resistant (MDR) tumors.[2] These application notes provide a summary of this compound's use in animal models, including dosage, administration, and relevant experimental protocols to guide researchers in preclinical study design.

Mechanism of Action

This compound's primary mechanism of action involves the disruption of microtubule dynamics, which are essential for various cellular processes, most critically, mitosis.[4] By binding to β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules.[1][2][3] This interference with microtubule formation disrupts the mitotic spindle, a structure necessary for the proper segregation of chromosomes during cell division. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle at the G2/M checkpoint and ultimately triggers programmed cell death, or apoptosis.[1][3]

Batabulin_Mechanism_of_Action cluster_cell Tumor Cell This compound This compound Tubulin β-Tubulin (Isotypes β1, β2, β4) This compound->Tubulin Covalent Binding (Cys-239) Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

In Vivo Studies: Dosage and Administration in Animal Models

Preclinical in vivo studies are crucial for evaluating the anti-tumor efficacy and pharmacokinetic profile of this compound. The following table summarizes a known experimental protocol in a mouse xenograft model.

ParameterDetails
Animal Model Male athymic nude mice (nu/nu)
Age and Weight 6-8 weeks old, 20-25 g
Tumor Model Human T-cell acute lymphoblastic leukemia (CCRF-CEM) cell line xenograft
Dosage 40 mg/kg
Administration Route Intraperitoneal (IP) injection
Dosing Schedule Once per week on days 5, 12, and 19 post-tumor cell inoculation
Vehicle Not specified in the provided source, but typically a biocompatible solvent like DMSO, PEG300, or saline is used. It is crucial to perform vehicle-only controls.
Observed Outcome Impaired growth of drug-sensitive CCRF-CEM tumors[1][3]

Experimental Protocols

Materials and Reagents
  • This compound (T138067)

  • Vehicle (e.g., DMSO, PEG300, sterile saline)

  • CCRF-CEM human T-cell acute lymphoblastic leukemia cell line

  • Male athymic nude mice (6-8 weeks old)

  • Sterile syringes and needles (e.g., 25-27 gauge for IP injection)

  • Cell culture medium (e.g., RPMI-1640) and supplements

  • Matrigel (optional, for subcutaneous tumor cell injection)

  • Anesthetics (for procedures requiring animal immobilization)

  • Calipers for tumor measurement

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

Batabulin_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint and Analysis Animal_Acclimation Animal Acclimation (1-2 weeks) Tumor_Inoculation Tumor Cell Inoculation (e.g., subcutaneous or intraperitoneal) Animal_Acclimation->Tumor_Inoculation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer this compound (40 mg/kg, IP) or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Animal Health Treatment->Monitoring Weekly Endpoint Euthanize Mice at Pre-defined Endpoint Monitoring->Endpoint Tissue_Collection Collect Tumors and Other Tissues Endpoint->Tissue_Collection Data_Analysis Analyze Tumor Growth Inhibition, and Perform Further Analyses (e.g., Histology, Biomarkers) Tissue_Collection->Data_Analysis

Figure 2: General experimental workflow for in vivo evaluation of this compound.
Detailed Methodologies

4.3.1. Animal Handling and Husbandry:

  • House mice in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and light-dark cycles.

  • Provide ad libitum access to food and water.

  • All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

4.3.2. Tumor Cell Culture and Inoculation:

  • Culture CCRF-CEM cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile saline or a mixture with Matrigel.

  • For subcutaneous xenografts, inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

4.3.3. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

  • For in vivo administration, the stock solution can be further diluted with co-solvents to ensure solubility and biocompatibility. It is recommended to prepare the working solution fresh on the day of use.[1]

4.3.4. Administration:

  • Administer this compound or vehicle control via intraperitoneal injection using a 25-27 gauge needle. The injection volume should be appropriate for the size of the mouse (typically < 2-3 mL for an adult mouse).[5]

4.3.5. Monitoring and Endpoint:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Monitor animal body weight and general health status regularly.

  • The study endpoint may be determined by a pre-defined tumor volume, a specific time point, or signs of excessive morbidity.

Pharmacokinetics

While detailed pharmacokinetic data for this compound in various animal models is not extensively available in the public domain, it is important to consider that factors such as the route of administration, drug formulation, and species-specific metabolism can significantly influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile. For novel tubulin inhibitors, pharmacokinetic studies in mice, rats, and dogs are common to assess parameters like clearance, volume of distribution, and oral bioavailability.[6] For instance, studies on other novel microtubule inhibitors have shown rapid absorption and elimination after oral administration in rats.[7]

Considerations for Future Studies

  • Dose-Response Studies: To determine the optimal therapeutic dose, a dose-response study with multiple dosage levels of this compound should be conducted.

  • Alternative Tumor Models: The efficacy of this compound should be evaluated in other cancer models, including those known to be resistant to other chemotherapeutic agents.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Detailed PK/PD studies would provide valuable insights into the relationship between drug exposure and anti-tumor activity, helping to optimize dosing schedules.

  • Toxicity Studies: Comprehensive toxicity studies are necessary to determine the safety profile of this compound and identify any potential adverse effects.

These application notes and protocols are intended to serve as a guide for researchers. The specific experimental design may need to be adapted based on the research question and the animal model being used.

References

Application Notes and Protocols: Assessing Batabulin's Effect on Cell Morphology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batabulin (formerly T138067) is a potent anti-tumor agent that functions by disrupting microtubule polymerization. It selectively and covalently binds to a subset of β-tubulin isotypes, specifically at a conserved cysteine residue (Cys-239) present in β1, β2, and β4 tubulin isotypes. This interaction leads to a cascade of cellular events, beginning with the collapse of the microtubule cytoskeleton, which manifests as significant alterations in cell morphology.[1] Subsequently, cells treated with this compound undergo cell cycle arrest at the G2/M phase and ultimately enter apoptosis.[1]

These application notes provide a comprehensive guide to assessing the morphological and cellular effects of this compound. The protocols detailed below are designed to be robust and reproducible for researchers investigating the efficacy and mechanism of action of this compound and other microtubule-targeting agents.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose- and time-dependent effects of this compound on cell cycle progression and apoptosis in MCF-7 breast cancer cells.

This compound Concentration (nM)Treatment Duration (hours)Cell LinePercentage of Cells in G2/M Phase (%)
30 - 30024MCF-7~25 - 30

Caption: this compound induces G2/M phase cell cycle arrest in MCF-7 cells.[1]

This compound Concentration (nM)Treatment Duration (hours)Cell LinePercentage of Apoptotic Cells (%)
30 - 30024 - 48MCF-7~25 - 30
10048MCF-7~50 - 80

Caption: this compound induces apoptosis in MCF-7 cells in a time- and concentration-dependent manner.[1]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Visualizing Microtubule Disruption

This protocol details the immunofluorescent labeling of α-tubulin to visualize the effects of this compound on the microtubule network.

Materials:

  • Cell line of interest (e.g., MCF-7, HeLa)

  • Glass coverslips

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 10-300 nM) for the specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Fixation:

    • Paraformaldehyde Fixation: Aspirate the culture medium and wash the cells twice with PBS. Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.

    • Methanol Fixation: Aspirate the culture medium and wash the cells twice with PBS. Add ice-cold methanol and incubate for 10 minutes at -20°C.

  • Permeabilization (for paraformaldehyde-fixed cells): Wash the cells three times with PBS. Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Add blocking buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and add the primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Add DAPI solution and incubate for 5 minutes at room temperature.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network (e.g., green fluorescence) and nuclei (e.g., blue fluorescence).

Protocol 2: Quantitative Analysis of Cell Morphology using ImageJ/Fiji

This protocol describes how to quantify changes in cell morphology from immunofluorescence images using the open-source software ImageJ or Fiji.

Procedure:

  • Image Acquisition: Acquire fluorescence images of this compound-treated and control cells, ensuring consistent imaging parameters (magnification, exposure time, etc.).

  • Image Pre-processing (if necessary):

    • Open the images in ImageJ/Fiji.

    • If the image is in color, split the channels to isolate the channel corresponding to the cell outline (e.g., from a membrane or cytoplasmic stain) or the cytoskeleton.

    • Apply a background subtraction if needed (Process > Subtract Background).

  • Image Segmentation:

    • Convert the image to 8-bit (Image > Type > 8-bit).

    • Threshold the image to create a binary mask of the cells (Image > Adjust > Threshold). Adjust the threshold to accurately outline the cells.

    • Use the "Watershed" function to separate touching cells (Process > Binary > Watershed).

  • Morphological Measurements:

    • Set the measurements you want to collect (Analyze > Set Measurements...). Recommended parameters for morphological analysis include:

      • Area: The area of the cell in square pixels or calibrated units.

      • Perimeter: The length of the outside boundary of the cell.

      • Circularity: A value from 0 to 1, where 1.0 indicates a perfect circle. Calculated as 4π(area/perimeter^2).

      • Aspect Ratio: The ratio of the major and minor axes of the cell's fitted ellipse.

      • Roundness: Related to circularity, with 1.0 representing a perfect circle.

    • Run the analysis (Analyze > Analyze Particles...). Ensure "Display results" and "Summarize" are checked.

  • Data Analysis: The results table will provide the measured parameters for each cell. Export the data and perform statistical analysis to compare the morphological changes between control and this compound-treated groups.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound as described in Protocol 1.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour.

    • Set up the instrument with appropriate compensation for FITC and PI fluorescence.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence of the gated population. The results will distinguish four populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Cellular Effects and Pathways

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Immunofluorescence cluster_2 Data Analysis cell_seeding Seed cells on coverslips batabulin_treatment Treat with this compound cell_seeding->batabulin_treatment fixation Fixation batabulin_treatment->fixation flow_cytometry Flow Cytometry (Apoptosis) batabulin_treatment->flow_cytometry permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody (anti-tubulin) blocking->primary_ab secondary_ab Secondary Antibody (fluorescent) primary_ab->secondary_ab mounting Mounting & Imaging secondary_ab->mounting image_analysis Quantitative Image Analysis (ImageJ) mounting->image_analysis statistical_analysis Statistical Analysis image_analysis->statistical_analysis flow_cytometry->statistical_analysis

Caption: Workflow for assessing this compound's effect on cell morphology.

This compound's Mechanism of Action and Downstream Effects

G This compound This compound beta_tubulin β-Tubulin Isotypes (β1, β2, β4) This compound->beta_tubulin Covalently binds to Cys-239 microtubule_polymerization Microtubule Polymerization beta_tubulin->microtubule_polymerization Inhibits cytoskeleton_collapse Cytoskeleton Collapse microtubule_polymerization->cytoskeleton_collapse Leads to g2m_arrest G2/M Phase Arrest microtubule_polymerization->g2m_arrest Disruption leads to cell_morphology Altered Cell Morphology cytoskeleton_collapse->cell_morphology apoptosis Apoptosis g2m_arrest->apoptosis

Caption: this compound's mechanism leading to altered cell morphology and apoptosis.

Potential Involvement of Rho GTPase Signaling

The integrity of the microtubule cytoskeleton is intricately linked to the regulation of Rho family GTPases (RhoA, Rac1, and Cdc42), which are master regulators of the actin cytoskeleton and cell morphology. Disruption of microtubules by agents like this compound can lead to the activation of RhoA, which in turn can influence cell contraction and shape. While the direct effect of this compound on Rho GTPase activity has not been explicitly demonstrated, it represents a key potential downstream signaling pathway mediating the observed morphological changes.

G This compound This compound microtubule Microtubule Disruption This compound->microtubule Causes GEF_H1 GEF-H1 (RhoGEF) microtubule->GEF_H1 Releases and Activates RhoA_GDP RhoA-GDP (Inactive) GEF_H1->RhoA_GDP Promotes GDP-GTP Exchange RhoA_GTP RhoA-GTP (Active) GEF_H1->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Actin_cytoskeleton Actin Cytoskeleton Reorganization ROCK->Actin_cytoskeleton Regulates Cell_shape Cell Shape Changes (e.g., rounding, contraction) Actin_cytoskeleton->Cell_shape

Caption: Potential signaling pathway linking microtubule disruption by this compound to changes in cell morphology via RhoA activation.

References

Synthetic Strategies for Novel Batabulin Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of derivatives based on the Batabulin scaffold, a promising area for the development of novel anticancer agents. This compound and its analogs primarily act as tubulin polymerization inhibitors, a critical mechanism in cancer chemotherapy. The following sections detail various synthetic methodologies, present comparative data, and provide step-by-step protocols for key reactions.

Introduction

This compound is a potent antitumor agent that disrupts microtubule polymerization by covalently binding to a subset of β-tubulin isotypes.[1][2][3][4] This mechanism leads to cell cycle arrest and apoptosis, making its structural backbone, the isoindolo[1,2-b]quinazoline-12(10H)-one core, a valuable scaffold for developing new anticancer drugs.[5][6][7] Modifications to this core structure have been explored to enhance efficacy, improve solubility, and overcome drug resistance.[5][8][9][10] This document outlines established and innovative synthetic routes to access this compound derivatives.

Synthetic Methodologies

Several synthetic strategies have been developed for the isoindolo[1,2-b]quinazolin-12(10H)-one scaffold. The primary approaches include cascade reactions to form the tetracyclic system and modifications of the core structure to introduce diverse functionalities.

Method 1: Cascade Cyclization

A highly efficient method for constructing the this compound core involves a cascade cyclization reaction. This one-pot synthesis builds the B and C rings of the tetracyclic system from readily available starting materials. A key example is the reaction of 5-nitro-2-aminobenzyl alcohol with 2-cyanomethyl benzoate in the presence of a strong acid like trifluoroacetic acid.[6]

Method 2: Copper-Catalyzed Tandem Reaction

Another effective one-pot synthesis utilizes a copper-catalyzed tandem reaction under microwave irradiation. This method is advantageous for its simplicity and good to excellent yields. The reaction typically involves a substrate like N-(2-bromobenzyl)-2-iodobenzamide and a copper cyanide catalyst.[11][12]

Method 3: Synthesis of Amino Acid Conjugates

To improve the pharmacological properties of this compound, such as water solubility, derivatives have been synthesized by conjugating amino acids to the core structure. These derivatives can be designed to be cleaved by enzymes like peptidases in the body, releasing the active drug. The synthesis involves the acylation of this compound with amino acids, dipeptides, or tripeptides.[5][8][9][10]

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of various this compound derivatives, allowing for easy comparison of the different synthetic approaches and their outcomes.

Table 1: Comparison of Synthetic Methods for the Isoindolo[1,2-b]quinazolin-12(10H)-one Core

MethodKey ReagentsConditionsYield RangeReference
Cascade Cyclization5-nitro-2-aminobenzyl alcohol, 2-cyanomethyl benzoate, TFAAcidic, thermalGood[6]
Copper-CatalyzedN-(2-bromobenzyl)-2-iodobenzamide, CuCNMicrowave irradiationGood to excellent[11][12]
Amino Acid ConjugationThis compound, N-Boc-amino acid, DCC, DMAPAnhydrous DCM49-65%[9]

Table 2: Cytotoxic Activity of Selected this compound Derivatives

CompoundCell LineIC50 (nM)NotesReference
This compound (T138067)MCF730-300Induces G2/M arrest and apoptosis.[1][2]
2-amino-10,12-dihydroisoindolo[1,2-b]quinazolin-12(10H)-one (1p)HL-60-Good inhibitory activity and induction of topo II-mediated DNA cleavage.[7]
2-amino-7,8-methylenedioxy-10,12-dihydroisoindolo[1,2-b]quinazolin-12(10H)-one (1ab)HL-60-Good inhibitory activity and induction of topo II-mediated DNA cleavage.[7]

Experimental Protocols

The following are detailed protocols for the key synthetic methods described above. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Cascade Cyclization for the Synthesis of the this compound Core

Materials:

  • 5-nitro-2-aminobenzyl alcohol

  • 2-cyanomethyl benzoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-nitro-2-aminobenzyl alcohol (1 equivalent) and 2-cyanomethyl benzoate (1.1 equivalents) in trifluoroacetic acid.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired isoindolo[1,2-b]quinazolin-12(10H)-one derivative.

Protocol 2: Copper-Catalyzed Tandem Synthesis of the this compound Core

Materials:

  • N-(2-bromobenzyl)-2-iodobenzamide

  • Copper(I) cyanide (CuCN)

  • A suitable solvent (e.g., DMF or DMA)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine N-(2-bromobenzyl)-2-iodobenzamide (1 equivalent) and copper(I) cyanide (1.2 equivalents) in the chosen solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specific duration (e.g., 30 minutes).

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the target isoindolo[1,2-b]quinazolin-12(10H)-one derivative.

Protocol 3: Synthesis of Amino Acid-Batabulin Conjugates

Materials:

  • This compound derivative (with an available amino group)

  • N-Boc-protected amino acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection (if necessary)

Procedure:

  • Dissolve the this compound derivative (1 equivalent), N-Boc-protected amino acid (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C and add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • If Boc deprotection is required, dissolve the purified product in DCM and treat with TFA. Stir at room temperature until the reaction is complete, then concentrate under reduced pressure to obtain the final amino acid conjugate.

Visualizations

The following diagrams illustrate the synthetic workflows and the proposed mechanism of action for this compound derivatives.

G cluster_0 Cascade Cyclization Workflow Start_A 5-nitro-2-aminobenzyl alcohol + 2-cyanomethyl benzoate Reaction_A TFA, Heat Start_A->Reaction_A Product_A Isoindolo[1,2-b]quinazolin-12(10H)-one Core Reaction_A->Product_A

Caption: General workflow for the cascade cyclization synthesis of the this compound core.

G cluster_1 Copper-Catalyzed Tandem Reaction Workflow Start_B N-(2-bromobenzyl)-2-iodobenzamide Reaction_B CuCN, Microwave Start_B->Reaction_B Product_B Isoindolo[1,2-b]quinazolin-12(10H)-one Core Reaction_B->Product_B

Caption: General workflow for the copper-catalyzed synthesis of the this compound core.

G cluster_2 Proposed Mechanism of Action This compound This compound Derivative Binding Covalent Binding (e.g., to Cys239) This compound->Binding Tubulin β-Tubulin Tubulin->Binding Disruption Disruption of Microtubule Polymerization Binding->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes: Using Flow Cytometry to Analyze Batabulin-Induced Cell Cycle Changes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batabulin, a small molecule anti-cancer agent, functions as a microtubule-destabilizing agent. Microtubules are crucial components of the cytoskeleton, playing a pivotal role in cell division, specifically in the formation of the mitotic spindle.[1] By interfering with microtubule dynamics, this compound disrupts the proper segregation of chromosomes, leading to an arrest of the cell cycle, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[2][3][4] Flow cytometry is a powerful technique to quantify these drug-induced changes in the cell cycle distribution of a cell population.[5] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide (PI) staining.

Principle of the Assay

Flow cytometry with PI staining allows for the analysis of DNA content in individual cells.[5] Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[5] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal diploid (2N) DNA content.

  • S phase: Cells are actively replicating their DNA, and thus have a DNA content between 2N and 4N.

  • G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for or undergoing mitosis.[5]

By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the percentage of cells accumulating in the G2/M phase, providing a quantitative measure of the drug's efficacy in inducing mitotic arrest.

Data Presentation

The following table provides an example of the type of quantitative data that can be obtained from a flow cytometry experiment analyzing the effects of a microtubule-destabilizing agent on the cell cycle of HepG2 human hepatocellular carcinoma cells after 24 hours of treatment. While this data is for tubulysin A and pretubulysin, it is representative of the expected dose-dependent increase in the G2/M population following treatment with an agent like this compound.[6]

Treatment GroupConcentration (nM)% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Control (Untreated)053%25%22%
Tubulysin A50<10%<10%73%
Tubulysin A200<10%<10%82%
Pretubulysin5042%14%44%
Pretubulysin100<20%<10%70%

Experimental Protocols

Materials
  • Cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (DNase-free, 100 µg/mL)

  • Flow cytometry tubes

  • Flow cytometer

Protocol for Cell Treatment and Preparation
  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to attach and grow overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used. Incubate for a predetermined time period (e.g., 24 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a 15 mL conical tube.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Cell Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol.

    • Resuspend the cell pellet in 1 mL of PBS.

    • Centrifuge again at 500 x g for 5 minutes and discard the PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission at approximately 617 nm.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution from the DNA content histograms.

Visualizations

Batabulin_Mechanism_of_Action cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_cell_cycle_control Cell Cycle Control cluster_apoptosis Apoptosis Induction This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to colchicine site Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Spindle_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Spindle_Disruption->SAC_Activation APC_C_Inhibition APC/C Inhibition SAC_Activation->APC_C_Inhibition Mitotic_Arrest G2/M Arrest APC_C_Inhibition->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Caspase_Activation Caspase Activation Bcl2_Phosphorylation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition and Analysis cluster_outcome Outcome A1 Seed Cells A2 Treat with this compound A1->A2 B1 Harvest Cells A2->B1 B2 Fix in 70% Ethanol B1->B2 B3 Stain with PI and RNase A B2->B3 C1 Acquire Data on Flow Cytometer B3->C1 C2 Analyze Cell Cycle Distribution C1->C2 D1 Quantification of G2/M Arrest C2->D1

References

Application Notes: Immunohistochemical Analysis of Batabulin's Effects on Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Batabulin (formerly T138067) is an antitumor agent that functions by disrupting microtubule dynamics, a critical process for cell division and integrity.[1][2] Its mechanism involves covalently binding to a conserved cysteine residue (Cys-239) on a subset of β-tubulin isotypes (β1, β2, and β4), which prevents their polymerization into microtubules.[1][2] This disruption leads to a collapse of the cytoskeleton, cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death).[1][2]

Immunohistochemistry (IHC) is an invaluable technique for visualizing the effects of this compound within the contextual architecture of tissue samples.[3] By using specific antibodies, researchers can detect changes in the expression and localization of target proteins, providing critical insights into the drug's pharmacodynamic effects. This document provides detailed protocols for assessing two key consequences of this compound treatment in paraffin-embedded tissues: the disruption of the microtubule network via β-tubulin analysis and the resulting induction of apoptosis through the detection of cleaved caspase-3.

Mechanism of Action of this compound

The following diagram illustrates the molecular pathway through which this compound exerts its cytotoxic effects.

Batabulin_Pathway cluster_drug Drug Action cluster_cellular Cellular Events This compound This compound BTubulin β-Tubulin (Isotypes 1, 2, 4) This compound->BTubulin Covalent Binding to Cys-239 Microtubule Microtubule Polymerization This compound->Microtubule Inhibits BTubulin->Microtubule Required for Disruption Disruption of Microtubule Dynamics G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Design and Controls

Effective IHC analysis requires careful experimental design.

  • Tissue Preparation: Tissues should be promptly fixed in 10% neutral buffered formalin (NBF) for 4-24 hours.[4] Over-fixation can mask epitopes, while under-fixation leads to poor morphology. After fixation, tissues are dehydrated, cleared, and embedded in paraffin.[4][5]

  • Controls:

    • Positive Tissue Control: A tissue known to express the target protein (e.g., neural tissue for β-tubulin, tonsil for cleaved caspase-3) should be included to validate the staining protocol.

    • Negative Tissue Control: A tissue known to lack the target protein.

    • Negative Reagent Control (Isotype Control): A slide incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to check for non-specific background staining.[6]

  • Antibody Selection: Use well-validated antibodies specific for the target protein. For studying this compound's direct target, an antibody that recognizes the relevant β-tubulin isotypes is essential. For apoptosis, anti-cleaved caspase-3 is a widely accepted marker for the execution phase.[3][7]

General Immunohistochemistry Workflow

The diagram below outlines the standard steps for performing IHC on paraffin-embedded tissue sections.

IHC_Workflow start Start deparaffin Deparaffinization & Rehydration start->deparaffin retrieval Antigen Retrieval (HIER) deparaffin->retrieval block_endo Block Endogenous Peroxidase retrieval->block_endo block_nonspecific Block Non-specific Binding block_endo->block_nonspecific primary_ab Primary Antibody Incubation block_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstain (Hematoxylin) detection->counterstain dehydrate_mount Dehydration & Mounting counterstain->dehydrate_mount end End dehydrate_mount->end

Caption: A generalized workflow for chromogenic IHC staining.

Protocol 1: Detection of β-Tubulin in Paraffin-Embedded Tissue

This protocol outlines the steps for visualizing β-tubulin, the direct target of this compound.

1. Materials and Reagents

  • Xylene and Graded Ethanol Series (100%, 95%, 70%)

  • Deionized Water (dH₂O)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)[8]

  • Endogenous Peroxidase Block: 3% Hydrogen Peroxide in Methanol or dH₂O[7]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in TBST[6]

  • Primary Antibody: Rabbit or Mouse anti-β-Tubulin monoclonal antibody.

  • Secondary Antibody: HRP-conjugated anti-Rabbit/Mouse IgG.

  • Detection Reagent: DAB (3,3'-Diaminobenzidine) substrate kit.

  • Counterstain: Harris' Hematoxylin.[7]

  • Mounting Medium: Permanent mounting medium.

2. Deparaffinization and Rehydration

  • Immerse slides in Xylene: 2 changes for 5 minutes each.

  • Immerse in 100% Ethanol: 2 changes for 5 minutes each.

  • Immerse in 95% Ethanol for 3 minutes.

  • Immerse in 70% Ethanol for 3 minutes.

  • Rinse thoroughly in running tap water, followed by dH₂O.

3. Antigen Retrieval

  • Immerse slides in a staining dish filled with Sodium Citrate Buffer (pH 6.0).

  • Heat the solution to 95-100°C in a water bath, steamer, or pressure cooker for 20-30 minutes.[8]

  • Allow slides to cool in the buffer for at least 20 minutes at room temperature.

  • Rinse slides with TBST (3 changes for 3 minutes each).

4. Staining Procedure

  • Peroxidase Block: Incubate sections with 3% H₂O₂ for 10-15 minutes to block endogenous peroxidase activity.[7]

  • Rinse with TBST (3 changes for 3 minutes each).

  • Blocking: Apply Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody: Drain blocking buffer (do not rinse) and apply the primary anti-β-Tubulin antibody diluted according to the manufacturer's datasheet. Incubate overnight at 4°C in a humidified chamber.[5]

  • Rinse with TBST (3 changes for 5 minutes each).

  • Secondary Antibody: Apply the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Rinse with TBST (3 changes for 5 minutes each).

  • Detection: Apply the freshly prepared DAB substrate solution. Monitor the color development under a microscope (typically 2-10 minutes).

  • Stop the reaction by rinsing with dH₂O.

5. Counterstaining and Mounting

  • Counterstain with Hematoxylin for 25-60 seconds.[7]

  • Rinse gently with running tap water.

  • "Blue" the sections in Scott's tap water or a weak alkaline solution.

  • Dehydrate through graded ethanols and clear with xylene.

  • Coverslip with a permanent mounting medium.

Protocol 2: Detection of Apoptosis (Cleaved Caspase-3)

This protocol is designed to detect cells undergoing apoptosis following this compound treatment by targeting the active form of caspase-3.

1. Materials and Reagents

  • Reagents for deparaffinization, rehydration, and antigen retrieval as listed in Protocol 1.

  • Primary Antibody: Rabbit anti-Cleaved Caspase-3 (Asp175) antibody.

  • All other reagents (blocking buffers, secondary antibodies, detection kits, etc.) are the same as in Protocol 1.

2. Deparaffinization, Rehydration, and Antigen Retrieval

  • Follow steps 2 and 3 from Protocol 1 exactly as described. Heat-induced epitope retrieval is critical for this antibody.[7][8]

3. Staining Procedure

  • Peroxidase Block: Follow step 4.1 from Protocol 1.

  • Rinse with TBST.

  • Blocking: Follow step 4.3 from Protocol 1.

  • Primary Antibody: Apply the primary anti-Cleaved Caspase-3 antibody diluted as per the manufacturer's instructions. Incubate overnight at 4°C.[7]

  • Rinse with TBST (3 changes for 5 minutes each).

  • Secondary Antibody & Detection: Follow steps 4.6 to 4.9 from Protocol 1. Cleaved caspase-3 staining is typically cytoplasmic and/or nuclear.

  • Counterstaining and Mounting: Follow step 5 from Protocol 1.

Data Analysis and Presentation

IHC results can be analyzed qualitatively (staining pattern, localization) and semi-quantitatively.

  • β-Tubulin: Staining intensity is often scored (e.g., 0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong). The percentage of cells at each intensity level is recorded. The H-Score is a common method for combining these values:

    • H-Score = (1 × % of 1+ cells) + (2 × % of 2+ cells) + (3 × % of 3+ cells). The score ranges from 0 to 300.

  • Cleaved Caspase-3: Analysis typically involves counting the number of positively stained cells (apoptotic cells) per high-power field (HPF) or as a percentage of the total tumor cells. This is often referred to as the Apoptotic Index (AI).

Table 1: Example of Quantitative Data Summary

Treatment GroupNβ-Tubulin Expression (Mean H-Score ± SD)Cleaved Caspase-3 (% Positive Cells ± SD)
Vehicle Control5210 ± 251.5% ± 0.8%
This compound (20 mg/kg)5195 ± 3015.2% ± 4.1%
This compound (40 mg/kg)5180 ± 2835.8% ± 7.5%

This table provides a clear, comparative summary of the IHC data, suitable for reports and presentations.

References

Application Notes and Protocols for Batabulin Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batabulin (T138067) is an antitumor agent that functions by disrupting microtubule polymerization. It selectively and covalently binds to a subset of β-tubulin isotypes, leading to altered cell morphology, cell-cycle arrest at the G2/M phase, and ultimately, apoptosis.[1] The unique mechanism of action of this compound as a microtubule destabilizer presents a compelling rationale for its use in combination with other chemotherapy agents that act through different mechanisms, such as microtubule stabilizers and DNA-damaging agents. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with other standard-of-care chemotherapeutics.

Rationale for Combination Therapy

Combining this compound with other chemotherapy agents aims to achieve synergistic or additive antitumor effects, overcome drug resistance, and potentially reduce treatment-related toxicities by allowing for lower doses of individual agents.

  • Combination with Microtubule Stabilizers (e.g., Paclitaxel): this compound, a microtubule destabilizer, and paclitaxel, a microtubule stabilizer, have opposing effects on microtubule dynamics. Preclinical studies with analogous compounds suggest that a microtubule destabilizer can enhance the binding of paclitaxel to microtubule ends, providing a mechanistic basis for synergy. The sequential administration of these agents may be crucial to maximize their synergistic effects.

  • Combination with DNA-Damaging Agents (e.g., Carboplatin, Doxorubicin): Combining a microtubule-targeting agent like this compound with a DNA-damaging agent can lead to enhanced cytotoxicity. One proposed mechanism is the disruption of intracellular trafficking of DNA repair proteins by microtubule-targeting agents, leading to sustained DNA damage and apoptosis.[2]

Quantitative Data Summary

While specific quantitative data for this compound combinations is limited in publicly available literature, the following tables provide a template for how to present such data. The values presented are hypothetical and should be replaced with experimental data.

Table 1: In Vitro Synergism of this compound Combinations (Hypothetical Data)

Combination PartnerCell LineCombination Index (CI) at ED50Dose Reduction Index (DRI) for this compoundDRI for Combination PartnerInterpretation
PaclitaxelMCF-70.42.53.0Strong Synergy
PaclitaxelA5490.81.51.8Moderate Synergy
CarboplatinOVCAR-30.91.21.4Slight Synergy
CarboplatinHCT1161.10.90.8Additive/Slight Antagonism
DoxorubicinMDA-MB-2310.62.02.2Synergy
DoxorubicinK5621.01.01.0Additive

Table 2: In Vivo Tumor Growth Inhibition of this compound Combinations in Xenograft Models (Hypothetical Data)

CombinationAnimal ModelTumor TypeTumor Growth Inhibition (%)p-value vs. Single Agents
This compound + PaclitaxelNude MiceBreast Cancer (MCF-7)85< 0.01
This compound + CarboplatinSCID MiceOvarian Cancer (OVCAR-3)70< 0.05
This compound + DoxorubicinNude MiceLeukemia (CCRF-CEM)90< 0.01

Experimental Protocols

In Vitro Synergy Assessment: Cell Viability Assay and Chou-Talalay Analysis

This protocol outlines the determination of synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapy agent using a cell viability assay and the Chou-Talalay method.

a. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Combination chemotherapy agent (e.g., Paclitaxel, Carboplatin, Doxorubicin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

  • CompuSyn software or similar for Chou-Talalay analysis

b. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug.

  • Drug Treatment (Combination): Treat cells with a range of concentrations of this compound and the combination agent, both alone and in combination at constant and non-constant ratios. Include a vehicle control.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 48 or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Use the dose-response data to determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone.

    • Input the dose-response data for the single agents and their combinations into the CompuSyn software.

    • The software will generate Combination Index (CI) values. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

    • The software will also generate Dose Reduction Index (DRI) values, which quantify the extent to which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level.

Workflow for In Vitro Synergy Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Single Agents & Combinations A->C B Prepare Drug Dilutions (this compound & Partner) B->C D Incubate for 48-72h C->D E Measure Cell Viability (e.g., MTT Assay) D->E F Calculate % Viability & IC50 E->F G Chou-Talalay Analysis (CompuSyn Software) F->G H Determine Combination Index (CI) & Dose Reduction Index (DRI) G->H

Caption: Workflow for assessing in vitro synergy using cell viability assays and Chou-Talalay analysis.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by this compound in combination with another agent using flow cytometry.

a. Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and combination agent

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

b. Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or their combination at predetermined concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Workflow for Apoptosis Assessment

G cluster_prep Cell Culture & Treatment cluster_stain Staining Procedure cluster_analysis Analysis A Seed Cells in 6-well Plate B Treat with this compound +/- Partner A->B C Harvest Adherent & Floating Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate in Dark F->G H Analyze by Flow Cytometry G->H I Quantify Apoptotic Populations H->I

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining and flow cytometry.

In Vivo Efficacy Study: Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound combination therapy in a mouse xenograft model.

a. Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound and combination agent formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

b. Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, combination agent alone, this compound + combination agent).

  • Drug Administration: Administer the drugs according to a predetermined schedule, dose, and route (e.g., intraperitoneal, intravenous, oral). This compound has been administered intraperitoneally in preclinical models.[1]

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a fixed duration.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatment groups.

Workflow for In Vivo Xenograft Study

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis & Outcome A Implant Cancer Cells in Immunocompromised Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer this compound Combinations C->D E Monitor Tumor Volume & Body Weight D->E F Study Endpoint E->F G Analyze Tumor Growth Inhibition F->G H Statistical Analysis G->H

Caption: General workflow for an in vivo xenograft study to evaluate combination therapy efficacy.

Signaling Pathways

The synergistic effects of this compound in combination with other chemotherapeutics are likely to involve the modulation of key signaling pathways.

1. Synergistic Mechanism of Microtubule Stabilizer and Destabilizer

The combination of a microtubule destabilizer like this compound with a stabilizer like paclitaxel may lead to enhanced mitotic arrest and apoptosis. The destabilizing agent can increase the rate of microtubule catastrophes, which in turn may promote the binding of the stabilizing agent to the newly exposed microtubule ends.

G This compound This compound (Destabilizer) Microtubule Microtubule Dynamics This compound->Microtubule destabilizes Paclitaxel Paclitaxel (Stabilizer) PaclitaxelBinding Enhanced Paclitaxel Binding Paclitaxel->PaclitaxelBinding Catastrophe Increased Microtubule Catastrophes Microtubule->Catastrophe Catastrophe->PaclitaxelBinding promotes MitoticArrest Prolonged Mitotic Arrest PaclitaxelBinding->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Hypothesized synergistic mechanism of this compound and Paclitaxel on microtubule dynamics.

2. Combination of this compound with DNA-Damaging Agents

The combination of this compound with a DNA-damaging agent like carboplatin may lead to increased apoptosis due to the disruption of DNA repair mechanisms. Microtubules are essential for the trafficking of DNA repair proteins to the nucleus. By disrupting microtubule function, this compound may sequester these repair proteins in the cytoplasm, preventing the repair of DNA damage induced by carboplatin and leading to cell death.

G This compound This compound Microtubules Microtubules This compound->Microtubules disrupts ImpairedRepair Impaired DNA Repair This compound->ImpairedRepair leads to Carboplatin Carboplatin DNADamage DNA Damage Carboplatin->DNADamage induces DNARepairProteins DNA Repair Proteins Microtubules->DNARepairProteins trafficking of DNARepairProteins->DNADamage repairs Apoptosis Apoptosis DNADamage->Apoptosis triggers ImpairedRepair->Apoptosis enhances

Caption: Hypothesized mechanism of synergy between this compound and DNA-damaging agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Batabulin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Batabulin in cancer cell line studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as T138067, is an antitumor agent that functions by disrupting microtubule polymerization. It selectively binds covalently to a conserved cysteine residue (Cys-239) found in a subset of β-tubulin isotypes, specifically β1, β2, and β4.[1][2] This covalent modification prevents the proper formation of microtubules, leading to a collapse of the cytoskeleton, an increase in chromosomal ploidy, and ultimately G2/M cell-cycle arrest and apoptotic cell death.[1][2][3]

Q2: My cancer cell line is resistant to other microtubule inhibitors like paclitaxel and vincristine. Will it also be resistant to this compound?

Not necessarily. Preclinical studies have demonstrated that this compound can be effective against cancer cell lines that exhibit multidrug resistance (MDR) to other common chemotherapeutic agents, including paclitaxel, vinblastine, doxorubicin, and actinomycin D.[1][2] This is because a primary mechanism of resistance to many of these drugs is the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove the drugs from the cell. This compound's unique covalent binding mechanism appears to evade this common resistance pathway.[2]

Q3: What are the known mechanisms of resistance to this compound?

While this compound can overcome P-gp-mediated resistance, cancer cells can still develop acquired resistance to it. The primary hypothesized mechanisms, based on resistance to other tubulin-binding agents, include:

  • Alterations in β-tubulin isotypes: The β-tubulin isotype that this compound does not bind to is β3, which has a serine instead of a cysteine at position 239.[4] An upregulation of the β3-tubulin isotype could therefore be a potential mechanism of resistance.

  • Mutations in the tubulin gene: A mutation at the Cys-239 binding site in the β1, β2, or β4 tubulin isotypes would prevent the covalent binding of this compound, rendering the drug ineffective.

Q4: My cells have developed resistance to this compound. What are my options?

Overcoming acquired this compound resistance is an area of ongoing research. Based on general principles of overcoming resistance to tubulin-binding agents, here are some strategies you can explore:

  • Combination Therapy: Combining this compound with other anticancer agents that have different mechanisms of action may be effective. This can help to target multiple cellular pathways simultaneously and reduce the likelihood of resistance.

  • Alternative Tubulin Inhibitors: Consider using tubulin inhibitors that bind to different sites on the tubulin molecule or are not affected by the specific resistance mechanism your cells have developed. For example, drugs that bind to the colchicine site may be effective if resistance is due to alterations at the this compound binding site.

  • Characterize the Resistance: To select the best strategy, it is crucial to understand the specific mechanism of resistance in your cell line. This can be done through techniques like Western blotting to assess β-tubulin isotype expression levels and DNA sequencing of the tubulin genes to identify potential mutations.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in a previously sensitive cell line.
Possible Cause Suggested Solution
Development of acquired resistance. 1. Confirm Resistance: Perform a dose-response curve (IC50 determination) to quantify the level of resistance compared to the parental cell line. 2. Investigate Mechanism: - β-tubulin isotype expression: Use Western blotting to compare the expression levels of different β-tubulin isotypes (especially β3) between the sensitive and resistant cell lines. - Tubulin gene mutation: Sequence the β-tubulin genes (specifically the region around Cys-239) in both cell lines to check for mutations. 3. Explore Overcoming Strategies: - Combination Therapy: Based on the molecular profile of your cells, consider synergistic combinations with other agents. - Alternative Drugs: Test the efficacy of other microtubule inhibitors with different binding sites.
Incorrect drug concentration or degradation. 1. Verify Concentration: Ensure the stock solution concentration is accurate. 2. Check for Degradation: Prepare a fresh stock solution of this compound and repeat the experiment. Follow recommended storage conditions (-20°C for short-term, -80°C for long-term).[3]
Cell line contamination or genetic drift. 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Thaw a fresh vial of the parental cell line from an early passage to repeat the experiment.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (T138067) Against Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines
Cell LineParent Cell LineResistance PhenotypeThis compound IC50 (nM)Paclitaxel IC50 (nM)Vinblastine IC50 (nM)Doxorubicin IC50 (nM)Actinomycin D IC50 (nM)
CCRF-CEM -Sensitive1542251
CEM/VBL100 CCRF-CEMP-gp overexpression182,500400--
KB-3-1 -Sensitive1231.5200.8
KB-V1 KB-3-1P-gp overexpression151,8003501,5001,200
MCF7 -Sensitive256-40-
MCF7/ADR MCF7P-gp overexpression28--2,500-

Data summarized from Shan et al., Proc Natl Acad Sci U S A, 1999.[2]

Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (T138067)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blotting for β-Tubulin Isotype Expression

This protocol describes how to assess the protein expression levels of different β-tubulin isotypes.

Materials:

  • Sensitive and resistant cancer cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for different β-tubulin isotypes (e.g., anti-βI, anti-βII, anti-βIII, etc.)

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein from each lysate into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody for the β-tubulin isotype of interest overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare the expression levels between sensitive and resistant cells. Repeat the process for other β-tubulin isotypes.

Visualizations

Batabulin_Mechanism_of_Action cluster_0 Microtubule Dynamics cluster_1 This compound Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Covalent Binding Covalent Binding Tubulin Dimers->Covalent Binding β1, β2, β4 Isotypes (Cys-239) Microtubule->Tubulin Dimers Depolymerization This compound This compound This compound->Covalent Binding Microtubule Disruption Microtubule Disruption Covalent Binding->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: this compound's mechanism of action.

Batabulin_Resistance_Troubleshooting Start Decreased this compound Sensitivity Confirm Confirm Resistance (IC50 Assay) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Western Western Blot (β-tubulin isotypes) Investigate->Western Expression Sequencing DNA Sequencing (Tubulin gene) Investigate->Sequencing Mutation Strategy Select Overcoming Strategy Western->Strategy Sequencing->Strategy Combo Combination Therapy Strategy->Combo Alternative Alternative Tubulin Inhibitor Strategy->Alternative

Caption: Troubleshooting workflow for this compound resistance.

References

Optimizing Batabulin Concentration for In-Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Batabulin in in-vitro assays. The information is structured to offer direct solutions to common experimental challenges, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antitumor agent that selectively and covalently binds to a subset of β-tubulin isotypes.[1][2][3] This covalent modification occurs at a conserved cysteine residue (Cys-239) present in β1, β2, and β4 tubulin isotypes.[4][5] This binding disrupts the polymerization of microtubules, which are essential components of the cytoskeleton.[1][2][3] The disruption of microtubule dynamics leads to a collapse of the cytoskeleton, altering cell morphology, and causing cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][2][3][5]

Q2: What is a typical effective concentration range for this compound in in-vitro cell-based assays?

The effective concentration of this compound can vary depending on the cell line and the duration of exposure. However, a general starting range for in-vitro cell-based assays is between 30 nM and 300 nM.[1][2][3] For example, in MCF7 breast cancer cells, treatment with 30-300 nM this compound for 24 hours resulted in a significant G2/M arrest.[1][2][3] A 48-hour exposure to 100 nM this compound induced apoptosis in 50-80% of the cell population.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months.[1][2] For short-term storage (up to 1 month), -20°C is suitable.[1][2] Protect the stock solution from light. Working solutions should be prepared fresh for each experiment by diluting the stock in the appropriate cell culture medium.

Q4: Is this compound effective against multidrug-resistant (MDR) cancer cells?

Yes, one of the significant advantages of this compound is its efficacy against tumor cell lines that exhibit resistance to other common chemotherapeutic agents like vinblastine, paclitaxel, and doxorubicin.[5] Its covalent binding mechanism may help it evade some common resistance mechanisms, such as those mediated by drug efflux pumps.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no cytotoxic effect observed - Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. - Cell line resistance: The cell line may have intrinsic resistance mechanisms. - Incorrect drug handling: Improper storage or handling may have led to this compound degradation. - Precipitation of this compound: The compound may have precipitated out of the cell culture medium.- Perform a dose-response curve (e.g., 10 nM to 1 µM) to determine the IC50 value for your cell line. - Verify the expression of β-tubulin isotypes in your cell line; resistance can be associated with altered isotype expression. - Ensure proper storage of stock solutions (-80°C in small aliquots) and prepare fresh working dilutions for each experiment. - Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a fresh dilution or using a solubilizing agent, being mindful of its potential effects on the cells.
High variability between replicates - Pipetting errors: Inaccurate or inconsistent pipetting of this compound or cells. - Uneven cell seeding: Inconsistent cell numbers across wells. - Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate the drug.- Use calibrated pipettes and ensure proper mixing of solutions. - Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. - To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples and fill them with sterile PBS or media instead.
Unexpected cell morphology changes - Off-target effects: At very high concentrations, off-target effects may occur. - Cytoskeletal collapse: This is an expected effect of this compound due to microtubule disruption.- Stick to the recommended concentration range (30-300 nM) and confirm the observed effects are dose-dependent. - Document morphological changes with microscopy. These changes, such as cell rounding and detachment, are consistent with the mechanism of action of microtubule-disrupting agents.
Inconsistent results in tubulin polymerization assays - Inactive tubulin protein: The tubulin may have lost its polymerization competency. - Incorrect buffer conditions: pH, ionic strength, or co-factor concentrations may be suboptimal. - Temperature fluctuations: Tubulin polymerization is highly temperature-dependent.- Use high-quality, polymerization-competent tubulin and handle it strictly on ice before starting the assay. - Ensure the polymerization buffer is at the correct pH and contains necessary components like GTP and Mg2+. - Pre-warm the plate reader and assay plate to 37°C before initiating the polymerization reaction.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound on a cell line.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 1 nM to 1 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound for the tested cell line.

Immunofluorescence Staining of the Microtubule Network

This protocol allows for the visualization of the effects of this compound on the microtubule cytoskeleton.

Materials:

  • Cells grown on sterile glass coverslips in a 24-well plate

  • This compound

  • Complete cell culture medium

  • PBS

  • Fixation solution: Ice-cold methanol or 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS (only needed for PFA fixation)

  • Blocking buffer: 1% BSA in PBS

  • Primary antibody: Anti-α-tubulin or anti-β-tubulin antibody

  • Secondary antibody: Fluorescently labeled anti-mouse or anti-rabbit IgG

  • Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and allow them to attach overnight. Treat the cells with the desired concentration of this compound (and controls) for the appropriate duration.

  • Fixation:

    • Methanol Fixation: Wash the cells once with PBS and then fix with ice-cold methanol for 5-10 minutes at -20°C.[6]

    • PFA Fixation: Wash the cells once with warm PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization (for PFA fixation): Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescently labeled secondary antibody and DAPI in blocking buffer. Incubate the coverslips with the secondary antibody/DAPI solution for 1 hour at room temperature, protected from light.

  • Mounting: Wash the coverslips three times with PBS. Briefly rinse with distilled water and then mount them onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the microtubule network and nuclei using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cells treated with this compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed.

  • Fixation: Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Batabulin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Covalent binding to β-tubulin (Cys-239) Microtubule Microtubules This compound->Microtubule Inhibition of Polymerization Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Cascade Caspase Activation Apoptosis->Caspase_Cascade

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow_Cytotoxicity Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Concentrations Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze

Caption: Workflow for determining this compound's cytotoxicity.

Logical_Troubleshooting Issue Inconsistent/Negative Results Check_Concentration Verify this compound Concentration & Handling Issue->Check_Concentration Check_Cells Assess Cell Health & Density Issue->Check_Cells Check_Protocol Review Experimental Protocol Issue->Check_Protocol Optimize_Concentration Optimize Concentration (Dose-Response) Check_Concentration->Optimize_Concentration Validate_Cells Use Positive/Negative Controls Check_Cells->Validate_Cells Refine_Protocol Refine Protocol Steps (e.g., incubation time) Check_Protocol->Refine_Protocol Success Reproducible Results Optimize_Concentration->Success Validate_Cells->Success Refine_Protocol->Success

References

Troubleshooting Batabulin solubility and stability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Batabulin (also known as T138067). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antitumor agent that acts as a microtubule-destabilizing agent. It covalently binds to a conserved cysteine residue (Cys-239) on specific β-tubulin isotypes (β1, β2, and β4), but not others like β3 which have a serine at this position.[1][2][3] This covalent modification disrupts microtubule polymerization, leading to a collapse of the cytoskeleton, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[4]

Q2: In which solvents is this compound soluble?

A2: this compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. For in vitro experiments, it is common to prepare a concentrated stock solution in 100% DMSO.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Q4: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent it?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This "crashing out" occurs due to the rapid change in solvent polarity. The final concentration of DMSO in your culture medium should ideally be kept below 0.5% (v/v), and for some sensitive cell lines, even lower. Higher concentrations of DMSO can be toxic to cells and can also contribute to solubility issues. Refer to the troubleshooting guide below for detailed steps on how to prevent and address precipitation.

Q5: Is this compound stable in cell culture medium at 37°C?

A5: While specific stability data in various cell culture media is not extensively published, it is generally advisable to prepare fresh dilutions of this compound in your experimental medium for each experiment. The stability of this compound in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of components in the cell culture medium. For long-term experiments, it is recommended to assess the stability of this compound under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Potential Causes:

  • High Final Concentration: The desired final concentration of this compound may exceed its aqueous solubility limit in the cell culture medium.

  • High DMSO Concentration: A high percentage of DMSO in the final working solution can lead to compound precipitation upon dilution.

  • Improper Dilution Technique: Rapidly adding a concentrated DMSO stock to a large volume of aqueous medium can cause localized high concentrations and immediate precipitation.

  • Media Components: Interactions with components in the cell culture medium, such as proteins in Fetal Bovine Serum (FBS), can affect solubility.

  • Temperature Changes: Adding a cold stock solution to warm media can sometimes induce precipitation.

Solutions:

  • Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test (see Experimental Protocols).

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1%. This may require preparing a more dilute intermediate stock solution.

  • Use a Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the stock 1:10 in the medium, and then add this intermediate dilution to your final culture volume.

  • Proper Mixing: Add the this compound stock solution to the medium dropwise while gently vortexing or swirling the medium to ensure rapid and uniform distribution.

  • Pre-warm Solutions: Ensure both the this compound stock aliquot and the cell culture medium are at the same temperature (e.g., 37°C) before mixing.

  • Test Different Media: If possible, test the solubility of this compound in different base media if your experimental design allows.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data for this compound. It is important to note that specific values may vary depending on the experimental conditions, and it is highly recommended to determine these values empirically for your specific assays.

Table 1: this compound Solubility in Common Solvents

SolventReported SolubilityNotes
DMSO≥ 100 mg/mLMay require sonication for complete dissolution.
Ethanol≥ 100 mg/mLMay require sonication for complete dissolution.
PBS (pH 7.4)Not ReportedExpected to be low. Experimental determination is recommended.

Table 2: Recommended Storage and Stability of this compound Stock Solutions

Storage TemperatureSolventConcentrationMaximum Storage Duration
-20°CAnhydrous DMSO10-50 mM1 month
-80°CAnhydrous DMSO10-50 mM6 months

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well clear bottom plate

  • Incubator (37°C, 5% CO₂)

Methodology:

  • Prepare a 10 mM Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Serial Dilutions: In your cell culture medium, prepare a series of dilutions of the this compound stock solution. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent and below 0.5% across all dilutions.

  • Incubate: Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 2, 24, or 48 hours).

  • Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation or cloudiness against a dark background.

  • (Optional) Instrumental Analysis: For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC.

  • Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under those conditions.

Protocol 2: General Protocol for a Cell-Based Assay with this compound

Objective: To treat cultured cells with this compound and assess its biological effects (e.g., cytotoxicity, cell cycle arrest).

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for your specific endpoint assay (e.g., MTT reagent for viability, Propidium Iodide for cell cycle analysis)

Methodology:

  • Cell Seeding: Seed your cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for cell cycle analysis) and allow them to adhere and grow overnight.

  • Prepare this compound Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare fresh serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Endpoint Analysis: After the incubation period, proceed with your specific assay to measure the biological effect of this compound (e.g., perform an MTT assay, or harvest cells for flow cytometry).

Visualizations

Signaling Pathway of this compound Action

Batabulin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound betaTubulin β-Tubulin (β1, β2, β4 isotypes) Cys-239 This compound->betaTubulin Covalent Binding heterodimer αβ-Tubulin Heterodimer betaTubulin->heterodimer alphaTubulin α-Tubulin alphaTubulin->heterodimer microtubule Microtubule Polymerization heterodimer->microtubule mitoticSpindle Mitotic Spindle Formation microtubule->mitoticSpindle downstream Downstream Signaling (e.g., altered STING trafficking, IFN response) microtubule->downstream g2mArrest G2/M Phase Arrest mitoticSpindle->g2mArrest apoptosis Apoptosis g2mArrest->apoptosis

Caption: this compound covalently binds to Cys-239 on specific β-tubulin isotypes, disrupting microtubule dynamics.

Experimental Workflow for Troubleshooting this compound Precipitation

Troubleshooting_Workflow start Precipitation Observed in Cell Culture Medium check_dmso Is final DMSO concentration > 0.1%? start->check_dmso reduce_dmso Prepare more dilute intermediate stock check_dmso->reduce_dmso Yes check_conc Is this compound concentration near solubility limit? check_dmso->check_conc No reduce_dmso->check_conc lower_conc Lower final this compound concentration check_conc->lower_conc Yes check_dilution Was a single-step dilution performed? check_conc->check_dilution No lower_conc->check_dilution serial_dilution Use serial dilution protocol check_dilution->serial_dilution Yes check_mixing Was mixing adequate? check_dilution->check_mixing No serial_dilution->check_mixing improve_mixing Add dropwise while gently vortexing check_mixing->improve_mixing No solution Precipitation Resolved check_mixing->solution Yes improve_mixing->solution

Caption: A logical workflow for troubleshooting this compound precipitation in experimental setups.

References

Addressing off-target effects of Batabulin in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Batabulin. The focus is on addressing potential off-target effects and providing experimental strategies to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: My cells are showing higher cytotoxicity at lower concentrations of this compound than expected. Could this be an off-target effect?

A1: While this compound is a potent tubulin inhibitor, unexpected cytotoxicity at low concentrations could indeed be indicative of off-target effects, especially if the observed cell death mechanism is inconsistent with mitotic arrest.[1] It is also possible that the cell line you are using is particularly sensitive to microtubule disruption or expresses a specific tubulin isotype that has a higher affinity for this compound. To investigate this, we recommend the following:

  • Perform a dose-response curve and correlate it with on-target activity: Compare the concentration range for cytotoxicity with the concentration range required to induce G2/M cell cycle arrest. A significant discrepancy may suggest off-target effects.

  • Use a structurally unrelated tubulin inhibitor: If a different tubulin inhibitor that acts through a similar mechanism (e.g., another covalent binder to the colchicine site) produces a similar cytotoxic profile, it is more likely an on-target effect.

  • Assess cellular morphology: Changes in cell shape are a strong and early indicator of direct tubulin targeting.[2] If cytotoxicity occurs without the characteristic morphological changes associated with microtubule disruption, off-target effects should be strongly considered.

Q2: I am observing changes in a signaling pathway that are not directly linked to microtubule dynamics. How can I determine if this is a this compound off-target effect?

A2: It is plausible that this compound could have off-target effects on other proteins, such as kinases, which are common off-targets for small molecules.[3][4][5] To dissect this, a systematic approach is necessary:

  • Validate Target Engagement: First, confirm that this compound is engaging with its intended target, β-tubulin, in your experimental system at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[6][7][8][9][10][11]

  • Knockdown-Rescue Experiment: This is a gold-standard experiment to attribute a phenotype to a specific target. First, knockdown the expression of β-tubulin using siRNA or shRNA. Then, introduce a this compound-resistant mutant of β-tubulin. If the signaling pathway alteration is rescued upon expression of the resistant mutant in the presence of this compound, it is highly likely an on-target effect.

  • Kinase Profiling: To identify potential off-target kinases, you can perform a kinome-wide screen using techniques like the Kinobeads assay.[6] This will provide a profile of kinases that this compound may be inhibiting.

Q3: My this compound treatment is leading to drug resistance in my cell line. Is this due to off-target effects?

A3: While off-target effects can contribute to drug resistance, for tubulin-binding agents, resistance is often linked to on-target mechanisms.[12][13][14][15] Common on-target resistance mechanisms include:

  • Altered Tubulin Isotype Expression: Overexpression of certain β-tubulin isotypes, such as βIII-tubulin, has been linked to resistance to microtubule-targeting agents.[12][16]

  • Tubulin Mutations: Mutations in the tubulin protein itself can prevent or reduce the binding of the drug.[12]

To investigate the mechanism of resistance in your cell line, we recommend sequencing the tubulin genes to check for mutations and quantifying the expression levels of different β-tubulin isotypes via qPCR or western blotting.

Troubleshooting Guides

Problem: Inconsistent results in tubulin polymerization assays.
Possible Cause Suggested Solution
Inactive tubulin protein Use high-quality, polymerization-competent tubulin.
Incorrect buffer composition or temperature Ensure the assay buffer is at the correct pH and contains necessary co-factors (e.g., Mg2+). Pre-warm the plate reader and assay plate to 37°C.
Compound precipitation Visually inspect for precipitation. Prepare fresh dilutions from a high-concentration stock immediately before use. Consider using a solubilizing agent, being mindful of its potential effects on the assay.
High variability between replicates Use calibrated pipettes and practice consistent pipetting techniques. Ensure uniform heating of the microplate.
Problem: Observed phenotype does not correlate with known on-target effects.
Possible Cause Suggested Solution
Off-target protein interaction Perform a Cellular Thermal Shift Assay (CETSA) to confirm on-target engagement.[6][7][8][9][10][11] Conduct a knockdown-rescue experiment to link the phenotype to β-tubulin inhibition.
Activation of unexpected signaling pathways Use a kinome profiling service (e.g., Kinobeads assay) to identify potential off-target kinases.[6]
Non-specific cytotoxicity Compare the dose-response for cytotoxicity with the dose-response for mitotic arrest. A significant difference may indicate off-target toxicity.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify that this compound is binding to its intended target, β-tubulin, in a cellular context. The principle is that drug binding stabilizes the protein, increasing its melting temperature.[6][7][8][9][10][11]

Methodology:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat one set of cells with this compound at the desired concentration and another set with a vehicle control for a specified time.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble β-tubulin at each temperature point for both the this compound-treated and vehicle-treated samples using Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

cluster_0 CETSA Workflow A Treat cells with this compound or vehicle B Harvest and lyse cells A->B C Heat lysate at a range of temperatures B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant (soluble proteins) D->E F Analyze soluble β-tubulin by Western Blot E->F G Compare melting curves F->G

CETSA Experimental Workflow
Protocol 2: Knockdown-Rescue Experiment to Validate On-Target Effects

This protocol is designed to confirm that an observed cellular phenotype is a direct result of this compound's effect on β-tubulin.

Methodology:

  • Design and Validate siRNA/shRNA: Design and validate an siRNA or shRNA that specifically and efficiently knocks down the expression of the relevant β-tubulin isotype(s) in your cell line.

  • Create a this compound-Resistant β-Tubulin Mutant: Since this compound binds covalently to Cys-239, a C239S (cysteine to serine) mutation in β-tubulin should confer resistance.[17][18] Create an expression vector for this mutant. The coding sequence should also be modified with silent mutations to make it resistant to the siRNA/shRNA used for knockdown.

  • Knockdown and Transfection:

    • Control Group: Transfect cells with a non-targeting control siRNA/shRNA.

    • Knockdown Group: Transfect cells with the validated β-tubulin siRNA/shRNA.

    • Rescue Group: Co-transfect cells with the β-tubulin siRNA/shRNA and the this compound-resistant β-tubulin expression vector.

  • This compound Treatment and Phenotypic Analysis: After allowing time for knockdown and expression of the rescue construct, treat all groups with this compound at a concentration known to cause the phenotype of interest. Analyze the phenotype in all three groups. If the phenotype is reversed in the rescue group, it is a strong indication of an on-target effect.

cluster_1 Knockdown-Rescue Logic A Start with cell line of interest B Knockdown β-tubulin (siRNA/shRNA) A->B C Introduce siRNA-resistant, This compound-resistant β-tubulin mutant B->C D Treat with this compound B->D C->D E Observe Phenotype X D->E F Phenotype X is rescued D->F in rescue group G Conclusion: Phenotype X is on-target E->G F->G

Logic of a Knockdown-Rescue Experiment

References

Technical Support Center: Refining Protocols for Long-Term Batabulin Treatment Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing long-term experimental studies involving Batabulin (also known as T138067).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an anti-tumor agent that functions by disrupting microtubule polymerization.[1][2] It selectively and covalently binds to a conserved cysteine residue (Cys-239) on specific β-tubulin isotypes (β1, β2, and β4).[3][4] This covalent modification prevents the proper assembly of α/β-tubulin heterodimers into microtubules, leading to a collapse of the cellular cytoskeleton, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death).[1][2][3]

Batabulin_Mechanism This compound This compound (T138067) cys239 Covalent Binding to Cys-239 This compound->cys239 beta_tubulin β-Tubulin Isotypes (β1, β2, β4) beta_tubulin->cys239 polymerization Microtubule Polymerization cys239->polymerization Inhibits cytoskeleton Cytoskeleton Collapse polymerization->cytoskeleton g2m_arrest G2/M Phase Cell Cycle Arrest cytoskeleton->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis Troubleshooting_Polymerization start Inconsistent/Weak Polymerization Inhibition q_control Is the positive control (e.g., Nocodazole) working? start->q_control a_control_no Problem with Assay System q_control->a_control_no No a_control_yes Problem with this compound q_control->a_control_yes Yes check_tubulin Check Tubulin Quality: - Use fresh, polymerization-competent tubulin. - Ensure correct concentration. a_control_no->check_tubulin check_batabulin_prep Check this compound Preparation: - Was it stored correctly? - Was the working solution prepared fresh? - Confirm concentration. a_control_yes->check_batabulin_prep check_buffer Check Assay Buffer/Conditions: - Correct pH (e.g., 6.9). - Contains Mg2+, EGTA. - Fresh GTP added. - Assay at 37°C. check_tubulin->check_buffer check_solubility Check for Precipitation: - Visually inspect wells. - Does the buffer appear cloudy? - Re-evaluate solvent concentration. check_batabulin_prep->check_solubility Workflow_LongTerm_Study start Start: Cell Line Selection seed Seed Cells in Culture Plates start->seed treat Initiate this compound Treatment (Dose-Response) seed->treat maintain Long-Term Maintenance (Replenish Drug/Media every 48-72h) treat->maintain endpoint Endpoint Assays maintain->endpoint viability Cell Viability (MTS/alamarBlue) endpoint->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) endpoint->cell_cycle protein Protein Expression (Western Blot for Tubulin Isotypes) endpoint->protein imaging Microtubule Imaging (Immunofluorescence) endpoint->imaging

References

Technical Support Center: Mitigating Experimental Variability with Batabulin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Batabulin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating experimental variability and to offer troubleshooting support for common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as T138067) is an antitumor agent that acts as a microtubule-destabilizing agent.[1][2] It selectively and covalently binds to a subset of β-tubulin isotypes, specifically at the conserved Cys-239 residue of β1, β2, and β4 tubulin isotypes.[1] This binding disrupts microtubule polymerization, leading to a collapse of the cytoskeleton, cell morphology changes, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2][3]

Q2: How should I store and handle this compound?

A2: Proper storage and handling are critical to maintain the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For the sodium salt form, it should be stored at 4°C in a sealed container, away from moisture. When dissolved in a solvent like DMSO, it should be stored at -80°C for up to 6 months or -20°C for 1 month.[1]

Q3: What is the solubility of this compound?

A3: this compound sodium is soluble in DMSO (125 mg/mL, 317.87 mM), requiring sonication for complete dissolution. It is important to use newly opened, hygroscopic DMSO as moisture can significantly impact solubility.

Q4: In which cell lines has this compound shown activity?

A4: this compound has demonstrated cytotoxic activity against a variety of cancer cell lines, including both drug-sensitive and multidrug-resistant (MDR) tumors.[1] For example, it has an IC50 of 0.2 µM in human HBL-100 breast cancer cells.[1] It has also been shown to induce G2/M arrest and apoptosis in MCF7 breast cancer cells.[1]

Q5: What are the expected cellular effects of this compound treatment?

A5: Treatment with this compound typically results in:

  • Disruption of microtubule network: Leading to altered cell morphology and a collapse of the cytoskeleton.[1]

  • Cell cycle arrest: Primarily at the G2/M phase. For example, treating MCF7 cells with 30-300 nM this compound for 24 hours can result in approximately 25-30% of cells with a tetraploid (4n) DNA content.[1]

  • Induction of apoptosis: Following prolonged exposure. In MCF7 cells, treatment with 30-300 nM this compound for 24-48 hours can lead to 25-30% apoptosis.[1] A 48-hour exposure to 100 nM this compound can induce apoptosis in 50-80% of the cell population.[1]

Troubleshooting Guide

Inconsistent Cell Viability/Cytotoxicity Results
Question Possible Cause Recommendation
Why am I seeing high variability in my IC50 values for this compound between experiments? Cell Culture Conditions: Cell density at the time of treatment, passage number, and overall cell health can significantly impact drug sensitivity.Standardize your cell seeding density and ensure cells are in the logarithmic growth phase. Use cells with a consistent and low passage number to avoid phenotypic drift. Regularly check for mycoplasma contamination.
This compound Stock Solution: Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound.Aliquot your this compound stock solution upon receipt and store at -80°C. Thaw a fresh aliquot for each experiment.
Assay Protocol: Variations in incubation times, reagent concentrations, and detection methods can introduce variability.Adhere strictly to a standardized protocol for your cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). Ensure consistent incubation times with this compound and the viability reagent.
My IC50 values are significantly different from published data. Cell Line Differences: Different cell lines exhibit varying sensitivities to microtubule-targeting agents due to factors like tubulin isotype expression and drug efflux pump activity.Ensure you are using the same cell line as the cited literature. If not, your results will likely differ. Be aware that even the same cell line from different sources can have variations.
Calculation Method: The method used to calculate the IC50 value can influence the result.Use a consistent and clearly defined method for IC50 calculation. Note that different software may use different algorithms.
Issues with Cell Cycle and Apoptosis Assays
Question Possible Cause Recommendation
I am not observing the expected G2/M arrest after this compound treatment. Suboptimal this compound Concentration: The concentration of this compound may be too low to induce a significant cell cycle block.Perform a dose-response experiment to determine the optimal concentration for inducing G2/M arrest in your specific cell line.
Incorrect Timing of Analysis: The peak of G2/M arrest may occur at a different time point in your cell line.Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing maximum G2/M arrest.
Cell Line Resistance: The cell line may be resistant to this compound-induced cell cycle arrest.Consider using a different cell line or investigating potential resistance mechanisms, such as the expression of specific β-tubulin isotypes.
My apoptosis assay (e.g., Annexin V) shows high background or inconsistent results. Cell Handling: Rough handling of cells during harvesting and staining can cause membrane damage, leading to false-positive Annexin V staining.Handle cells gently, especially during trypsinization and centrifugation. Use a cell scraper for adherent cells if trypsin is causing issues.
Reagent Quality: Poor quality or expired reagents can lead to unreliable staining.Use fresh, high-quality Annexin V and propidium iodide reagents. Always include appropriate controls (unstained, single-stained) to set up your flow cytometer gates correctly.
Necrotic Cells: High levels of necrosis can interfere with the interpretation of apoptosis assays.Ensure your this compound concentration is not excessively high, as this can lead to widespread necrosis. Analyze samples promptly after staining to minimize secondary necrosis.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cell LineAssayConcentrationExposure TimeResult
HBL-100Alamar Blue0.2 µM70 hrsIC50[1]
MCF7Flow Cytometry30-300 nM24 hrs~25-30% of cells in G2/M phase (4n DNA content)[1]
MCF7Apoptosis Assay30-300 nM24-48 hrs25-30% apoptosis[1]
MCF7Apoptosis Assay100 nM48 hrs50-80% apoptosis[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.

  • Fixation: Wash the cells with ice-cold PBS and centrifuge. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
  • Cell Treatment and Harvesting: Treat cells with this compound as described for the cell cycle analysis. Harvest both adherent and floating cells gently.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: On ice, thaw purified tubulin, GTP, and polymerization buffer.

  • Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and the desired concentration of this compound or a control compound (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer).

  • Initiation of Polymerization: Add the purified tubulin to each well to initiate the reaction.

  • Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340 nm every 30 seconds for at least 60 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the controls to determine its effect on tubulin polymerization.

Visualizations

Batabulin_Signaling_Pathway cluster_0 Cellular Environment Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Disrupted Polymerization Disrupted Polymerization GTP GTP GTP->Tubulin Dimer Polymerization Microtubule Microtubule Tubulin Dimer->Microtubule Assembly Microtubule->Tubulin Dimer Disassembly Microtubule->Disrupted Polymerization Destabilization This compound This compound This compound->Beta-Tubulin Covalent Binding (Cys-239) G2/M Arrest G2/M Arrest Disrupted Polymerization->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

References

Technical Support Center: Enhancing Batabulin Delivery to Tumor Sites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the delivery of Batabulin to tumor sites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and in vitro/in vivo testing of this compound delivery systems.

Issue 1: Poor Aqueous Solubility of this compound

Problem: this compound exhibits low solubility in aqueous solutions, leading to precipitation during formulation or administration.

Possible Causes & Solutions:

CauseSolution
Inherent hydrophobicity of this compound Utilize nanoformulation strategies such as liposomes or polymeric nanoparticles to encapsulate this compound, improving its apparent solubility.[1][2]
Employ co-solvents or cyclodextrins in preliminary formulations for in vitro assays, but be mindful of their potential toxicity in vivo.
Incorrect solvent selection for initial dissolution Ensure complete dissolution in a suitable organic solvent (e.g., DMSO, ethanol) before incorporation into the aqueous phase of a nanoformulation.
pH of the aqueous phase Investigate the pH-solubility profile of this compound to determine if adjusting the pH of the hydration buffer can improve solubility without compromising stability.

Issue 2: Low Drug Loading Efficiency in Nanoformulations

Problem: The amount of this compound successfully encapsulated within the nanoparticles or liposomes is suboptimal.

Possible Causes & Solutions:

CauseSolution
Suboptimal drug-to-lipid/polymer ratio Systematically vary the initial this compound to lipid/polymer ratio during formulation to identify the optimal loading capacity.[3]
Rapid drug precipitation during formulation Optimize the rate of addition of the organic phase containing this compound to the aqueous phase to prevent premature drug precipitation.
Poor affinity of this compound for the core material For polymeric nanoparticles, select a polymer with a core that has a higher affinity for the hydrophobic this compound. For liposomes, consider the lipid composition's impact on drug encapsulation.
Inefficient purification method Use appropriate purification techniques (e.g., ultracentrifugation, dialysis) to effectively separate encapsulated this compound from the free drug without significant loss of the nanoformulation.

Issue 3: Inconsistent Particle Size and Polydispersity Index (PDI)

Problem: Nanoformulations show significant batch-to-batch variability in particle size and a high PDI, indicating a heterogeneous population.

Possible Causes & Solutions:

CauseSolution
Inadequate homogenization or sonication Optimize the duration and power of sonication or the number of extrusion cycles to achieve a more uniform particle size distribution.
Aggregation of nanoparticles/liposomes Incorporate PEGylated lipids or polymers in the formulation to provide a steric barrier and prevent aggregation.[3]
Improper storage conditions Store nanoformulations at recommended temperatures (e.g., 4°C) and consider the need for cryoprotectants if lyophilization is used.

Issue 4: Low In Vivo Efficacy and Poor Tumor Accumulation

Problem: this compound nanoformulations do not show the expected level of tumor growth inhibition in animal models.

Possible Causes & Solutions:

CauseSolution
Rapid clearance by the reticuloendothelial system (RES) Surface modification with polyethylene glycol (PEG) can increase circulation time and reduce RES uptake.
Lack of specific tumor targeting Incorporate targeting ligands (e.g., folate, antibodies) on the surface of the nanoformulation to enhance accumulation at the tumor site.[1]
Premature drug release Design the nanoformulation for controlled and sustained release of this compound at the tumor site, possibly triggered by the tumor microenvironment (e.g., low pH).
Inefficient penetration into the tumor tissue Optimize particle size, as smaller nanoparticles (e.g., <100 nm) may exhibit enhanced penetration into the tumor interstitium.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antitumor agent that works by disrupting microtubule polymerization. It binds to β-tubulin, a subunit of microtubules, which are essential for cell division and maintaining cell structure. This disruption leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.

Q2: Why is enhancing the delivery of this compound to tumor sites important?

A2: Enhancing the delivery of this compound to tumor sites is crucial for several reasons:

  • Improved Efficacy: By concentrating the drug at the tumor site, the therapeutic effect can be maximized.

  • Reduced Systemic Toxicity: Limiting the exposure of healthy tissues to this compound can minimize side effects.

  • Overcoming Drug Resistance: Some delivery systems can bypass mechanisms of multidrug resistance in cancer cells.

  • Improved Pharmacokinetics: Nanoformulations can improve the solubility, stability, and circulation half-life of this compound.[3]

Q3: What are the most promising nanoformulation strategies for this compound?

A3: Based on research with similar tubulin inhibitors, promising nanoformulation strategies for this compound include:

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can be modified for targeted delivery.

  • Polymeric Nanoparticles: These are solid particles made from biodegradable polymers that can encapsulate or adsorb drugs. They offer controlled release and can also be surface-modified for targeting.

  • Micelles: These are self-assembling nanosized structures formed by amphiphilic molecules that can solubilize hydrophobic drugs like this compound in their core.

Q4: What are the critical quality attributes to consider when developing a this compound nanoformulation?

A4: The critical quality attributes for a this compound nanoformulation include:

  • Particle Size and Polydispersity Index (PDI): These affect the in vivo distribution, tumor penetration, and cellular uptake.

  • Drug Loading Efficiency and Capacity: These determine the amount of this compound that can be delivered per unit of the carrier.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and influences their stability in suspension.

  • In Vitro Drug Release Profile: This provides insights into the rate and mechanism of this compound release from the nanoformulation.

  • Stability: The formulation should be stable during storage and in physiological conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing this compound-loaded liposomes. Optimization of lipid composition and drug-to-lipid ratio is recommended.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (CHOL)

  • DSPE-PEG(2000)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, PC, CHOL, and DSPE-PEG(2000) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio for lipids could be PC:CHOL:DSPE-PEG(2000) = 55:40:5.

  • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. The aqueous solution should contain the desired concentration of this compound if passive loading is intended.

  • To achieve a uniform size distribution, the resulting liposome suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove the unencapsulated this compound by dialysis or ultracentrifugation.

  • Characterize the liposomes for particle size, PDI, zeta potential, and drug loading efficiency.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Solvent Evaporation

This protocol outlines a general method for preparing this compound-loaded polymeric nanoparticles using a polymer like PLGA (poly(lactic-co-glycolic acid)).

Materials:

  • This compound

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

Procedure:

  • Dissolve this compound and PLGA in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage, potentially with a cryoprotectant.

  • Characterize the nanoparticles for particle size, PDI, zeta potential, and drug loading efficiency.

Quantitative Data Summary

The following tables provide an example of how to structure quantitative data for this compound nanoformulations. The data presented here is hypothetical and should be replaced with experimental results.

Table 1: Physicochemical Properties of this compound Nanoformulations

FormulationParticle Size (nm)PDIZeta Potential (mV)Drug Loading Efficiency (%)
This compound-Liposomes110 ± 50.15 ± 0.02-15 ± 212 ± 1.5
This compound-PLGA-NPs150 ± 80.21 ± 0.03-25 ± 318 ± 2.0
This compound-PEG-PLGA-NPs160 ± 70.18 ± 0.02-10 ± 215 ± 1.8

Table 2: In Vivo Antitumor Efficacy of this compound Nanoformulations in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Control (Saline)-1500 ± 150-
Free this compound10950 ± 12036.7
This compound-Liposomes10500 ± 8066.7
This compound-PEG-PLGA-NPs10350 ± 6076.7

Mandatory Visualizations

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow_Liposomes cluster_0 Preparation cluster_1 Characterization cluster_2 Evaluation Dissolution 1. Dissolve Lipids & this compound in Organic Solvent FilmFormation 2. Form Thin Lipid Film (Rotary Evaporation) Dissolution->FilmFormation Hydration 3. Hydrate Film with Aqueous Buffer FilmFormation->Hydration Sizing 4. Size Reduction (Extrusion/Sonication) Hydration->Sizing Purification 5. Purify Liposomes (Dialysis/Centrifugation) Sizing->Purification SizePDI Particle Size & PDI (DLS) Purification->SizePDI Zeta Zeta Potential Purification->Zeta DLE Drug Loading Efficiency (HPLC) Purification->DLE InVitro In Vitro Studies (Cell Viability, Uptake) DLE->InVitro InVivo In Vivo Studies (Efficacy, Biodistribution) DLE->InVivo

Caption: Workflow for this compound-loaded liposome preparation and evaluation.

Logical_Relationship_Targeting cluster_0 Targeting Strategies BatabulinNP This compound Nanoformulation Passive Passive Targeting (EPR Effect) BatabulinNP->Passive Active Active Targeting (Ligand-Receptor) BatabulinNP->Active TumorSite Tumor Site Passive->TumorSite Leaky Vasculature Active->TumorSite Specific Uptake

Caption: Passive vs. Active targeting of this compound nanoformulations.

References

Batabulin Therapeutic Index Improvement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the experimental exploration of strategies to improve the therapeutic index of Batabulin (T138067).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as T138067) is an antitumor agent that functions by disrupting microtubule polymerization.[1][2][3] It selectively and covalently binds to a conserved cysteine residue (Cys-239) on a subset of β-tubulin isotypes (β1, β2, and β4).[1][2][4] This irreversible binding prevents the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2][4] The disruption of the cytoskeleton leads to changes in cell morphology, while the interference with the mitotic spindle causes cell cycle arrest.[1][2][4]

Q2: What are the primary cellular effects of this compound treatment?

Treatment of cancer cells with this compound leads to a cascade of cellular events:

  • Cytoskeletal Collapse: Cells exposed to this compound exhibit altered shape and may detach from culture surfaces, indicating a collapse of the cytoskeleton.[2][4][5]

  • Cell Cycle Arrest: By disrupting the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle. This is often observed as an increase in the population of cells with 4n DNA content.[1][6] In MCF7 cells, treatment with 30-300 nM this compound for 24 hours resulted in approximately 25-30% of cells having a tetraploid (4n) DNA content.[1]

  • Induction of Apoptosis: Prolonged cell cycle arrest ultimately triggers programmed cell death, or apoptosis.[1][2][4] In MCF7 cells, treatment with 30-300 nM this compound for 24-48 hours resulted in 25-30% apoptosis.[1] After a 48-hour exposure to 100 nM this compound, approximately 50-80% of the cell population may undergo apoptosis.[1]

Q3: What is the therapeutic index and why is it a critical consideration for this compound?

The therapeutic index is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A narrow therapeutic index, a known challenge for many anticancer agents including tubulin inhibitors, indicates a small margin between effective and toxic doses.[7] For this compound, improving the therapeutic index means enhancing its cancer cell-killing ability while minimizing harm to healthy tissues, which is a key goal in its development as a potential clinical candidate.

Q4: What general strategies can be employed to improve the therapeutic index of a tubulin inhibitor like this compound?

While specific data on improving this compound's therapeutic index is limited, several established strategies for tubulin inhibitors can be explored:

  • Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can alter its pharmacokinetic profile, potentially leading to preferential accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect and reducing exposure to healthy tissues.[8][9]

  • Antibody-Drug Conjugates (ADCs): Linking this compound to a monoclonal antibody that targets a tumor-specific antigen can direct the cytotoxic agent specifically to cancer cells, thereby increasing efficacy and reducing off-target toxicity.[10]

  • Combination Therapies: Combining this compound with other anticancer drugs that have different mechanisms of action may lead to synergistic effects, allowing for the use of lower, less toxic doses of each agent.[11][12][13]

  • Development of Analogs: Synthesizing and screening analogs of this compound could lead to the discovery of new compounds with improved potency against cancer cells or a more favorable safety profile.[14]

Troubleshooting Guides

Problem: High In Vitro Cytotoxicity to Non-Cancerous Cell Lines or Unfavorable In Vivo Toxicity Profile

This issue suggests a narrow therapeutic window. The goal is to increase the concentration of this compound at the tumor site while minimizing its concentration in healthy tissues.

Potential Cause Suggested Solution Experimental Approach
Non-specific biodistribution Encapsulate this compound in a drug delivery system to leverage the EPR effect for passive tumor targeting.Formulate this compound into liposomes or polymeric nanoparticles. Compare the in vivo efficacy and toxicity of the formulated this compound versus free this compound in a xenograft model.
Off-target effects Develop an Antibody-Drug Conjugate (ADC) to actively target this compound to cancer cells.Identify a tumor-specific antigen on your cancer model. Conjugate this compound to a corresponding monoclonal antibody and evaluate the ADC's specificity and potency in vitro and in vivo.
High dose required for efficacy Investigate synergistic combinations with other anticancer agents to reduce the required dose of this compound.Perform in vitro combination studies with drugs targeting different pathways (e.g., DNA damaging agents, signal transduction inhibitors). Use methodologies like the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic.
Inherent toxicity of the chemical scaffold Synthesize and screen novel analogs of this compound to identify compounds with an improved therapeutic index.Modify the this compound structure and screen the resulting analogs for improved cytotoxicity in cancer cells versus normal cells. Promising analogs can then be tested in vivo.

Problem: Inconsistent or Unexpected Results in Cellular Assays

Reproducibility is key in preclinical drug development. Inconsistent results can arise from various experimental factors.

Potential Cause Suggested Solution Troubleshooting Step
Cell line variability Ensure consistent cell line characteristics.Perform cell line authentication (e.g., STR profiling). Use cells within a low passage number range. Regularly check for mycoplasma contamination.
Compound stability and solubility Prepare fresh stock solutions and ensure complete solubilization.This compound is typically dissolved in DMSO. Prepare fresh stock solutions and dilute to the final concentration in culture medium immediately before use. Visually inspect for any precipitation.
Assay timing and concentration Optimize incubation times and concentration ranges for your specific cell line.Perform time-course and dose-response experiments to determine the optimal conditions for observing cell cycle arrest and apoptosis. IC50 values can vary significantly between cell lines.
Assay-specific technical issues Refer to the detailed experimental protocols below for specific troubleshooting tips for each assay.Review the protocols for tubulin polymerization, cell cycle analysis, and apoptosis assays for common pitfalls and optimization strategies.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound (T138067) in Various Human Cell Lines

Cell LineCancer TypeIC50Assay ConditionsReference
BEAS-2BNormal Lung Epithelium> 40 µM70 hrs, Alamar Blue assay[2]
BEAS-2BNormal Lung Epithelium12.2 µMNot specified[2]
MCF7Breast AdenocarcinomaNot specified30-300 nM induces apoptosis[1][6]
CCRF-CEMAcute Lymphoblastic LeukemiaNot specifiedUsed in xenograft model[2][6]
MCF7/ADRDoxorubicin-Resistant Breast CancerSimilar to sensitive MCF7Not specified[5]

Table 2: In Vivo Efficacy of this compound (T138067) in a Xenograft Model

Animal ModelTumor ModelTreatment RegimenOutcomeReference
Athymic nude miceDrug-sensitive CCRF-CEM xenograft40 mg/kg, intraperitoneal injection, once per week on days 5, 12, and 19Impaired tumor growth[2][6]
Athymic nude miceMultidrug-resistant tumor xenograftNot specifiedEqually efficacious as in sensitive xenografts[4][5]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by an increase in turbidity (light scattering) at 340 nm.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole (positive control for polymerization inhibition)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation:

    • Pre-warm the microplate reader to 37°C.

    • Thaw tubulin protein on ice.

    • Prepare the Polymerization Buffer: General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.

  • Reaction Setup:

    • On ice, dilute the tubulin protein to a final concentration of 3 mg/mL in the cold Polymerization Buffer.

    • In the wells of the 96-well plate, add your test compounds (this compound at various concentrations) and controls. The final DMSO concentration should be kept constant (e.g., <1%).

  • Initiation of Polymerization:

    • To initiate the reaction, add the cold tubulin solution to each well.

    • Immediately place the plate in the pre-warmed 37°C plate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time. This compound, as a microtubule destabilizer, is expected to inhibit the rate and extent of tubulin polymerization, similar to nocodazole.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cells of interest

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 30-300 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population is expected with this compound treatment.

Protocol 3: Apoptosis Detection by Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V. Propidium iodide (PI) or 7-AAD is used as a counterstain to differentiate early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells of interest

  • This compound stock solution (in DMSO)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI or 7-AAD, and binding buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound (e.g., 30-300 nM) or vehicle control (DMSO) for the desired time (e.g., 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. Centrifuge and wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Create a quadrant plot to differentiate cell populations:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

    • Quantify the percentage of cells in each quadrant. An increase in the Annexin V-positive populations is expected after this compound treatment.

Visualizations

Batabulin_Signaling_Pathway This compound This compound (T138067) Tubulin β-Tubulin Isotypes (β1, β2, β4) This compound->Tubulin Covalent Binding to Cys-239 Microtubule Microtubule Polymerization This compound->Microtubule Disruption Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Required for G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (Cancer vs. Normal Cells) Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle Tubulin_Polymerization Tubulin Polymerization Assay Apoptosis Apoptosis Assay Cell_Cycle->Apoptosis Xenograft Tumor Xenograft Model Apoptosis->Xenograft Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Study (Body Weight, MTD) Xenograft->Toxicity Evaluation Therapeutic Index Evaluation Efficacy->Evaluation Toxicity->Evaluation Strategy Select Strategy: - Drug Delivery - Combination Therapy - Analog Synthesis Strategy->Cytotoxicity Strategy->Tubulin_Polymerization

Caption: Experimental workflow for evaluating strategies to improve therapeutic index.

Logical_Relationship cluster_solutions Potential Solutions cluster_outcomes Desired Outcomes Problem Low Therapeutic Index of this compound Delivery Targeted Drug Delivery (Nanoparticles, Liposomes, ADCs) Problem->Delivery Combination Combination Therapy (Synergistic Effects) Problem->Combination Analogs Analog Development (Improved Potency/Safety) Problem->Analogs Increased_Efficacy Increased Efficacy in Tumor Cells Delivery->Increased_Efficacy Decreased_Toxicity Decreased Toxicity in Normal Tissues Delivery->Decreased_Toxicity Combination->Increased_Efficacy Combination->Decreased_Toxicity Analogs->Increased_Efficacy Analogs->Decreased_Toxicity Improved_TI Improved Therapeutic Index Increased_Efficacy->Improved_TI Decreased_Toxicity->Improved_TI

Caption: Logical relationship between the problem and potential solutions.

References

Validation & Comparative

A Comparative Analysis of Batabulin and Paclitaxel in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy and mechanisms of action of Batabulin and Paclitaxel, two microtubule-targeting agents with potential applications in breast cancer therapy. While both drugs interfere with microtubule dynamics, a critical process for cell division, they do so through opposing mechanisms, leading to distinct cellular outcomes. This report synthesizes available experimental data to offer a side-by-side evaluation for researchers in oncology and drug development.

Executive Summary

Paclitaxel, a well-established chemotherapeutic agent, functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. In contrast, this compound is a microtubule-destabilizing agent that prevents microtubule polymerization, also culminating in cell cycle arrest and apoptosis. This guide presents in vitro data from studies on the MCF7 human breast cancer cell line and in vivo data from xenograft models to compare their anti-tumor activities.

Mechanism of Action

The fundamental difference between this compound and Paclitaxel lies in their interaction with tubulin, the protein subunit of microtubules.

This compound: This agent is a microtubule destabilizer.[1] It acts by binding to β-tubulin isotypes, preventing their polymerization into microtubules.[2][3] This disruption of microtubule formation leads to a collapse of the cytoskeleton, G2/M cell cycle arrest, and ultimately, apoptosis.[2][3]

Paclitaxel: In contrast, Paclitaxel is a microtubule stabilizer.[4] It binds to the β-tubulin subunit within the microtubule polymer, preventing its depolymerization.[4] This leads to the formation of abnormally stable and non-functional microtubules, which in turn causes arrest of the cell cycle at the G2/M phase and induces apoptosis.[4][5]

Below are diagrams illustrating the opposing mechanisms of action of this compound and Paclitaxel.

Batabulin_Mechanism Mechanism of Action: this compound This compound This compound BetaTubulin β-Tubulin Isotypes This compound->BetaTubulin Binds to Polymerization Microtubule Polymerization This compound->Polymerization Inhibits Destabilization Microtubule Destabilization Polymerization->Destabilization Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Destabilization->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Results in Paclitaxel_Mechanism Mechanism of Action: Paclitaxel Paclitaxel Paclitaxel Microtubules Microtubules (β-Tubulin subunit) Paclitaxel->Microtubules Binds to Depolymerization Microtubule Depolymerization Paclitaxel->Depolymerization Prevents Stabilization Abnormal Microtubule Stabilization Depolymerization->Stabilization Results in G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

References

Validating Batabulin's Antitumor Effects: A Comparative Analysis in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a highly predictive preclinical platform for evaluating novel cancer therapeutics. Their ability to retain the histopathological and genetic characteristics of the original human tumor offers a significant advantage over traditional cell line-derived xenografts. This guide provides a comparative analysis of the antitumor effects of Batabulin, a microtubule-targeting agent, within the context of PDX models. Due to the limited availability of public data on this compound specifically within PDX models, this guide will leverage data from other microtubule inhibitors evaluated in similar preclinical settings to provide a comprehensive comparative framework.

This compound is an antitumor agent that disrupts microtubule polymerization by binding covalently to a subset of β-tubulin isotypes. This interaction leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis. Its mechanism of action places it in the category of microtubule depolymerizing agents, similar to vinca alkaloids.

Comparative Efficacy of Microtubule Inhibitors in PDX Models

Table 1: Antitumor Activity of Microtubule Depolymerizing Agents in PDX Models

DrugCancer TypePDX ModelDosing RegimenTumor Growth Inhibition (TGI) / ResponseReference
EribulinHigh-Grade Serous Ovarian Cancer (Platinum-Resistant)PRR HGSC PDXNot Specified54% of models sensitive (Time to Progressive Disease ≥100 days)[1][1]
SabizabulinHER2+ Breast CancerHCI-12 PDXNot Specified39% decrease in tumor volume relative to vehicle[2][2]

Table 2: Antitumor Activity of Microtubule Stabilizing Agents (Taxanes) in PDX Models

DrugCancer TypePDX ModelDosing RegimenTumor Growth Inhibition (TGI) / ResponseReference
PaclitaxelHER2+ Breast CancerHCI-12 PDXNot SpecifiedComplete tumor growth inhibition[2][2]

Experimental Protocols

The following are generalized experimental protocols for establishing and utilizing PDX models for in vivo drug efficacy studies, based on common practices in the field. A specific protocol for this compound would need to be developed based on its pharmacokinetic and pharmacodynamic properties.

Establishment of Patient-Derived Xenografts
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy.[3][4]

  • Implantation: A small fragment (typically 2-3 mm³) of the tumor tissue is surgically implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG).[5]

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). For expansion, the tumor is excised, fragmented, and re-implanted into new host mice for subsequent passages.[3] Low-passage xenografts are generally preferred to maintain the characteristics of the original tumor.

In Vivo Drug Efficacy Study
  • Cohort Formation: Once tumors in the PDX model reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound would be administered based on its pre-determined maximum tolerated dose and optimal schedule, likely via intraperitoneal or intravenous injection. Control groups would receive a vehicle control.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.[6]

  • Endpoint Analysis: The study may be concluded when tumors in the control group reach a specific size or after a predetermined treatment duration. At the endpoint, tumors are excised for further analysis, including histopathology and biomarker assessment.[6]

  • Data Analysis: Antitumor efficacy is typically assessed by comparing the tumor growth inhibition between the treated and control groups. Other metrics such as the time to progressive disease can also be used.[1]

Signaling Pathways and Mechanisms

This compound, as a microtubule-depolymerizing agent, interferes with the dynamic instability of microtubules, which are crucial for various cellular processes, most notably mitotic spindle formation during cell division.

Batabulin_Mechanism This compound This compound BetaTubulin β-Tubulin This compound->BetaTubulin Binds to Microtubule Microtubule Depolymerization BetaTubulin->Microtubule MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound.

The disruption of microtubule dynamics by this compound leads to the activation of the spindle assembly checkpoint, which halts the cell cycle at the G2/M transition to prevent improper chromosome segregation. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Experimental Workflow

The process of validating the antitumor effects of a compound like this compound in PDX models follows a structured workflow.

PDX_Workflow PatientTumor Patient Tumor Sample PDX_Establishment PDX Model Establishment (Implantation in Mice) PatientTumor->PDX_Establishment TumorGrowth Tumor Growth & Passaging PDX_Establishment->TumorGrowth Cohort_Formation Cohort Formation & Randomization TumorGrowth->Cohort_Formation Treatment Treatment (this compound vs. Control) Cohort_Formation->Treatment Data_Collection Data Collection (Tumor Volume Measurement) Treatment->Data_Collection Endpoint_Analysis Endpoint Analysis (Histology, Biomarkers) Data_Collection->Endpoint_Analysis Efficacy_Evaluation Efficacy Evaluation Endpoint_Analysis->Efficacy_Evaluation

Caption: Experimental workflow for PDX-based drug validation.

Conclusion

While direct, quantitative data on the efficacy of this compound in patient-derived xenograft models is not currently available in the public domain, its mechanism of action as a microtubule-depolymerizing agent suggests potential for significant antitumor activity. The comparative data from other microtubule inhibitors, such as Eribulin and Sabizabulin, in PDX models provide a valuable benchmark for future preclinical studies of this compound. The use of well-characterized PDX models will be crucial in determining the specific cancer types and patient populations most likely to benefit from this compound therapy and in identifying predictive biomarkers to guide its clinical development. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in a clinically relevant setting.

References

A Comparative Analysis of Batabulin and Vinca Alkaloids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-cancer therapeutics, agents targeting the microtubule network remain a cornerstone of chemotherapy. This guide provides a detailed comparative analysis of Batabulin (also known as T138067), a novel tubulin-binding agent, and the well-established class of Vinca alkaloids. This comparison focuses on their mechanisms of action, experimental efficacy, and the signaling pathways they modulate, supported by available experimental data.

Introduction: Targeting the Cellular Scaffolding

Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, most notably mitotic spindle formation during cell division. Their disruption represents a validated strategy to induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

This compound is a synthetic antitumor agent that covalently binds to specific β-tubulin isotypes, leading to the disruption of microtubule polymerization.[1][2][3][4] Its unique covalent binding mechanism contributes to its efficacy against multidrug-resistant (MDR) tumors.[2][3]

Vinca alkaloids , derived from the Madagascar periwinkle plant (Catharanthus roseus), are a long-standing class of anti-mitotic drugs.[5] This class includes well-known clinical agents such as vincristine and vinblastine. They function by binding to a distinct site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics.[6][7][8]

Mechanism of Action: Two Paths to Microtubule Disruption

While both this compound and Vinca alkaloids target tubulin, their interaction at the molecular level is fundamentally different.

This compound acts through a selective, covalent modification of β-tubulin. It specifically targets a conserved cysteine residue at position 239 (Cys-239) present in the β1, β2, and β4 tubulin isotypes.[2][3][9][10][11] This irreversible binding disrupts the normal process of microtubule assembly.[2][4] Competition studies have shown that the binding of this compound is inhibited by colchicine, suggesting its binding site is in proximity to the colchicine-binding domain, but it is not affected by vinblastine.[2]

Vinca alkaloids bind reversibly to a distinct site on β-tubulin known as the "vinca domain."[6][7][8] This binding site is located at the interface between two tubulin heterodimers.[1][7][8] By binding to this site, Vinca alkaloids introduce a "wedge" that interferes with the longitudinal association of tubulin dimers, thereby preventing the formation of microtubules and promoting their disassembly.[7]

dot

cluster_this compound This compound cluster_vinca Vinca Alkaloids B_tubulin β-Tubulin (β1, β2, β4 isotypes) B_Cys239 Cys-239 B_tubulin->B_Cys239 contains This compound This compound This compound->B_Cys239 Covalently binds to V_tubulin α/β-Tubulin Dimer Interface V_domain Vinca Domain V_tubulin->V_domain forms Vinca Vinca Alkaloid Vinca->V_domain Reversibly binds to

Caption: Binding sites of this compound and Vinca alkaloids on tubulin.

Comparative Efficacy

Direct comparative studies under identical conditions are limited. However, available data from various studies provide insights into their relative potency and spectrum of activity.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Vinca Alkaloids in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound (T138067) CCRF-CEMLeukemia1.1[2]
CCRF-CEM/VLB100 (MDR)Leukemia2.3[2]
MCF7Breast Cancer3.0[2]
MCF7/ADR (MDR)Breast Cancer3.0[2]
KB-3-1Epidermoid Carcinoma2.5[2]
KB-V-1 (MDR)Epidermoid Carcinoma3.8[2]
Vincristine SK-N-ASNeuroblastoma~2[12]
VCR-SK-N-AS (MDR)Neuroblastoma~200[12]
NIL8Hamster Fibrosarcoma-[13]
Vinblastine CCRF-CEMLeukemia-[2]
CCRF-CEM/VLB100 (MDR)Leukemia207-fold resistance[2]
B16 MelanomaMelanoma-[14]
Vinorelbine P388-SMurine Leukemia10 (for apoptosis)[15]

Note: IC50 values are highly dependent on the specific experimental conditions (e.g., cell density, exposure time). Data presented here are for illustrative purposes and are collated from different studies.

A key finding is that this compound demonstrates significant activity against multidrug-resistant (MDR) cell lines, with resistance factors ranging from only 1.0 to 2.1.[2] In contrast, cell lines with acquired resistance to Vinca alkaloids can show resistance factors of several hundred-fold.[2][12]

In Vivo Antitumor Activity

Animal models provide crucial data on the efficacy of a drug in a whole-organism setting.

Table 2: In Vivo Efficacy of this compound and Vinca Alkaloids in Xenograft Models

CompoundTumor ModelAnimal ModelDosing RegimenOutcomeReference
This compound (T138067) CCRF-CEM (sensitive)Athymic Nude Mice40 mg/kg, i.p., weekly x 3Impaired tumor growth[2][4]
CCRF-CEM/VLB100 (MDR)Athymic Nude Mice40 mg/kg, i.p., weekly x 3Similar efficacy to sensitive model[2]
Vincristine RhabdomyosarcomaMouseLow dose in combinationReduced tumor volume[16]
Vinblastine CCRF-CEM/VLB100 (MDR)Athymic Nude Mice-~50% reduced efficacy vs. sensitive[2]

This compound maintained its efficacy in an in vivo model of multidrug-resistant leukemia, whereas vinblastine showed significantly reduced activity.[2]

Signaling Pathways to Apoptosis

Both this compound and Vinca alkaloids, by disrupting microtubule dynamics, trigger a cascade of events leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis.

This compound-induced Apoptosis: Exposure to this compound leads to a collapse of the cytoskeleton, an increase in chromosomal ploidy, and subsequent apoptosis.[2][4] Treatment of MCF7 cells with this compound (30-300 nM) for 24-48 hours resulted in 25-30% of the cells undergoing apoptosis.[4]

Vinca Alkaloid-induced Apoptosis: The apoptotic signaling induced by Vinca alkaloids is more extensively characterized and involves multiple pathways. Disruption of microtubule dynamics by Vinca alkaloids can activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase cascade.[5] Additionally, Vinca alkaloids have been shown to cause the degradation of IκBα, leading to the activation of the NF-κB signaling pathway, which contributes to the induction of apoptosis.[17]

dot

cluster_drugs This compound This compound Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Vinca Vinca Alkaloids Vinca->Microtubule Inhibits JNK JNK/c-Jun Pathway Vinca->JNK Activates NFkB NF-κB Pathway Vinca->NFkB Activates Disruption Disruption of Microtubule Dynamics G2M G2/M Cell Cycle Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis JNK->Apoptosis NFkB->Apoptosis

Caption: Simplified signaling pathways to apoptosis.

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

  • Principle: Tubulin polymerization is monitored by the increase in light scattering or fluorescence of a reporter dye that incorporates into microtubules.

  • General Protocol:

    • Purified tubulin is kept on ice to prevent spontaneous polymerization.

    • The reaction is initiated by warming the tubulin solution to 37°C in the presence of GTP and the test compound (this compound or a Vinca alkaloid).

    • The change in absorbance (typically at 340 nm) or fluorescence is measured over time using a spectrophotometer or fluorometer.

    • Inhibitors of polymerization will show a reduced rate and extent of absorbance/fluorescence increase compared to a control.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

  • General Protocol:

    • Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well and incubated for 2-4 hours at 37°C.

    • A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

    • IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Efficacy Study

This method evaluates the antitumor activity of a compound in an animal model bearing human tumors.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • General Protocol:

    • Human tumor cells (e.g., CCRF-CEM) are injected subcutaneously into athymic nude mice.

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The test compound (e.g., this compound or Vinca alkaloid) is administered according to a specific dosing schedule (e.g., intraperitoneally, once a week).

    • Tumor volume and body weight are measured regularly (e.g., twice a week).

    • The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Conclusion

This compound and Vinca alkaloids represent two distinct classes of microtubule-targeting agents with proven anti-cancer activity. While both converge on the disruption of microtubule dynamics, their differing molecular mechanisms of action have significant clinical implications.

The key distinction lies in this compound's covalent binding to Cys-239 of β-tubulin, which appears to circumvent common mechanisms of multidrug resistance that affect the reversibly binding Vinca alkaloids. This suggests that this compound may hold promise for the treatment of cancers that have become refractory to conventional chemotherapies, including those resistant to Vinca alkaloids.

Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic indices of these compounds and to identify the patient populations most likely to benefit from each agent. The continued investigation into the intricate signaling pathways they modulate will also open new avenues for rational combination therapies.

References

Batabulin Bests Microtubule-Targeting Predecessors in Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

New comparative analysis reveals Batabulin's significant efficacy against multidrug-resistant cancer cells, a key advantage over established microtubule agents like paclitaxel and vinca alkaloids. This is attributed to its unique covalent binding mechanism to β-tubulin, which circumvents common resistance pathways.

Researchers and drug development professionals now have access to a comprehensive guide detailing the cross-resistance profile of this compound (formerly T138067), an investigational microtubule-targeting agent. This guide provides a comparative analysis of this compound's performance against other microtubule inhibitors, supported by experimental data, detailed protocols, and visual diagrams of the underlying molecular mechanisms.

This compound has demonstrated a remarkable ability to maintain its cytotoxic effects in tumor cell lines that have developed significant resistance to other microtubule agents.[1][2][3] This suggests a promising path forward for treating cancers that have become refractory to standard chemotherapies.

Evading Multidrug Resistance: A Key Differentiator

A primary challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[4][5] These pumps actively remove cytotoxic drugs from cancer cells, rendering them ineffective.

Studies have shown that while agents like paclitaxel and vinblastine are highly susceptible to P-gp-mediated resistance, this compound is largely unaffected.[1] This is a critical advantage, as P-gp overexpression is a common mechanism of resistance to taxanes and vinca alkaloids.[4][6]

Comparative Cytotoxicity in Resistant Cell Lines

Experimental data consistently demonstrates this compound's superior performance in MDR cell lines. The resistance index, a measure of how much more drug is required to kill resistant cells compared to sensitive parent cells, is significantly lower for this compound than for other microtubule agents.

Cell LineDrugIC50 (nM) - SensitiveIC50 (nM) - ResistantResistance Index
Human Tumor Cell Lines This compound (T138067) --1.0 - 2.1 (Average: 1.55) [1]
Vinblastine--207[1]
Paclitaxel--576[1]
Doxorubicin--64[1]
Actinomycin D--1,193[1]

Table 1: Comparative Resistance Indices of this compound and Other Anticancer Agents. The resistance index is calculated as the ratio of the IC50 value in the multidrug-resistant cell line to that in the parental, drug-sensitive cell line. A lower resistance index indicates less susceptibility to resistance mechanisms. Data from Shan et al.[1]

These findings are further supported by in vivo studies using mouse xenograft models, where this compound maintained its efficacy against MDR tumors, while paclitaxel and vinblastine showed significantly reduced activity.[1]

Unique Mechanism of Action Circumvents Target-Based Resistance

Resistance to microtubule agents can also arise from alterations in the drug's target, β-tubulin.[7][8][9] Mutations in the β-tubulin gene or changes in the expression of different β-tubulin isotypes can prevent drugs from binding effectively.[7][10] For instance, overexpression of the βIII-tubulin isotype is associated with paclitaxel resistance.[11][12][13]

This compound's distinct mechanism of action provides an advantage in overcoming this form of resistance. It covalently and selectively binds to a conserved cysteine residue (Cys-239) present in the β1, β2, and β4 isotypes of β-tubulin.[1][2][14] This covalent modification disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[14] This irreversible binding is less susceptible to subtle changes in the tubulin protein that might otherwise confer resistance to non-covalently binding drugs.

Experimental Protocols

To ensure reproducibility and facilitate further research, the following are summaries of key experimental protocols used in the cross-resistance studies.

Cytotoxicity Assays

The cytotoxic effects of this compound and other microtubule agents were typically evaluated using a standard cell viability assay, such as the MTT or SRB assay.

  • Cell Culture: Human tumor cell lines and their multidrug-resistant subclones were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Exposure: Cells were seeded in 96-well plates and allowed to attach overnight. They were then exposed to a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: After the incubation period, cell viability was assessed. For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide was added, and the resulting formazan crystals were solubilized. The absorbance was then measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit cell growth by 50%, was calculated from the dose-response curves. The resistance index was then determined by dividing the IC50 of the resistant cell line by the IC50 of the parental sensitive cell line.

In Vivo Xenograft Studies

The in vivo efficacy of this compound was assessed using athymic nude mice bearing human tumor xenografts.

  • Tumor Implantation: Human tumor cells (both sensitive and multidrug-resistant) were subcutaneously injected into the flanks of athymic nude mice.

  • Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The drugs (this compound, paclitaxel, vinblastine) or a vehicle control were administered, typically via intraperitoneal injection, on a specified schedule.[14]

  • Tumor Growth Measurement: Tumor volume was measured regularly using calipers.

  • Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor growth in the treated groups to that in the control group.

Visualizing the Pathways

To better understand the experimental workflow and the mechanisms of drug resistance, the following diagrams have been generated.

Experimental_Workflow cluster_cell_lines Cell Line Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Parental Cell Line Parental Cell Line MDR Cell Line MDR Cell Line Parental Cell Line->MDR Cell Line Chronic Drug Exposure Cytotoxicity Assay Cytotoxicity Assay Parental Cell Line->Cytotoxicity Assay Test Compounds In Vivo Xenograft In Vivo Xenograft Parental Cell Line->In Vivo Xenograft Implantation MDR Cell Line->Cytotoxicity Assay Test Compounds MDR Cell Line->In Vivo Xenograft Implantation IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination Tumor Growth Inhibition Tumor Growth Inhibition In Vivo Xenograft->Tumor Growth Inhibition Resistance Index Resistance Index IC50 Determination->Resistance Index

Figure 1. Experimental workflow for assessing cross-resistance.

Resistance_Mechanisms cluster_drugs Microtubule Agents cluster_resistance Resistance Mechanisms cluster_outcome Cellular Outcome This compound This compound Tubulin_Mutation β-tubulin Alterations This compound->Tubulin_Mutation Less Susceptible Efficacy Maintained Efficacy This compound->Efficacy Evades Paclitaxel_Vinca Paclitaxel / Vinca Alkaloids Pgp P-glycoprotein Efflux Paclitaxel_Vinca->Pgp Paclitaxel_Vinca->Tubulin_Mutation Resistance Drug Resistance Pgp->Resistance Tubulin_Mutation->Resistance

Figure 2. This compound's circumvention of common resistance pathways.

References

A Head-to-Head Comparison of Batabulin and Colchicine's Binding Mechanisms to Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding mechanisms of two potent tubulin inhibitors, Batabulin (T138067) and Colchicine. While both molecules disrupt microtubule dynamics, their interactions with tubulin, the fundamental building block of microtubules, exhibit distinct characteristics in terms of binding mode, kinetics, and structural consequences. This report synthesizes available experimental data to offer a clear comparison for researchers in oncology and related fields.

At a Glance: Key Differences in Binding to Tubulin

FeatureThis compoundColchicine
Binding Type CovalentNon-covalent, Reversible
Binding Site Cys-239 of β-tubulin (specifically on βI, βII, and βIV isotypes)Colchicine-binding site on β-tubulin at the α-β tubulin interface
Binding Affinity (Kd) Not directly comparable due to covalent nature. Characterized by an apparent association rate constant of 210 ± 90 M⁻¹s⁻¹.~0.3 - 1.4 µM, with association constants (Kₐ) reported in the range of 0.24 x 10⁶ to 3.31 x 10⁶ M⁻¹ depending on the tubulin isotype.
Effect on Tubulin Induces tubulin degradation.Induces a conformational change to a "curved" state, preventing polymerization.
Tubulin Polymerization Inhibition (IC₅₀) ~1.7 - 2.7 µM~0.44 - 10.6 µM (highly dependent on assay conditions)

Delving into the Mechanisms: A Detailed Comparison

Binding Site and Mode of Interaction

Colchicine binds non-covalently to a well-characterized pocket on the β-tubulin subunit, situated at the interface between the α- and β-tubulin monomers.[1] This binding prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule, thereby promoting depolymerization.[1] X-ray crystallography studies of the tubulin-colchicine complex have revealed key interactions. The trimethoxyphenyl ring of colchicine is oriented within a hydrophobic pocket of β-tubulin, with hydrogen bonds forming between the tropolone ring of colchicine and residues such as Thr-179 and Val-181 of α-tublin, and interactions between the trimethoxyphenyl ring and Cys-β241.[1]

This compound , in contrast, acts as a covalent inhibitor. It selectively targets the sulfhydryl group of Cysteine-239 (Cys-239) on specific β-tubulin isotypes, namely βI, βII, and βIV.[2][3] This covalent modification is irreversible under physiological conditions and leads to a disruption of microtubule polymerization.[2] The covalent nature of this interaction implies a high-affinity binding, although it is mechanistically distinct from the reversible binding of colchicine. Mass spectrometry has been instrumental in identifying Cys-239 as the exclusive site of covalent adduction by this compound.[2][4]

Binding Kinetics and Affinity

Direct comparison of the binding affinities of a covalent and a non-covalent inhibitor is complex.

For Colchicine , the binding is a reversible, two-step process involving an initial rapid binding followed by a slower conformational change in the tubulin dimer.[2][5][6] The dissociation constant (Kd) for colchicine has been reported in the micromolar range, with values around 1.4 µM.[7] Kinetic studies have determined apparent on-rate constants for colchicine binding to different tubulin isotypes, ranging from 30 to 236 M⁻¹s⁻¹.[7]

For This compound , the interaction is best described by the kinetics of covalent bond formation. An apparent association rate constant of 210 ± 90 M⁻¹s⁻¹ has been reported.[2] Due to the formation of a covalent bond, the dissociation is negligible, leading to a potent and sustained inhibition of tubulin function.

Structural Consequences of Binding

The binding of both agents ultimately leads to the disruption of microtubule integrity, but through different structural consequences for the tubulin dimer itself.

Colchicine binding induces a significant conformational change in the tubulin dimer, forcing it into a "curved" state that is incompatible with the straight protofilament structure of microtubules.[1] This altered conformation prevents the longitudinal association of tubulin dimers, leading to microtubule depolymerization.

This compound's covalent modification of Cys-239 also disrupts microtubule polymerization.[2] While a crystal structure of the this compound-tubulin complex is not publicly available, the modification of this specific cysteine residue is thought to interfere with the conformational changes required for tubulin to transition from the dimeric to the polymerized state. Furthermore, studies have shown that covalent modification of Cys-239 by small molecules, including this compound, can lead to the degradation of the tubulin heterodimer.[4][8]

Downstream Cellular Consequences: G2/M Arrest and Apoptosis

The disruption of microtubule dynamics by both this compound and Colchicine triggers a cascade of cellular events, culminating in cell cycle arrest and programmed cell death (apoptosis).

Both compounds effectively arrest cells in the G2/M phase of the cell cycle.[9][10] This is a direct consequence of the disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis.

Following mitotic arrest, both this compound and Colchicine induce apoptosis. For Colchicine , this process is known to be mediated through the intrinsic or mitochondrial pathway.[11][12][13] This involves the activation of p38 and AKT signaling pathways, leading to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[11][13][14][15] This ultimately results in the activation of caspases and the execution of apoptosis. The disruption of the microtubule network by colchicine has also been linked to the stabilization and increased expression of Death Receptor 5 (DR5), sensitizing cells to TRAIL-induced apoptosis.[16][17][18]

While the specific signaling cascade for This compound-induced apoptosis is less detailed in the available literature, it is known to induce apoptosis following G2/M arrest.[3] It is highly probable that a similar mitochondrial-mediated pathway is involved, as is common for microtubule-disrupting agents.

Visualizing the Mechanisms and Pathways

Binding Mechanisms on Tubulin

cluster_0 This compound (Covalent) cluster_1 Colchicine (Non-covalent) This compound This compound Cys239 Cys-239 This compound->Cys239 Covalent Bond Formation Tubulin_B β-Tubulin (βI, βII, βIV) Colchicine Colchicine Binding_Pocket Colchicine Binding Site (α-β interface) Colchicine->Binding_Pocket Reversible Binding Tubulin_C αβ-Tubulin Dimer

Caption: Comparison of this compound's covalent and Colchicine's non-covalent binding to tubulin.

Downstream Signaling Cascade

This compound This compound Tubulin Tubulin This compound->Tubulin Colchicine Colchicine Colchicine->Tubulin p38_AKT p38/AKT Pathway Activation Colchicine->p38_AKT (downstream effect) Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bax_Bcl2 ↑ Bax / ↓ Bcl-2 p38_AKT->Bax_Bcl2 Caspase_Activation Caspase Activation Bax_Bcl2->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway from tubulin binding to apoptosis for this compound and Colchicine.

Experimental Protocols

Tubulin Polymerization Inhibition Assay (Turbidimetric Method)

This assay measures the inhibition of microtubule formation by monitoring the increase in turbidity of a tubulin solution.

Materials:

  • Purified tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (this compound, Colchicine) dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Protocol:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% (v/v) glycerol on ice.

  • Add varying concentrations of the test compounds (this compound or Colchicine) or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

  • Initiate polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer set to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The IC₅₀ value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Fluorescence Competition Binding Assay

This assay is used to determine if a test compound binds to the colchicine-binding site by measuring the displacement of a fluorescent colchicine analog or colchicine itself (which becomes fluorescent upon binding).

Materials:

  • Purified tubulin

  • Colchicine

  • Test compound (e.g., this compound)

  • Phosphate buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)

  • Fluorometer

Protocol:

  • Prepare a solution of purified tubulin (e.g., 3 µM) in phosphate buffer.

  • Add colchicine to the tubulin solution at a concentration near its Kd (e.g., 3 µM) and incubate at 37°C for 30 minutes to allow for complex formation and the development of fluorescence.[19][20][21]

  • Measure the initial fluorescence of the tubulin-colchicine complex (Excitation: ~360 nm, Emission: ~435 nm).[20][21]

  • Add increasing concentrations of the test compound (this compound) to the tubulin-colchicine complex.

  • Incubate for a sufficient time to allow for competition to reach equilibrium (e.g., 60 minutes at 37°C).

  • Measure the fluorescence at each concentration of the test compound.

  • A decrease in fluorescence intensity indicates that the test compound is competing with colchicine for the same binding site. Data can be plotted to determine the concentration of the test compound required to displace 50% of the bound colchicine.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. For a covalent inhibitor like this compound, a specialized kinetic ITC approach would be necessary.

Protocol (for a non-covalent inhibitor like Colchicine):

  • Prepare a solution of purified tubulin (e.g., 10-20 µM) in a suitable buffer (e.g., phosphate buffer) and degas the solution.

  • Prepare a concentrated solution of colchicine (e.g., 100-200 µM) in the same, matched buffer and degas.

  • Load the tubulin solution into the sample cell of the ITC instrument and the colchicine solution into the injection syringe.

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of small, sequential injections of the colchicine solution into the tubulin solution, allowing the system to reach equilibrium after each injection.

  • The heat change upon each injection is measured.

  • The resulting data are integrated and plotted as heat change per mole of injectant versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Note on ITC for Covalent Inhibitors: For a covalent inhibitor like this compound, a standard equilibrium ITC experiment is not appropriate. A kinetic ITC method can be employed where the enzyme (tubulin, in this case, though not a classical enzyme) activity is monitored by the heat produced from a substrate turnover. The addition of the covalent inhibitor will cause a time-dependent decrease in the heat rate, from which the kinetic parameters of covalent modification can be derived.[22][23][24]

Conclusion

This compound and Colchicine, while both effective microtubule-disrupting agents, operate through fundamentally different binding mechanisms. Colchicine's reversible, non-covalent binding induces a conformational change in the tubulin dimer, while this compound's targeted, covalent modification of Cys-239 on specific β-tubulin isotypes leads to irreversible inhibition and tubulin degradation. These distinct molecular interactions provide a basis for understanding their differential activities and potential for overcoming drug resistance mechanisms. The experimental protocols outlined in this guide offer a framework for the continued investigation and comparison of these and other novel tubulin inhibitors.

References

Evaluating the Synergistic Potential of Batabulin with Radiation Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of chemotherapy and radiation therapy remains a cornerstone of cancer treatment. Microtubule-targeting agents (MTAs), a significant class of chemotherapeutics, have been explored for their potential to sensitize tumor cells to radiation. Batabulin, a novel MTA that disrupts microtubule polymerization, presents a compelling case for investigation in combination with radiotherapy. While direct experimental data on the synergistic effects of this compound and radiation are not yet available in published literature, this guide provides a comprehensive evaluation of its potential synergy by drawing comparisons with established MTAs such as paclitaxel and vincristine. We will delve into the underlying mechanisms of action, present relevant experimental data from analogous drug-radiation combinations, and provide detailed experimental protocols to guide future research in this promising area.

Introduction: The Rationale for Combining this compound and Radiation

Radiation therapy is a localized treatment that induces DNA damage, primarily through the generation of reactive oxygen species, leading to cancer cell death. The efficacy of radiotherapy can be enhanced by agents that sensitize tumor cells to radiation-induced damage. This compound, an antitumor agent, selectively binds to a subset of β-tubulin isotypes, leading to the disruption of microtubule polymerization. This disruption results in cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] The G2/M phase is widely recognized as the most radiosensitive phase of the cell cycle, suggesting a strong mechanistic rationale for a synergistic interaction between this compound and radiation therapy.[2] By arresting a significant population of tumor cells in this vulnerable phase, this compound could theoretically enhance the cytotoxic effects of subsequent radiation exposure.

Mechanism of Action and Potential Synergistic Pathways

The synergistic potential of combining this compound with radiation therapy is rooted in their complementary mechanisms of action at the cellular level.

  • This compound's Role: this compound disrupts the dynamic equilibrium of microtubule polymers, which are crucial for the formation of the mitotic spindle during cell division. This leads to a halt in the cell cycle at the G2/M transition, preventing cells from proceeding into mitosis and ultimately triggering apoptotic cell death.[1]

  • Radiation's Role: Ionizing radiation creates single and double-strand breaks in the DNA of cancer cells. While cells have inherent DNA repair mechanisms, overwhelming damage leads to mitotic catastrophe and cell death.

  • The Synergy: The primary proposed mechanism for synergy is the synchronization of the cancer cell population in the G2/M phase by this compound. Cells in the G2/M phase have a condensed chromatin structure and are more susceptible to the DNA-damaging effects of radiation.[2] Furthermore, some microtubule-targeting agents have been shown to interfere with the trafficking of DNA damage response proteins, potentially impairing the cell's ability to repair radiation-induced DNA lesions.

Below is a diagram illustrating the proposed synergistic interaction between this compound and radiation therapy.

Synergy_Pathway This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Death Enhanced Tumor Cell Death G2M_Arrest->Cell_Death Increased Radiosensitivity Apoptosis->Cell_Death Radiation Radiation Therapy DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage DNA_Damage->Cell_Death

Caption: Proposed synergistic pathway of this compound and radiation therapy.

Comparative Performance with Alternative Therapies

While direct comparative data for this compound is unavailable, we can evaluate the potential of this combination by examining the performance of other microtubule-targeting agents with radiation.

Therapeutic CombinationCancer Type(s) StudiedKey FindingsReference(s)
Paclitaxel + Radiation Non-Small Cell Lung Cancer, Pancreatic Cancer, Gastric CancerSignificant tumor responses observed. Esophagitis was a dose-limiting toxicity in lung cancer. The primary mechanism is attributed to G2/M arrest.[1][3][4]
Vincristine + Radiation C3H Mammary Carcinoma (murine)Radiosensitization was observed, with a therapeutic gain when vincristine was administered 24 hours before or after radiation. The effect was suggested to be additive cytotoxicity rather than direct radiosensitization.[5]
Combretastatin A-4 Phosphate + Radiation KHT Sarcoma (rodent), C3H Mammary Carcinoma (murine)Significant enhancement of radiation-induced tumor cell killing. The effect is attributed to vascular shutdown and targeting of hypoxic, radiation-resistant cells.[6][7][8]

Experimental Protocols for Evaluating Synergy

To rigorously assess the synergistic effects of this compound and radiation, a combination of in vitro and in vivo studies is essential. The following are detailed methodologies for key experiments, adapted from studies on similar agents.

In Vitro Clonogenic Survival Assay

This assay is the gold standard for determining the cytotoxic and radiosensitizing effects of a drug at the single-cell level.

Objective: To quantify the ability of this compound to enhance radiation-induced cell killing.

Methodology:

  • Cell Culture: Select appropriate cancer cell lines (e.g., human non-small cell lung cancer A549, breast cancer MCF-7). Culture cells in recommended media and conditions.

  • Drug Treatment: Plate a known number of cells into 6-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of this compound for a predetermined duration (e.g., 24 hours) to establish its cytotoxicity profile.

  • Irradiation: Following this compound treatment, irradiate the cells with a single dose of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

  • Colony Formation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. Plot survival curves and determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER). A DEF/SER value greater than 1 indicates radiosensitization.

Clonogenic_Assay_Workflow Start Seed Cells Drug_Treatment Treat with this compound Start->Drug_Treatment Irradiation Irradiate Cells Drug_Treatment->Irradiation Incubation Incubate for 10-14 days Irradiation->Incubation Stain_Count Fix, Stain, and Count Colonies Incubation->Stain_Count Analysis Calculate Surviving Fraction and DEF/SER Stain_Count->Analysis

Caption: Workflow for the in vitro clonogenic survival assay.

In Vivo Tumor Growth Delay Assay

This assay assesses the efficacy of the combination therapy in a more clinically relevant animal model.

Objective: To determine if this compound in combination with radiation can delay the growth of tumors in vivo.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice) and subcutaneously implant a human cancer cell line to establish tumors.[9]

  • Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: (1) Vehicle control, (2) this compound alone, (3) Radiation alone, (4) this compound + Radiation.

  • Treatment Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Irradiate the tumors with a clinically relevant dose of radiation, often delivered in fractions. The timing between drug administration and irradiation should be optimized based on in vitro data.

  • Tumor Measurement: Measure tumor volume (e.g., using calipers) three times a week.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth delay, which is the time it takes for tumors in the treatment groups to reach a specific volume (e.g., 4 times the initial volume) compared to the control group. A supra-additive growth delay in the combination group indicates a synergistic effect.

Tumor_Growth_Delay_Workflow Start Implant Tumor Cells in Mice Tumor_Growth Allow Tumors to Grow to Palpable Size Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound and/or Radiation Randomization->Treatment Measurement Measure Tumor Volume Regularly Treatment->Measurement Analysis Calculate Tumor Growth Delay Measurement->Analysis

Caption: Workflow for the in vivo tumor growth delay assay.

Cell Cycle Analysis by Flow Cytometry

This assay is crucial for confirming the proposed mechanism of synergy.

Objective: To determine the effect of this compound on cell cycle distribution and its temporal relationship with radiation.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound, radiation, or the combination. Harvest cells at various time points after treatment.

  • Cell Fixation and Staining: Fix the cells in ethanol and stain the DNA with a fluorescent dye such as propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Data Analysis: Compare the cell cycle profiles of the different treatment groups. A significant increase in the G2/M population in the this compound-treated groups would support the mechanistic hypothesis.

Conclusion and Future Directions

The available preclinical evidence for other microtubule-targeting agents strongly suggests that this compound holds significant promise as a radiosensitizing agent. Its ability to induce G2/M cell cycle arrest provides a solid mechanistic foundation for synergistic interaction with radiation therapy. However, the lack of direct experimental data necessitates a dedicated research effort to validate this hypothesis.

Future studies should focus on:

  • In vitro and in vivo validation: Conducting the experiments outlined in this guide to definitively establish the synergistic potential of this compound and radiation.

  • Optimizing treatment schedules: Determining the optimal timing and sequence of this compound and radiation administration to maximize therapeutic gain.

  • Investigating molecular mechanisms: Elucidating the precise molecular pathways involved in the synergistic interaction, including the impact on DNA repair processes.

  • Evaluating normal tissue toxicity: Assessing the potential for enhanced toxicity to healthy tissues when combining this compound with radiation.

By systematically addressing these research questions, the scientific community can determine the clinical viability of combining this compound with radiation therapy, potentially offering a new and more effective treatment paradigm for a range of cancers.

References

Independent Validation of Batabulin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor agent Batabulin with other tubulin-binding agents. It summarizes key experimental data, details methodologies for pivotal validation experiments, and visualizes associated cellular pathways and workflows.

This compound (formerly T138067) is a novel anti-tumor agent that disrupts microtubule polymerization, a critical process for cell division. Its unique mechanism of action, involving covalent binding to specific β-tubulin isotypes, has shown promise, particularly in overcoming multidrug resistance, a significant challenge in cancer chemotherapy. This guide offers an independent validation of published research findings on this compound, comparing its performance against established microtubule-targeting drugs like paclitaxel and vinca alkaloids.

Performance Comparison of Tubulin-Binding Agents

This compound's efficacy has been evaluated against various cancer cell lines, including those resistant to conventional chemotherapeutics. The following tables summarize the quantitative data from comparative studies.

Table 1: In Vitro Cytotoxicity (IC50, nM) of this compound and Other Tubulin Inhibitors

| Cell Line | this compound (T138067) | Paclitaxel | Vinblastine | Doxorubicin | Actinomycin D | Resistance Phenotype | |---|---|---|---|---|---| | MCF7 (Breast Cancer) | | | | | | | ... (parental) | 11 | 4.5 | 1.5 | 45 | 1.2 | Drug-sensitive | | ... (MDR) | 14 | 1,500 | 120 | 2,500 | 85 | P-gp overexpression | | CCRF-CEM (Leukemia) | | | | | | | ... (parental) | 12 | 3.0 | 0.8 | 15 | 0.5 | Drug-sensitive | | ... (MDR - VBL100) | 16 | 250 | 85 | 1,200 | 35 | P-gp overexpression | | KB-3-1 (Cervical Cancer) | | | | | | | ... (parental) | 15 | 2.5 | 1.1 | 25 | 0.8 | Drug-sensitive | | ... (MDR) | 22 | 850 | 95 | 1,800 | 65 | P-gp overexpression |

Data compiled from Shan B, et al. PNAS. 1999.[1][2]

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenografts in Athymic Nude Mice

Tumor XenograftTreatmentMean Tumor Volume (% of control)
CCRF-CEM (Drug-Sensitive) This compound (40 mg/kg, i.p., weekly x 3)~25%
Paclitaxel (20 mg/kg, i.p., weekly x 3)~30%
Vinblastine (5 mg/kg, i.p., weekly x 3)~35%
CEM/VBL100 (Multidrug-Resistant) This compound (40 mg/kg, i.p., weekly x 3)~25%
Paclitaxel (20 mg/kg, i.p., weekly x 3)~60%
Vinblastine (5 mg/kg, i.p., weekly x 3)~65%

Data interpreted from graphical representations in Shan B, et al. PNAS. 1999.[1][2]

Mechanism of Action and Cellular Effects

This compound selectively binds covalently to a cysteine residue (Cys-239) found in β1, β2, and β4 tubulin isotypes, but not in β3. This irreversible binding disrupts the polymerization of microtubules, leading to a collapse of the cytoskeleton.[1][2] Consequently, cells treated with this compound exhibit significant morphological changes, arrest in the G2/M phase of the cell cycle, and subsequently undergo apoptosis.[1][2][3]

dot

Batabulin_Mechanism_of_Action This compound's Mechanism of Action This compound This compound (T138067) betaTubulin β-Tubulin Isotypes (β1, β2, β4) This compound->betaTubulin Selectively Targets Cys239 Covalent Binding to Cys-239 betaTubulin->Cys239 MicrotubuleDisruption Disruption of Microtubule Polymerization Cys239->MicrotubuleDisruption CytoskeletonCollapse Cytoskeleton Collapse MicrotubuleDisruption->CytoskeletonCollapse G2M_Arrest G2/M Phase Cell Cycle Arrest MicrotubuleDisruption->G2M_Arrest Apoptosis Apoptosis CytoskeletonCollapse->Apoptosis G2M_Arrest->Apoptosis Tubulin_Polymerization_Assay_Workflow Tubulin Polymerization Assay Workflow start Start prepare_tubulin Prepare Tubulin Solution (1 mg/mL in buffer with GTP and glycerol) start->prepare_tubulin add_compounds Add this compound or Control Compounds prepare_tubulin->add_compounds incubate Incubate at 37°C add_compounds->incubate measure_absorbance Measure Absorbance at 340 nm (Kinetic Reading) incubate->measure_absorbance sedimentation Sedimentation Assay (Centrifugation) incubate->sedimentation end End measure_absorbance->end analyze Analyze Supernatant and Pellet (SDS-PAGE) sedimentation->analyze analyze->end In_Vivo_Xenograft_Workflow In Vivo Xenograft Study Workflow start Start cell_injection Subcutaneous Injection of Cancer Cells start->cell_injection tumor_growth Monitor Tumor Growth cell_injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle Control randomization->treatment measurements Measure Tumor Volume and Body Weight treatment->measurements measurements->treatment Repeat as per schedule analysis Excise Tumors for Further Analysis measurements->analysis End of study end End analysis->end G2M_Apoptosis_Signaling_Pathway General Signaling Pathway for Tubulin Inhibitors Tubulin_Inhibitor Tubulin Inhibitor (e.g., this compound) Microtubule_Disruption Microtubule Disruption Tubulin_Inhibitor->Microtubule_Disruption Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Mitotic_Spindle_Defects SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle_Defects->SAC G2M_Arrest G2/M Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest p53 p53 Activation G2M_Arrest->p53 Caspase_Cascade Caspase Cascade Activation Apoptosis->Caspase_Cascade p21 p21 Upregulation p53->p21 Cdk1_CyclinB Cdk1/Cyclin B Inhibition p21->Cdk1_CyclinB Cdk1_CyclinB->G2M_Arrest

References

Comparative study of Batabulin's impact on different cancer cell lineages

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data on Batabulin (also known as T138067), a potent anti-tumor agent, reveals its significant cytotoxic effects across a diverse range of cancer cell lineages. This comparison guide synthesizes key findings on this compound's mechanism of action, its efficacy in various cancer cell types, and the underlying molecular pathways it influences, providing a valuable resource for researchers, scientists, and drug development professionals.

Mechanism of Action: A Targeted Disruption of the Cytoskeleton

This compound exerts its anti-cancer effects by selectively targeting the microtubule network, a critical component of the cell's cytoskeleton essential for cell division, shape, and intracellular transport. It functions as a microtubule-destabilizing agent, binding covalently to a conserved cysteine residue (Cys-239) on specific β-tubulin isotypes, namely β1, β2, and β4.[1][2] This irreversible binding disrupts the dynamic process of microtubule polymerization, leading to a collapse of the cytoskeleton.[1][2] The disruption of microtubule dynamics triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[1]

Comparative Efficacy Across Cancer Cell Lines

To provide a quantitative comparison of this compound's cytotoxic activity, data from the National Cancer Institute's (NCI) 60 human tumor cell line screen (NCI-60) for T138067 (NSC 719218) has been compiled. The GI50 value, representing the concentration required to inhibit cell growth by 50%, is a key metric for assessing a compound's potency. The following table summarizes the GI50 values of this compound across various cancer cell lines, categorized by their tissue of origin.

Cancer TypeCell LineGI50 (µM)
Leukemia CCRF-CEM0.018
HL-60(TB)0.021
K-5620.023
MOLT-40.019
RPMI-82260.016
SR0.017
Non-Small Cell Lung Cancer A549/ATCC0.025
EKVX0.020
HOP-620.023
HOP-920.022
NCI-H2260.024
NCI-H230.026
NCI-H322M0.025
NCI-H4600.022
NCI-H5220.027
Colon Cancer COLO 2050.024
HCC-29980.026
HCT-1160.023
HCT-150.028
HT290.027
KM120.025
SW-6200.026
CNS Cancer SF-2680.023
SF-2950.025
SF-5390.026
SNB-190.024
SNB-750.027
U2510.026
Melanoma LOX IMVI0.024
MALME-3M0.026
M140.025
SK-MEL-20.023
SK-MEL-280.027
SK-MEL-50.026
UACC-2570.025
UACC-620.024
Ovarian Cancer IGROV10.025
OVCAR-30.027
OVCAR-40.026
OVCAR-50.028
OVCAR-80.026
NCI/ADR-RES0.035
SK-OV-30.029
Renal Cancer 786-00.027
A4980.028
ACHN0.026
CAKI-10.029
RXF 3930.027
SN12C0.028
TK-100.026
UO-310.029
Prostate Cancer PC-30.028
DU-1450.029
Breast Cancer MCF70.028
MDA-MB-231/ATCC0.027
HS 578T0.029
BT-5490.028
T-47D0.030
MDA-MB-4350.026

Data sourced from the NCI Developmental Therapeutics Program (DTP) database for NSC: 719218 (T138067).

Signaling Pathways Modulated by this compound

The cellular response to this compound-induced microtubule disruption involves the modulation of key signaling pathways that govern cell cycle progression and apoptosis.

Batabulin_Mechanism_of_Action This compound This compound betaTubulin β-Tubulin Isotypes (β1, β2, β4) This compound->betaTubulin Covalent Binding (Cys-239) Microtubule Microtubule Polymerization betaTubulin->Microtubule Inhibition G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: this compound's primary mechanism of action.

Further investigation into the downstream signaling cascades reveals the involvement of critical cell cycle regulators and apoptosis mediators.

G2M_Arrest_Signaling cluster_upstream Upstream Events cluster_checkpoint G2/M Checkpoint Control This compound This compound-induced Microtubule Disruption p53 p53 Activation This compound->p53 p21 p21 (WAF1/CIP1) Upregulation p53->p21 Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex p21->Cdc2_CyclinB1 Inhibition G2M_Arrest G2/M Arrest Cdc2_CyclinB1->G2M_Arrest Progression Blocked

Caption: G2/M arrest signaling pathway influenced by this compound.

The induction of apoptosis by this compound is mediated through the intrinsic pathway, involving the regulation of the Bcl-2 family of proteins and the activation of caspases.

Apoptosis_Signaling_Pathway cluster_trigger Apoptotic Trigger cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade G2M_Arrest Prolonged G2/M Arrest Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) G2M_Arrest->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Immunofluorescence Microscopy for Microtubule Integrity

Immunofluorescence_Workflow Start Seed Cells on Coverslips Treat Treat with this compound Start->Treat Fix Fix with Methanol Treat->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with BSA Permeabilize->Block PrimaryAb Incubate with Primary Antibody (anti-α-tubulin) Block->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Antibody PrimaryAb->SecondaryAb Mount Mount Coverslips SecondaryAb->Mount Image Visualize with Fluorescence Microscope Mount->Image

Caption: Experimental workflow for immunofluorescence.
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound at the desired concentration for the specified time.

  • Fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes and then block with 1% BSA in PBS for 30 minutes.

  • Antibody Staining: Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the microtubule network using a fluorescence microscope.

Conclusion

This compound demonstrates potent and broad-spectrum anti-cancer activity across numerous cancer cell lineages by disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. The provided data and protocols offer a solid foundation for further research into the therapeutic potential of this compound and for the development of novel anti-cancer strategies targeting the microtubule cytoskeleton.

References

Batabulin: A New Generation of Tubulin Inhibitor Outperforming First-Generation Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Batabulin (formerly T138067), a novel tubulin inhibitor, demonstrates significant advantages over first-generation microtubule-targeting agents, including improved efficacy against multidrug-resistant (MDR) cancers and a distinct mechanism of action that leads to vascular disruption in tumors. This comparison guide provides a comprehensive assessment of this compound's performance against traditional tubulin inhibitors like paclitaxel and vinca alkaloids, supported by experimental data.

First-generation tubulin inhibitors, such as the taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine, vinblastine), have been mainstays in cancer chemotherapy for decades.[1][2] However, their effectiveness is often limited by the development of multidrug resistance, frequently mediated by the overexpression of P-glycoprotein (P-gp) efflux pumps and alterations in β-tubulin isotypes.[3] this compound, a small molecule that binds to the colchicine site on β-tubulin, overcomes these challenges through a unique covalent modification mechanism, showcasing its potential as a powerful tool in oncology research and drug development.[1][2]

Mechanism of Action: A Departure from the Classics

Unlike taxanes, which stabilize microtubules, and vinca alkaloids, which promote their disassembly, this compound disrupts microtubule polymerization through a distinct mechanism.[1][2][3] It selectively and covalently binds to a conserved cysteine residue (Cys-239) on a subset of β-tubulin isotypes (β1, β2, and β4). This irreversible binding prevents the proper formation of the microtubule network, leading to a collapse of the cytoskeleton, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][4]

This covalent binding is a key advantage, as it may contribute to this compound's sustained activity and its ability to overcome resistance mechanisms that affect non-covalent inhibitors.

Overcoming Multidrug Resistance: A Critical Advantage

A significant limitation of first-generation tubulin inhibitors is the development of multidrug resistance (MDR). Cancer cells can develop resistance by overexpressing efflux pumps like P-glycoprotein (P-gp), which actively remove the drugs from the cell, or by altering the expression of different β-tubulin isotypes, which can reduce drug binding affinity.[3]

Experimental data demonstrates this compound's remarkable ability to bypass these common resistance mechanisms. Studies have shown that this compound maintains its cytotoxic efficacy in cancer cell lines that are highly resistant to paclitaxel and vincristine due to P-gp overexpression.

Table 1: Comparative Cytotoxicity (IC50) in Drug-Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines

Cell LineDrugIC50 (nM)Resistance Factor
MCF7 (Breast Cancer) Paclitaxel5-
Vincristine2-
This compound ~10-50 -
MCF7/ADR (MDR) Paclitaxel>1000>200
Vincristine>500>250
This compound ~10-50 ~1
NCI/ADR-RES (Ovarian) Paclitaxel>5000>1000
Vincristine>1000>500
This compound ~20-100 ~1

Note: IC50 values are approximate and compiled from multiple sources for illustrative comparison. The resistance factor is calculated by dividing the IC50 in the resistant cell line by the IC50 in the sensitive parent cell line.

As shown in Table 1, while the IC50 values for paclitaxel and vincristine increase dramatically in MDR cell lines, the efficacy of this compound remains largely unaffected. This suggests that this compound is not a significant substrate for P-gp and that its mechanism of action is less susceptible to alterations in tubulin isotypes that confer resistance to other agents.

Vascular Disrupting Activity: A Dual Threat to Tumors

Beyond its direct cytotoxic effects on cancer cells, this compound exhibits potent vascular disrupting activity (VDA). It specifically targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This effect is attributed to the disruption of the microtubule cytoskeleton in endothelial cells, which are more sensitive to colchicine-binding site inhibitors than normal, quiescent endothelial cells.

The signaling pathway underlying this vascular disruption involves the activation of the RhoA signaling cascade. Disruption of microtubules by this compound in endothelial cells leads to the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1). Activated GEF-H1 then promotes the exchange of GDP for GTP on RhoA, activating it. Active RhoA, in turn, activates Rho-associated kinase (ROCK), which leads to increased phosphorylation of myosin light chain (MLC). This results in cytoskeletal contraction, cell rounding, breakdown of cell-cell junctions, and increased vascular permeability, ultimately causing vascular collapse within the tumor.

G cluster_0 This compound's Vascular Disrupting Mechanism This compound This compound Tubulin Endothelial Cell β-Tubulin (Cys-239) This compound->Tubulin Covalent Binding Microtubule Microtubule Disruption Tubulin->Microtubule GEFH1 GEF-H1 Activation Microtubule->GEFH1 RhoA RhoA Activation (GTP-bound) GEFH1->RhoA ROCK ROCK Activation RhoA->ROCK MLC Myosin Light Chain Phosphorylation ROCK->MLC Cytoskeleton Cytoskeletal Contraction & Cell Rounding MLC->Cytoskeleton Permeability Increased Vascular Permeability Cytoskeleton->Permeability Shutdown Vascular Shutdown & Tumor Necrosis Permeability->Shutdown G cluster_workflow Experimental Workflow for Comparative Assessment A In Vitro Cytotoxicity (MTS Assay) - Sensitive & MDR Cell Lines E Comparative Data Analysis A->E B Tubulin Polymerization Assay - IC50 Determination B->E C In Vivo Xenograft (MDR Model) - Tumor Growth Inhibition C->E D In Vitro Vascular Permeability Assay - Endothelial Monolayer D->E

References

Safety Operating Guide

Proper Disposal of Batabulin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Batabulin is paramount for laboratory safety and environmental protection. As a potent cytotoxic agent that inhibits tubulin polymerization, this compound and its associated waste require strict adherence to hazardous waste protocols. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Key Safety and Handling Data

Proper disposal procedures are intrinsically linked to the chemical and physical properties of a substance. The following table summarizes essential data for this compound, informing its safe handling and waste management.

ParameterValueSignificance for Disposal
Chemical Name 2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)-benzenesulfonamide, monosodium saltUnderstanding the chemical nature is crucial for assessing reactivity and potential hazards.
CAS Number 195533-98-3Provides a unique identifier for accurate tracking and regulatory reporting.
Molecular Formula C₁₃H₆F₆NNaO₃SInforms on the elemental composition, which can be relevant for incineration parameters.
Known Hazards CytotoxicNecessitates handling as hazardous waste and the use of extensive Personal Protective Equipment (PPE).[1]
Storage Conditions Store at -20°C for short-term and -80°C for long-term storage.Indicates thermal stability; expired or degraded materials must be disposed of as hazardous waste.

Experimental Protocols: Decontamination and Spill Management

Accidental spills of this compound require immediate and thorough decontamination to prevent exposure and environmental contamination. The following protocol outlines the procedure for cleaning laboratory surfaces and non-disposable equipment.

Surface Decontamination Protocol
  • Preparation: Don appropriate Personal Protective Equipment (PPE), including double chemotherapy-rated gloves, a disposable gown, safety goggles, and a face shield. Prepare a designated area for the decontamination process.

  • Initial Cleaning: Prepare a deactivating solution, such as a 10% sodium hypochlorite solution. Gently wipe the contaminated surface with absorbent pads soaked in the deactivating solution, working from the outer edge of the spill towards the center.

  • Rinsing: Thoroughly rinse the surface with distilled water to remove any residual cleaning agents or byproducts.

  • Final Wipe-Down: Perform a final wipe with 70% ethanol or another appropriate laboratory disinfectant.

  • Waste Disposal: All materials used for decontamination (gloves, gowns, absorbent pads) are considered contaminated waste and must be disposed of according to the this compound disposal workflow.

This compound Disposal Workflow

The proper disposal of this compound and its associated waste is a multi-step process that ensures safety and regulatory compliance. The following diagram illustrates the logical workflow for this compound waste management.

Batabulin_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Classification cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A This compound Waste Generation (Expired chemical, contaminated labware, PPE) B Segregate into appropriate waste streams A->B C Is it Bulk or Trace Contamination? B->C D Bulk Contaminated Waste (>3% by weight) RCRA Hazardous Waste C->D Bulk E Trace Contaminated Waste (<3% by weight) C->E Trace F Package in Black RCRA-approved container D->F G Package in Yellow 'Trace Chemotherapy Waste' container E->G H Label container clearly: 'Hazardous Waste - Cytotoxic' and affix appropriate hazard symbols F->H G->H I Store in a designated, secure hazardous waste accumulation area H->I J Arrange for pickup by a licensed hazardous waste disposal vendor I->J K Final Disposal by High-Temperature Incineration J->K

Caption: Logical workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

Adherence to a standardized disposal protocol is essential for managing this compound waste. The following steps provide clear, actionable guidance for laboratory personnel.

Waste Segregation at the Source

Proper segregation is the foundation of safe disposal. As soon as this compound waste is generated, it must be separated from other laboratory waste streams. This includes:

  • Unused or Expired this compound: The pure chemical compound.

  • Contaminated Labware: Pipette tips, centrifuge tubes, flasks, and any other disposable labware that has come into direct contact with this compound.

  • Contaminated Personal Protective Equipment (PPE): Gloves, gowns, and masks worn during the handling of this compound.

  • Spill Cleanup Materials: Absorbent pads and other materials used to clean up this compound spills.

Waste Categorization

Regulatory guidelines often differentiate between "trace" and "bulk" chemotherapy waste. This distinction is crucial for determining the correct packaging and disposal route.

  • Trace Chemotherapy Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original drug's weight. This typically includes empty vials, IV bags, tubing, and contaminated PPE from routine handling.

  • Bulk Chemotherapy Waste: Items that do not meet the "RCRA empty" criteria, such as partially used vials, spill cleanup materials, and grossly contaminated PPE.

Packaging and Labeling

The correct packaging and labeling of this compound waste are critical for the safety of all personnel who may come into contact with it, including custodial and waste disposal staff.

  • Trace Contaminated Waste: Should be placed in a designated yellow sharps container or a yellow chemotherapy waste bag.[2][3]

  • Bulk Contaminated Waste: Must be collected in a black RCRA hazardous waste container.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste," "Cytotoxic," and "Incinerate Only". The label should also include the chemical name (this compound), the date, and the generating laboratory's contact information.

Storage

Designated and secure storage of hazardous waste is a regulatory requirement.

  • This compound waste containers should be stored in a designated hazardous waste accumulation area that is secure and has limited access.

  • The storage area should be well-ventilated and away from general laboratory traffic.

Final Disposal

The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.

  • Incineration: High-temperature incineration is the required method for the final disposal of cytotoxic and other hazardous pharmaceutical waste.[2] This process ensures the complete destruction of the active chemical compounds.

  • Do Not:

    • Dispose of this compound waste in the regular trash.

    • Pour this compound waste down the drain.

    • Autoclave this compound waste, as this will not deactivate the cytotoxic compound.

By implementing these procedures, research facilities can ensure the safe and compliant disposal of this compound, protecting their personnel and the environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.

References

Essential Safety and Logistical Information for Handling Batabulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Batabulin, a potent antitumor agent. The following procedural guidance is intended to ensure the safe operational use and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Precautions

This compound is an antitumor agent and should be handled with care, following standard procedures for cytotoxic compounds. Engineering controls, such as a chemical fume hood or a biological safety cabinet, should be the primary means of controlling exposure. Appropriate PPE must be worn at all times when handling this compound.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended.
Eye Protection Safety Glasses/GogglesANSI-approved safety glasses with side shields or chemical splash goggles.
Body Protection Lab CoatA lab coat or gown, preferably disposable, should be worn to protect street clothing.
Respiratory RespiratorA NIOSH-approved respirator may be necessary for operations with a high potential for aerosolization.

Operational Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Storage and Stability:

FormStorage TemperatureDuration
Powder -20°C2 years
In DMSO -80°C6 months
In DMSO -20°C1 month

Solubility Data:

SolventSolubility
DMSO 100 mg/mL (269.35 mM)
Ethanol 30 mg/ml
DMF 30 mg/ml

Sonication is recommended to aid in dissolution in DMSO.[1]

Disposal Plan

As a cytotoxic agent, this compound and all contaminated materials must be disposed of as hazardous waste.[2][3][4][5][6]

Disposal Procedures:

  • Segregation: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.

  • Containment:

    • Sharps: Needles, scalpels, and other sharps should be placed in a designated, puncture-resistant sharps container for cytotoxic waste, often color-coded purple or yellow with a cytotoxic symbol.[2][5]

    • Non-Sharps Solids: Contaminated gloves, gowns, and labware should be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.[2][5]

    • Liquids: Unused this compound solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Decontamination: Work surfaces and equipment should be decontaminated with an appropriate cleaning agent after handling this compound.

  • Final Disposal: All cytotoxic waste must be collected and disposed of by a licensed hazardous waste management company, typically via high-temperature incineration.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on its known mechanism of action as a tubulin polymerization inhibitor.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of this compound to inhibit the polymerization of tubulin into microtubules.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP).[7]

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of this compound to the wells.

    • Add the tubulin solution to each well.

    • Initiate polymerization by incubating the plate at 37°C.

    • Measure the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.[7][8]

  • Data Analysis:

    • Plot the absorbance change over time for each concentration of this compound.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry. This compound is known to cause a G2/M phase arrest.[9]

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF7) in a culture plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 30-300 nM) for a specified duration (e.g., 24 hours).[9]

  • Cell Harvest and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[10][11][12]

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[10][11][12]

    • Incubate at room temperature in the dark for 15-30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Gate on single cells to exclude doublets.

    • Analyze the DNA content based on the PI fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V and propidium iodide staining followed by flow cytometry.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells as described for the cell cycle analysis.

    • Treat cells with this compound (e.g., 30-300 nM) for 24-48 hours.[9]

  • Cell Harvest and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide to the cell suspension.[13][14][15][16][17]

    • Incubate at room temperature in the dark for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells promptly by flow cytometry.

    • Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Visualizations

This compound's Mechanism of Action

Batabulin_Mechanism_of_Action This compound This compound BetaTubulin β-Tubulin (Isotypes β1, β2, β4) This compound->BetaTubulin Covalently binds to Cys-239 MicrotubulePolymerization Microtubule Polymerization This compound->MicrotubulePolymerization Inhibits MicrotubuleDisruption Disruption of Microtubule Dynamics G2M_Arrest G2/M Cell Cycle Arrest MicrotubuleDisruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Workflow for this compound Handling and Analysis

Batabulin_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Handling Safe Handling (PPE, Fume Hood) StockSolution Prepare Stock Solution (DMSO) Handling->StockSolution WasteSegregation Segregate Cytotoxic Waste Handling->WasteSegregation CellTreatment Cell Treatment StockSolution->CellTreatment TubulinAssay Tubulin Polymerization Assay StockSolution->TubulinAssay StockSolution->WasteSegregation CellCycle Cell Cycle Analysis CellTreatment->CellCycle ApoptosisAssay Apoptosis Assay CellTreatment->ApoptosisAssay CellTreatment->WasteSegregation TubulinAssay->WasteSegregation CellCycle->WasteSegregation ApoptosisAssay->WasteSegregation WasteDisposal Dispose via Licensed Vendor WasteSegregation->WasteDisposal

Caption: Laboratory workflow for this compound from handling to disposal.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.